Etoxazole
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO2/c1-5-25-18-11-13(21(2,3)4)9-10-14(18)17-12-26-20(24-17)19-15(22)7-6-8-16(19)23/h6-11,17H,5,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSZQYVWNJNRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034586 | |
| Record name | Etoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] White solid with a musty odor; Commercial product is brown; [HSDB] Colorless crystalline solid; [MSDSonline] | |
| Record name | Etoxazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5264 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
In water, 3.99X10-2 mg/L at 10 °C; 6.69X10-2 mg/L at 30 °C, In water, 7.54X10-2 mg/L at 20 °C, Solubility in acetone 300, methanol 90, ethanol 90, cyclohexanone 500, etrahydrofuran 750, acetonitrile 80, ethyl acetate 250, xylene 250, n-hexane 13, n-heptane 13 (all in g/L, 20 °C) | |
| Record name | ETOXAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.24 g/cu cm at 20 °C | |
| Record name | ETOXAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000002 [mmHg], 1.64X10-8 mm Hg at 25 °C | |
| Record name | Etoxazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5264 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETOXAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder, Brown granules /End-use/ | |
CAS No. |
153233-91-1 | |
| Record name | Etoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153233-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Etoxazole [ISO] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153233911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxazole, 2-(2,6-difluorophenyl)-4-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ETOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBE5H21G6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETOXAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
101-102 °C | |
| Record name | ETOXAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Etoxazole's Mechanism of Action on Chitin Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoxazole is a potent acaricide that disrupts the molting process in mites by inhibiting chitin biosynthesis.[1] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a specific focus on its interaction with chitin synthase 1 (CHS1). While direct quantitative data on the in vitro inhibition of chitin synthase by this compound is not extensively available in public literature, a substantial body of genetic and biochemical evidence points to CHS1 as its primary target. This guide will detail the proposed mechanism of action, summarize the key experimental evidence, provide protocols for relevant assays, and present visualizations of the critical pathways and workflows.
Introduction: The Role of Chitin Synthase in Arthropods
Chitin is a long-chain polymer of N-acetylglucosamine and a critical structural component of the arthropod exoskeleton.[2] The synthesis of chitin is catalyzed by the enzyme chitin synthase (CHS), which is a transmembrane protein.[2] In arthropods, CHS1 is the specific isoform responsible for the production of chitin in the cuticle during molting.[3] The inhibition of CHS1 activity disrupts the formation of the new exoskeleton, leading to molting failure and ultimately, mortality.[3] Due to the absence of chitin in vertebrates, chitin synthase is an attractive target for the development of selective pesticides.
Proposed Mechanism of Action of this compound
Current evidence strongly suggests that this compound does not directly inhibit the catalytic domain of chitin synthase. Instead, it is proposed to act as a non-competitive inhibitor by binding to a region within the transmembrane domain of CHS1, which is believed to form a pore for the translocation of the growing chitin chain across the cell membrane. By binding to this pore region, this compound is thought to physically obstruct the passage of the chitin polymer, thereby halting its deposition into the cuticle.
This mechanism is supported by the consistent discovery of a specific point mutation, I1017F (isoleucine to phenylalanine at position 1017), in the CHS1 gene of this compound-resistant strains of various mite species, including Tetranychus urticae and Panonychus citri. This mutation occurs within a predicted transmembrane helix of the CHS1 protein. The substitution of the smaller isoleucine with the bulkier phenylalanine residue is hypothesized to sterically hinder the binding of this compound to its target site within the translocation pore, thus conferring resistance.
The following diagram illustrates the proposed mechanism of action:
Quantitative Data on this compound Activity
| Parameter | Organism | Value | Reference |
| Resistance-associated Mutation | Tetranychus urticae | I1017F in CHS1 | |
| Resistance-associated Mutation | Panonychus citri | I1017F in CHS1 |
The lack of direct enzymatic inhibition data may be due to the technical challenges of working with the large, membrane-bound chitin synthase enzyme in a purified, active form, or the proprietary nature of such data.
Experimental Protocols
While specific studies detailing the in vitro testing of this compound on chitin synthase are scarce, the following are detailed methodologies for key experimental procedures that would be employed to characterize the inhibitory activity of a compound like this compound.
In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This assay measures the activity of chitin synthase by detecting the newly synthesized chitin using a wheat germ agglutinin (WGA)-based colorimetric method.
Materials:
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96-well microtiter plates
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Wheat Germ Agglutinin (WGA)
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Bovine Serum Albumin (BSA)
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Enzyme extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
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Crude or purified chitin synthase preparation
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Reaction mixture (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM UDP-N-acetylglucosamine)
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This compound stock solution (in a suitable solvent like DMSO)
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WGA-Horseradish Peroxidase (HRP) conjugate
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HRP substrate (e.g., TMB)
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Stop solution (e.g., 2 M H₂SO₄)
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Plate reader
Procedure:
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Plate Coating: Coat the wells of a 96-well plate with WGA solution and incubate overnight. Block non-specific binding sites with a BSA solution.
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Enzyme Preparation: Prepare a crude or purified chitin synthase enzyme extract from the target organism.
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Inhibition Reaction: Add the reaction mixture to the WGA-coated wells. Add various concentrations of this compound (or solvent control) to the wells. Initiate the reaction by adding the enzyme preparation.
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Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-3 hours).
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Detection: Wash the plate to remove unbound reagents. Add WGA-HRP conjugate and incubate. After another wash, add the HRP substrate.
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Quantification: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The decrease in absorbance in the presence of this compound corresponds to the inhibition of chitin synthase activity.
The following diagram outlines the workflow for this assay:
In Vivo Chitin Deposition Assay
This assay visually demonstrates the effect of this compound on chitin formation in a whole organism.
Materials:
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Target mite population (synchronized developmental stage)
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This compound solution
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Calcofluor White (CFW) stain (a fluorescent dye that binds to chitin)
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Microscope slides and coverslips
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Fluorescence microscope
Procedure:
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Treatment: Expose a synchronized population of mites (e.g., deutonymphs) to a sub-lethal concentration of this compound.
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Incubation: Allow the mites to proceed to the next developmental stage (e.g., teleiochrysalis).
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Staining: Collect the mites and stain them with Calcofluor White.
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Visualization: Mount the stained mites on a microscope slide and observe under a fluorescence microscope.
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Analysis: Compare the fluorescence intensity of the cuticle in treated mites to that of untreated control mites. A significant reduction in fluorescence indicates inhibition of chitin deposition.
Conclusion
The mechanism of action of this compound on chitin synthase is a compelling example of non-competitive inhibition targeting a crucial enzymatic process in arthropods. While direct in vitro quantification of this inhibition is not well-documented in public literature, the strong genetic linkage between the I1017F mutation in the CHS1 gene and this compound resistance provides robust evidence for its mode of action. The proposed mechanism of blocking the chitin translocation pore offers a clear direction for future research, including molecular docking studies to visualize the precise binding interactions and the development of in vitro assays with purified mite CHS1 to obtain the much-needed quantitative inhibitory data. A deeper understanding of this mechanism will be invaluable for the development of new, selective acaricides and for managing the emergence of resistance.
References
Etoxazole Binding Site on Chitin Synthase 1 (CHS1): A Technical Guide
Executive Summary
Etoxazole is a potent acaricide and insecticide that functions by inhibiting chitin biosynthesis, a critical process for arthropod growth and development. Extensive genetic and biochemical evidence has identified Chitin Synthase 1 (CHS1), a transmembrane enzyme responsible for polymerizing chitin, as the direct molecular target of this compound. The binding site is located within a highly conserved C-terminal transmembrane domain of CHS1, which is believed to be part of the chitin translocation pore. A single amino acid substitution, isoleucine to phenylalanine at position 1017 (I1017F) in Tetranychus urticae, is the primary mechanism for high-level, recessive field resistance. This mutation likely confers resistance by sterically hindering this compound from binding to its target site, thereby allowing chitin synthesis to proceed unimpeded. This guide provides an in-depth overview of the this compound binding site, quantitative interaction data, and the experimental protocols used to elucidate this mechanism.
Identification of Chitin Synthase 1 as the this compound Target
The primary evidence pinpointing CHS1 as the target of this compound comes from studies of resistant arthropod populations, particularly the two-spotted spider mite, Tetranychus urticae. Initial investigations into this compound-resistant strains revealed that the resistance was monogenic, recessive, and conferred exceptionally high resistance ratios, characteristic features of a target-site modification.[1]
Genetic mapping techniques, specifically population-level bulk segregant analysis (BSA), were employed to identify the genomic locus responsible for resistance. This method consistently mapped the resistance locus to a small genomic interval that contained the gene encoding CHS1.[1][2] The association was further solidified by sequencing the CHS1 gene from multiple geographically distinct resistant strains, all of which shared a single, non-synonymous mutation.[1][2] This mutation leads to an amino acid substitution from isoleucine to phenylalanine at position 1017 (I1017F) in T. urticae CHS1.
Definitive proof was established using genome-editing tools like CRISPR/Cas9 in a model organism, Drosophila melanogaster. Introducing the corresponding mutation (I1056F) into the fly CHS1 gene conferred high levels of resistance to this compound, providing compelling evidence that this single amino acid change is sufficient to cause resistance and that this compound directly interacts with CHS1.
The this compound Binding Site: A Non-Catalytic, Transmembrane Locus
The I1017F mutation is located in the C-terminal region of the CHS1 protein, specifically within the final transmembrane helix. This region is distinct from the enzyme's catalytic domain, which resides in a large intracellular loop. Instead, the C-terminal transmembrane helices are hypothesized to form a pore or channel through which the newly synthesized chitin polymer is extruded from the cytoplasm to the extracellular space.
The mode of action of this compound is therefore not the inhibition of the enzymatic polymerization of UDP-N-acetylglucosamine, but rather the obstruction of a post-catalytic step. It is proposed that this compound binds within this transmembrane channel, physically blocking the translocation of the growing chitin chain.
The I1017F mutation confers resistance by introducing a bulky phenylalanine residue into the binding pocket. This steric hindrance is thought to prevent this compound from accessing its binding site, without compromising the essential function of the chitin translocation channel. This shared mechanism of action also explains the cross-resistance observed between this compound and other structurally diverse mite growth inhibitors like clofentezine and hexythiazox, which also target this site.
dot
References
Unraveling the Molecular Dance: A Technical Guide to the Docking of Etoxazole with Chitin Synthase 1 (CHS1)
For Immediate Release
A Deep Dive into the Molecular Interactions of the Acaricide Etoxazole with its Target, Chitin Synthase 1, Providing a Blueprint for Future Drug Development.
Ghent, Belgium – November 28, 2025 – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the molecular docking studies of the acaricide this compound with its target protein, Chitin Synthase 1 (CHS1). This guide synthesizes the current understanding of their interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The insights provided are crucial for the development of next-generation, highly specific, and effective acaricides.
Chitin Synthase 1 is a critical enzyme in the life cycle of mites, responsible for the synthesis of chitin, an essential component of their exoskeleton. This compound exerts its acaricidal effect by inhibiting this enzyme, leading to fatal molting defects.[1] Understanding the precise molecular interactions between this compound and CHS1 is paramount for overcoming resistance and designing novel, more potent inhibitors.
Quantitative Insights into Binding Affinity
Molecular docking simulations have revealed the binding affinities of the enantiomers of this compound to CHS1. The S-enantiomer, which is the more biologically active form, exhibits a stronger binding affinity than the R-enantiomer. A key interaction has been identified with the amino acid residue TRP371, where a hydrogen bond is formed with the S-enantiomer.[2] This specific interaction is believed to be a crucial determinant of the compound's inhibitory activity.
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference |
| S-Etoxazole | -8.6 | TRP371 | Hydrogen Bond | [2] |
| R-Etoxazole | -8.1 | Not specified | Weaker Interaction | [2] |
The Specter of Resistance: The I1017F Mutation
A significant challenge in the long-term efficacy of this compound is the emergence of resistance in mite populations. Genetic studies have identified a single, non-synonymous mutation, I1017F, in the CHS1 gene that confers a high level of resistance to this compound.[1] This mutation is located in a transmembrane domain of the enzyme, which is thought to be part of the chitin translocation pore. The substitution of isoleucine with the bulkier phenylalanine residue at this position likely hinders the binding of this compound, thereby reducing its inhibitory effect.
A Detailed Protocol for In Silico Investigation
To facilitate further research in this area, a detailed, generalized protocol for the molecular docking of this compound with CHS1 is provided below. This protocol is based on established methodologies and utilizes widely accessible software.
Experimental Protocol: Molecular Docking of this compound with CHS1
-
Protein Preparation:
-
Obtain the 3D structure of the target protein, Chitin Synthase 1 (CHS1). As no experimentally determined structure is available, a homology model can be generated using a server such as SWISS-MODEL, based on the amino acid sequence of the target organism (e.g., Tetranychus urticae).
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Prepare the protein structure for docking using software like AutoDockTools. This involves removing water molecules, adding polar hydrogens, and assigning charges.
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-
Ligand Preparation:
-
The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw.
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Convert the 2D structure to a 3D structure using a program such as Open Babel.
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Prepare the ligand for docking in AutoDockTools by defining the rotatable bonds and assigning charges.
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-
Docking Simulation:
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Define the binding site on the CHS1 model. This can be guided by the location of the known resistance mutation (I1017F) and the key interacting residue (TRP371).
-
Set up the grid box using AutoGrid. The grid box should encompass the entire binding site.
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Perform the docking simulation using AutoDock Vina. The exhaustiveness parameter can be adjusted to control the thoroughness of the conformational search.
-
-
Analysis of Results:
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Analyze the docking results to identify the most favorable binding poses of this compound.
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Visualize the interactions between this compound and the amino acid residues in the binding site using software like PyMOL or Discovery Studio Visualizer.
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Identify key interactions, such as hydrogen bonds and hydrophobic interactions, and measure their distances.
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Visualizing the Molecular Machinery
To further elucidate the complex processes involved, a series of diagrams have been created using the Graphviz DOT language. These diagrams illustrate the experimental workflow, the proposed interaction model, and the mechanism of action of this compound.
This technical guide serves as a valuable resource for researchers in the field of pesticide science and drug development. By providing a clear and concise overview of the molecular docking of this compound with CHS1, it is hoped that this work will stimulate further research and contribute to the development of more sustainable and effective solutions for mite control.
References
Structure-Activity Relationship of Etoxazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxazole is a potent acaricide and insecticide that belongs to the diphenyloxazoline class of compounds. Its unique mode of action, targeting chitin biosynthesis, has made it an effective tool in managing mite populations, particularly those resistant to other acaricides. The development of this compound analogs has been a subject of significant research to enhance its efficacy, broaden its spectrum of activity, and overcome potential resistance. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Structure and Mechanism of Action
The core structure of this compound consists of a 2-(2,6-difluorophenyl)-4-(4-substituted-phenyl)-1,3-oxazoline scaffold. The primary mode of action of this compound and its analogs is the inhibition of chitin synthase 1 (CHS1), a crucial enzyme in the chitin biosynthesis pathway in arthropods.[1] Chitin is an essential structural component of the exoskeleton and peritrophic membrane. By inhibiting CHS1, these compounds disrupt the molting process, leading to mortality in egg, larval, and nymphal stages.[2][3]
Signaling Pathway: Chitin Biosynthesis and Inhibition by this compound
The following diagram illustrates the key steps in the insect chitin biosynthesis pathway and the point of inhibition by this compound analogs.
Caption: Inhibition of Chitin Biosynthesis by this compound Analogs.
Structure-Activity Relationship (SAR) Analysis
The acaricidal and insecticidal activity of this compound analogs is significantly influenced by substitutions on the 2-phenyl and 4-phenyl rings of the 1,3-oxazoline core.
Substitutions on the 2-Phenyl Ring (Part A)
Quantitative Structure-Activity Relationship (QSAR) studies have shown that the introduction of inductive electron-withdrawing groups at the ortho-positions of the 2-phenyl ring increases ovicidal activity against Tetranychus urticae.[4] However, the addition of bulky substituents at these positions is unfavorable.[4] Substitution at either the meta- or para-position is generally detrimental to activity. The 2,6-difluoro substitution, as seen in this compound, is considered optimal for high acaricidal activity.
Substitutions on the 4-Phenyl Ring (Part C)
The 4-phenyl moiety is more amenable to modification, and various substitutions have been explored to enhance biological activity.
Key Findings from Analog Studies:
-
Alkoxy and Phenoxy Substitutions: Analogs with 4-alkoxy or 4-(substituted-phenoxy) groups on the 4-phenyl ring have demonstrated excellent acaricidal activities.
-
Halogenation: The presence of a chlorine atom at the 2-position of the 4-phenyl ring, in combination with other substitutions, has been shown to result in high mortality rates against both mite eggs and larvae.
-
Sulfur-containing Moieties: The introduction of a thioether linkage at the 4-position of the 4-phenyl ring has led to the discovery of highly potent analogs with LC50 values significantly lower than that of this compound against Tetranychus cinnabarinus eggs.
Quantitative Data on Acaricidal Activity
The following tables summarize the quantitative data on the acaricidal activity of this compound and its analogs against susceptible strains of Tetranychus cinnabarinus.
Table 1: Acaricidal Activity of this compound and Other Acaricides against Susceptible Tetranychus cinnabarinus
| Acaricide | LC50 (mg/L) - Eggs | LC50 (mg/L) - Nymphs |
| This compound | 0.019 | 0.027 |
| Hexythiazox | 0.052 | 0.21 |
| Clofentezine | 0.081 | 0.49 |
Data adapted from a study on the bioactivity of this compound.
Table 2: Acaricidal Activity of Selected this compound Analogs against Tetranychus cinnabarinus Eggs
| Compound | Substitution on 4-Phenyl Ring | LC50 (mg/L) |
| This compound | 4-(4-tert-butyl-2-ethoxyphenyl) | 0.0089 |
| Analog I-2 | 4-((4-chlorobenzyl)thio) | 0.0003 |
| Analog I-11 | 4-((2,4-dichlorobenzyl)thio) | 0.0002 |
| Analog I-17 | 4-((4-(trifluoromethyl)benzyl)thio) | 0.0005 |
| Analog I-19 | 4-((4-tert-butylbenzyl)thio) | 0.0008 |
Data synthesized from studies on this compound analogs.
Experimental Protocols
Synthesis of 2-(2,6-difluorophenyl)-4-(4-substituted-phenyl)-1,3-oxazolines
The general synthetic route for this compound analogs involves a multi-step process, which is outlined in the workflow below.
Caption: General Synthetic Workflow for this compound Analogs.
A common method for the synthesis of the 1,3-oxazoline ring is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs).
Detailed Protocol for a Representative Analog (e.g., containing a 4-phenoxy-phenyl group):
-
Synthesis of the Amino Alcohol Intermediate:
-
React the corresponding substituted styrene with N-bromosuccinimide in an aqueous solvent to form the bromohydrin.
-
Treat the bromohydrin with an amine source, such as ammonia, to yield the amino alcohol.
-
-
Acylation:
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React the amino alcohol with 2,6-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to form the N-acylated intermediate.
-
-
Cyclization:
-
Treat the N-acylated intermediate with a dehydrating agent, such as thionyl chloride, to induce cyclization and formation of the 1,3-oxazoline ring.
-
-
Purification:
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Purify the final product by column chromatography on silica gel.
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Acaricidal Bioassay: Leaf-Dip Method for Tetranychus cinnabarinus
This protocol is a standard method for evaluating the toxicity of acaricides against spider mites.
Caption: Workflow for Acaricidal Leaf-Dip Bioassay.
Materials:
-
Test compounds (this compound analogs)
-
Acetone (or other suitable solvent)
-
Triton X-100 (or other surfactant)
-
Distilled water
-
Host plant leaves (e.g., bean, cotton)
-
Adult female Tetranychus cinnabarinus
-
Petri dishes
-
Cotton pads
-
Fine camel-hair brush
-
Stereomicroscope
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone. Make a series of dilutions with distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations. A control solution should be prepared with only the solvent and surfactant.
-
Leaf Preparation: Select healthy, uniform-sized leaves from untreated host plants.
-
Dipping: Dip each leaf into a test solution for 5-10 seconds with gentle agitation.
-
Drying: Allow the leaves to air-dry completely on a clean, non-absorbent surface.
-
Bioassay Setup: Place a moist cotton pad in the bottom of each Petri dish. Place a treated leaf, abaxial side up, on the cotton pad.
-
Mite Infestation: Using a fine camel-hair brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 1°C, >60% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Mortality Assessment: After 24, 48, and 72 hours, examine the mites under a stereomicroscope. Mites that are unable to move when prodded with the brush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using probit analysis.
Conclusion
The structure-activity relationship of this compound analogs has been extensively studied, revealing key structural features that govern their acaricidal and insecticidal potency. The 2,6-difluorophenyl group on the 2-phenyl ring is crucial for high activity, while the 4-phenyl ring offers a versatile position for modification to enhance efficacy. The introduction of alkoxy, phenoxy, and sulfur-containing moieties has led to the development of analogs with significantly improved activity compared to the parent compound. The continued exploration of the SAR of this chemical class, guided by quantitative data and robust bioassays, holds promise for the development of next-generation acaricides with improved performance and resistance management profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of the hydrophobicity of 2,4-diphenyl-1,3-oxazoline analogs and QSAR analysis of their ovicidal activity against Tetranychus [corrected] urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of Etoxazole for formulation development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core physicochemical properties of Etoxazole, a potent acaricide and insecticide. Understanding these characteristics is paramount for the successful development of stable, effective, and targeted formulations. This document provides a comprehensive summary of quantitative data, detailed experimental protocols for key property determination, and visual representations of its mode of action and analytical workflows.
Physicochemical Properties of this compound
This compound is a white, crystalline powder with a musty odor.[1][2] Its efficacy and formulation characteristics are intrinsically linked to its physicochemical nature. A summary of these key properties is presented below.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Molecular Formula | C₂₁H₂₃F₂NO₂ | - | [1] |
| Molar Mass | 359.417 g/mol | - | [2] |
| Melting Point | 101-102.5 °C | - | [1] |
| Boiling Point | 449.1 ± 45.0 °C | Predicted | |
| Density | 1.24 g/cm³ | 20 °C | |
| Vapor Pressure | 1.64 x 10⁻⁸ mm Hg (2.19 x 10⁻⁶ Pa) | 25 °C | |
| Water Solubility | 0.0754 mg/L | 20 °C | |
| 0.0399 mg/L | 10 °C | ||
| 0.0669 mg/L | 30 °C | ||
| Partition Coefficient (logP) | 5.59 | 25 °C | |
| Henry's Law Constant | 1.0 x 10⁻⁷ atm·m³/mol | Estimated |
Table 2: Solubility of this compound in Organic Solvents at 20°C
| Solvent | Solubility (g/L) | Reference(s) |
| Acetone | 300 | |
| Methanol | 90 | |
| Ethanol | 90 | |
| Cyclohexanone | 500 | |
| Tetrahydrofuran | 750 | |
| Acetonitrile | 80 | |
| Ethyl Acetate | 250 | |
| Xylene | 250 | |
| n-Hexane | 13 | |
| n-Heptane | 13 |
Stability Profile
The stability of this compound is a critical factor in formulation design, storage, and application.
-
Thermal Stability : this compound is stable for one year under normal warehouse conditions and shows no decomposition after 30 days at 50°C. However, at higher temperatures, such as 72°C, degradation can occur more rapidly.
-
pH Stability : this compound is stable in alkaline and neutral conditions (pH 7-9). It is, however, susceptible to degradation under acidic conditions, with a reported degradation period of approximately 10 days at pH 5. Hydrolysis studies show half-lives of about 10 days at pH 5, 161 days at pH 7, and 165 days at pH 9 at 20°C.
-
Photodegradation : The photolytic half-life of this compound in a pH 9 buffer is approximately 15.9 to 17.4 days under summer sunlight conditions. In soil, the photolytic half-life is around 9.5 to 9.7 days.
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of this compound, based on internationally recognized guidelines.
Melting Point Determination (OECD Guideline 102)
This method describes the determination of the melting point of a substance.
-
Principle : The temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is determined.
-
Apparatus : A capillary tube apparatus with a heated metal block or liquid bath, and a calibrated thermometer or temperature sensor.
-
Procedure :
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of approximately 3 mm.
-
The capillary tube is placed in the heating apparatus.
-
The temperature is raised at a controlled rate (e.g., 3 K/min).
-
The temperatures at which the first signs of melting are observed and at which the substance is completely liquid are recorded. This range is reported as the melting point.
-
Water Solubility Determination (OECD Guideline 105 - Shake-Flask Method)
This method is suitable for substances with a solubility of >10⁻² g/L, although the principle can be adapted for poorly soluble substances like this compound.
-
Principle : A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after achieving equilibrium.
-
Apparatus : A temperature-controlled shaker or stirrer, centrifuge, and a suitable analytical instrument (e.g., HPLC-DAD).
-
Procedure :
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The mixture is then centrifuged to separate the undissolved solid from the aqueous phase.
-
A sample of the clear supernatant is carefully removed.
-
The concentration of this compound in the sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
-
The solubility is reported in mg/L.
-
Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107 - Shake-Flask Method)
This method determines the octanol-water partition coefficient (logP), a key indicator of a substance's hydrophobicity.
-
Principle : The substance is partitioned between n-octanol and water. The ratio of the equilibrium concentrations in the two phases is the partition coefficient.
-
Apparatus : A mechanical shaker, centrifuge, and analytical instrumentation (e.g., HPLC).
-
Procedure :
-
n-octanol and water are mutually saturated before the experiment.
-
A stock solution of this compound is prepared in either n-octanol or water.
-
A known volume of the stock solution is added to a mixture of n-octanol and water in a vessel.
-
The vessel is shaken at a constant temperature (e.g., 25°C) until equilibrium is reached.
-
The mixture is centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the n-octanol and water phases is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is typically expressed as logP.
-
Vapor Pressure Determination (OECD Guideline 104)
This guideline describes several methods for determining the vapor pressure of a substance.
-
Principle : The saturation pressure of the substance in the gas phase above the solid or liquid is measured at a specific temperature.
-
Methods : Common methods include the dynamic method, static method, and the gas saturation method.
-
General Procedure (Gas Saturation Method) :
-
A stream of inert gas is passed at a known flow rate through or over a sample of this compound, which is maintained at a constant temperature.
-
The gas becomes saturated with the vapor of the substance.
-
The amount of this compound transported by the gas is determined by trapping it and quantifying it using a suitable analytical technique.
-
The vapor pressure is calculated from the amount of substance transported and the volume of gas passed.
-
Stability Testing (CIPAC MT 46.3)
This method is used to assess the stability of a pesticide formulation under accelerated storage conditions.
-
Principle : The formulation is stored at an elevated temperature for a defined period to simulate long-term storage at ambient temperatures.
-
Procedure :
-
The this compound formulation is placed in its commercial packaging.
-
The packaged formulation is stored in an oven at a constant temperature of 54 ± 2°C for 14 days.
-
After the storage period, the physical and chemical properties of the formulation are re-assessed.
-
The active ingredient content is determined before and after storage to assess degradation.
-
Physical properties such as appearance, pH, and suspensibility are also evaluated.
-
Mode of Action and Analytical Workflow
Mechanism of Action: Chitin Biosynthesis Inhibition
This compound's primary mode of action is the inhibition of chitin biosynthesis in mites and certain insects. Chitin is a crucial component of the exoskeleton. By disrupting its synthesis, this compound prevents the proper molting of larval and nymphal stages, leading to mortality. It also has an ovicidal effect, preventing the hatching of eggs.
References
Etoxazole Enantiomers: A Comprehensive Technical Guide to Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoxazole, a potent acaricide of the diphenyloxazoline class, possesses a single chiral center, leading to the existence of two enantiomers: (S)-etoxazole and (R)-etoxazole. This technical guide provides an in-depth exploration of the synthesis, biological activity, and experimental protocols related to these enantiomers. It has been demonstrated that the biological activity of this compound resides almost exclusively in the (S)-enantiomer, which is significantly more potent against target mite species than the (R)-enantiomer. This guide details the enantioselective synthesis of this compound, methods for chiral separation, and comprehensive protocols for evaluating biological efficacy. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).
Introduction
This compound is a widely used acaricide effective against a variety of mite species that pose a threat to agricultural crops.[1] Its mode of action is the inhibition of chitin biosynthesis, a crucial process for the development of mites, particularly during the egg and larval stages.[2] The presence of a stereocenter in the oxazoline ring of the this compound molecule means it exists as a pair of enantiomers. As is common with chiral pesticides, these enantiomers can exhibit significantly different biological activities and toxicological profiles. Research has consistently shown that the (S)-enantiomer of this compound is the primary contributor to its acaricidal efficacy.[3] This enantioselectivity highlights the importance of studying the individual enantiomers to develop more effective and potentially safer agrochemicals.
Synthesis of this compound Enantiomers
The synthesis of individual this compound enantiomers with high enantiomeric purity is crucial for studying their distinct biological properties. While the racemic synthesis is more straightforward, enantioselective synthesis provides a direct route to the desired active enantiomer.
Proposed Enantioselective Synthesis of (S)-Etoxazole and (R)-Etoxazole
An effective strategy for the enantioselective synthesis of 2,4-disubstituted oxazolines involves the use of a chiral auxiliary. A plausible pathway for synthesizing (S)-etoxazole and (R)-etoxazole is outlined below, utilizing a chiral amino alcohol as a starting material. This proposed method is based on established principles of asymmetric oxazoline synthesis.
Experimental Protocol:
Step 1: Synthesis of Chiral N-(2-chloro-1-(4-tert-butyl-2-ethoxyphenyl)ethyl)-2,6-difluorobenzamide
-
Preparation of the Chiral Amino Alcohol: Start with a commercially available chiral amino alcohol, such as (S)-2-amino-1-(4-tert-butyl-2-ethoxyphenyl)ethanol or its (R)-enantiomer. The synthesis of such precursors can be achieved through methods like the enantioselective reduction of the corresponding α-chloroketone.[2][4]
-
Amide Coupling: React the chiral amino alcohol with 2,6-difluorobenzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature. This reaction forms the corresponding chiral N-(1-(4-tert-butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide.
-
Chlorination: The hydroxyl group of the amide intermediate is then converted to a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂). This reaction is typically performed in an inert solvent at low temperature to yield the chiral N-(2-chloro-1-(4-tert-butyl-2-ethoxyphenyl)ethyl)-2,6-difluorobenzamide.
Step 2: Cyclization to form the Oxazoline Ring
-
Base-mediated Cyclization: The chiral N-(2-chloro-1-(4-tert-butyl-2-ethoxyphenyl)ethyl)-2,6-difluorobenzamide is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF). The base deprotonates the amide nitrogen, and the resulting anion undergoes an intramolecular nucleophilic substitution to displace the chloride, forming the oxazoline ring. This cyclization proceeds with an inversion of configuration at the carbon bearing the chlorine atom.
-
Purification: The resulting (S)- or (R)-etoxazole is then purified using column chromatography on silica gel.
Synthesis of Racemic this compound
For comparative studies, racemic this compound can be synthesized. A general procedure is provided in the patent literature.
Experimental Protocol:
-
Intermediate Synthesis: 2,6-difluorobenzamide is reacted with chloroacetaldehyde dimethyl acetal in the presence of an acid catalyst to form an intermediate.
-
Friedel-Crafts Reaction: This intermediate is then reacted with 4-tert-butyl-2-ethoxyphenol in a Friedel-Crafts reaction to introduce the substituted phenyl group.
-
Cyclization: The final step involves a base-mediated cyclization to form the oxazoline ring, yielding racemic this compound.
Chiral Separation of this compound Enantiomers
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for separating the enantiomers of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chiral Column: Several chiral columns have been shown to be effective, including Lux Cellulose-1, Chiralpak IC, and Chiralpak AD.
-
Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane and isopropanol, often provides the best resolution. For example, a mobile phase of hexane:isopropanol (90:10, v/v) can be used.
-
Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.
-
Detection: The enantiomers can be detected by UV absorbance at approximately 230 nm.
-
Sample Preparation: A standard solution of racemic this compound is prepared in the mobile phase.
-
Injection and Elution: The sample is injected onto the column, and the two enantiomers will elute at different retention times, allowing for their separation and quantification.
Biological Activity of this compound Enantiomers
The acaricidal activity of this compound is primarily attributed to the (S)-enantiomer. The following tables summarize the quantitative data on the biological activity of the enantiomers against various organisms.
Acaricidal Activity
| Target Organism | Enantiomer | LC50 (mg/L) | Relative Potency (S vs. R) | Reference(s) |
| Tetranychus cinnabarinus (eggs) | (S)-etoxazole | 0.003 | ~280x | |
| (R)-etoxazole | 0.839 | |||
| Racemic this compound | 0.0078 | |||
| Tetranychus urticae (eggs) | (S)-etoxazole | - | ~16x | |
| (R)-etoxazole | - | |||
| Tetranychus urticae (adults) | Racemic this compound | 3.99 | - |
Toxicity to Non-Target Organisms
| Organism | Enantiomer | EC50/LC50 (mg/L) | Endpoint | Reference(s) |
| Daphnia magna | (S)-etoxazole | - | 48h EC50 | |
| (R)-etoxazole | - | 48h EC50 | ||
| Danio rerio (zebrafish) | (S)-etoxazole | - | 96h LC50 | |
| (R)-etoxazole | - | 96h LC50 | ||
| Racemic this compound | - | Developmental Toxicity |
Note: Some specific LC50/EC50 values for non-target organisms were not available in the searched literature, but relative toxicity differences were noted.
Mode of Action: Chitin Biosynthesis Inhibition
This compound inhibits the biosynthesis of chitin, a vital component of the exoskeleton of arthropods. This inhibition disrupts the molting process, leading to mortality, especially in the egg and larval stages. The specific target of this compound is believed to be the chitin synthase enzyme.
Experimental Protocols for Biological Assays
Ovicidal Bioassay against Tetranychus urticae
This protocol is adapted from standard methods for assessing the ovicidal activity of acaricides.
-
Mite Rearing: Maintain a healthy culture of Tetranychus urticae on a suitable host plant, such as bean plants (Phaseolus vulgaris), under controlled conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).
-
Egg Collection: Place 10-15 adult female mites on a leaf disc (approximately 2 cm in diameter) placed on a water-saturated cotton pad in a petri dish. Allow the females to oviposit for 24 hours, then remove them, leaving the eggs on the leaf disc.
-
Preparation of Test Solutions: Prepare a series of concentrations of (S)-etoxazole, (R)-etoxazole, and racemic this compound in deionized water containing a small amount of a surfactant (e.g., 0.01% Triton X-100) to ensure even spreading. A control solution containing only water and the surfactant should also be prepared.
-
Treatment: Dip each leaf disc with eggs into the respective test solution for 5-10 seconds.
-
Incubation: Place the treated leaf discs back onto the water-saturated cotton pads in petri dishes and incubate under the same conditions as the mite culture.
-
Data Collection: After 7-10 days, count the number of hatched and unhatched eggs under a stereomicroscope.
-
Data Analysis: Calculate the percentage of egg mortality for each concentration and determine the LC50 value using probit analysis.
Larvicidal Bioassay against Tetranychus urticae
This protocol is based on standard larvicidal bioassay methods.
-
Larva Collection: Collect newly hatched larvae (within 24 hours of emergence) from an untreated egg batch.
-
Preparation of Test Arenas: Place leaf discs on water-saturated cotton pads in petri dishes.
-
Infestation: Transfer a known number of larvae (e.g., 20) onto each leaf disc using a fine brush.
-
Preparation of Test Solutions: Prepare test solutions as described in the ovicidal bioassay protocol.
-
Treatment: Spray the leaf discs with the larvae with the test solutions using a Potter spray tower or a similar device to ensure uniform coverage.
-
Incubation: Incubate the treated arenas under controlled conditions.
-
Data Collection: Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage of larval mortality for each concentration and determine the LC50 value using probit analysis.
Conclusion
This technical guide has provided a detailed overview of the synthesis and biological activity of this compound enantiomers. The significantly higher acaricidal potency of (S)-etoxazole underscores the importance of chirality in pesticide design and development. The provided experimental protocols offer a foundation for researchers to further investigate the properties of these enantiomers, potentially leading to the development of more effective and environmentally benign crop protection solutions. The continued study of the enantioselective properties of pesticides like this compound is essential for advancing the field of agrochemical science.
References
Discovery and developmental history of Etoxazole as an acaricide
An In-depth Technical Guide to the Acaricide Etoxazole: Discovery, Development, and Mechanism of Action
Introduction
This compound is a narrow-spectrum, systemic acaricide belonging to the diphenyloxazoline class of chemicals.[1][2] It was developed to combat a wide range of mite species, particularly spider mites, that pose a significant threat to various agricultural crops.[1][3] this compound's distinct mode of action, which differs from many traditional acaricides, makes it a valuable tool in integrated pest management (IPM) and resistance management programs.[4] It primarily acts as a mite growth inhibitor, targeting the non-adult life stages and disrupting the molting process. This guide provides a comprehensive overview of the discovery, developmental timeline, chemical properties, mechanism of action, biological efficacy, and toxicological profile of this compound.
Discovery and Developmental History
This compound was discovered in the 1980s by Yashima Chemical Industry Co., Ltd. (now Kyoyu Agri Co., Ltd) in Japan. After extensive research and development, it was first reported in 1994 and subsequently launched for commercial use in Japan in 1998. Developed as a new-generation acaricide, it represented a novel chemical class for mite control. Its unique structure and mode of action provided an alternative to existing products, addressing the growing concern of mite resistance to older acaricides. This compound is now sold under various trade names globally, including Zeal® and TetraSan® 5 WDG, for use on crops like cotton, fruits, vegetables, and ornamentals.
Chemical Profile and Synthesis
This compound is an organofluorine compound characterized by a 2,4-diphenyl-1,3-oxazoline core structure. This central scaffold is critical for its biological activity.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (RS)-5-tert-butyl-2-[2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenetole | |
| CAS Number | 153233-91-1 | |
| Molecular Formula | C21H23F2NO2 | |
| Molecular Weight | 359.4 g/mol | |
| Physical State | White crystalline powder | |
| Melting Point | 101-102 °C | |
| Water Solubility | Insoluble | |
| LogP (Kow) | 5.59 (at 25 °C) | |
| Vapor Pressure | 1.1 x 10⁻⁸ Pa (at 25 °C) | |
| Stability | Stable in alkali; hydrolytically stable at pH 7 (half-life 161 days), but degrades more rapidly at pH 5 (half-life 9.6 days). |
Commercial Synthesis
The commercial production of this compound centers on the construction of the diphenyl oxazoline derivative. A common synthetic pathway involves the reaction of a substituted aminoalcohol intermediate with 2,6-difluorobenzoyl chloride to form an amidoalcohol. This intermediate is then treated with a chlorinating agent, such as thionyl chloride, to convert the hydroxyl group into a chlorine atom. The final step is an intramolecular cyclization reaction, typically induced by a base like sodium hydroxide, where the amide oxygen displaces the chlorine atom to form the 1,3-oxazoline ring.
Mode of Action: Chitin Biosynthesis Inhibition
This compound's acaricidal activity stems from its ability to inhibit chitin biosynthesis, classifying it under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 10B. Chitin is a crucial polymer of N-acetylglucosamine that provides structural integrity to the exoskeleton of arthropods.
By inhibiting chitin synthesis, this compound disrupts the molting process (ecdysis), which is essential for the growth and development of immature mites. Consequently, it is highly effective against eggs (ovicidal activity), larvae, and nymphs, but not against adult mites. Treated larvae and nymphs are unable to form a new cuticle properly, leading to mortality during the molt. While it does not kill adult mites, this compound has been shown to have a strong sterilizing effect on treated adult females, preventing them from laying viable eggs. Studies have suggested that the specific molecular target may be the enzyme chitin synthase 1.
Structure-Activity Relationship (SAR)
The acaricidal efficacy of this compound is intrinsically linked to its 2,4-diphenyl-1,3-oxazoline structure. Research into analogues has elucidated key structural requirements for activity:
-
2-Phenyl Ring (Part A): The presence of 2,6-difluoro substitution on this ring is critical for high acaricidal activity.
-
4-Phenyl Ring (Part C): The substituents on this ring significantly influence efficacy. The 4-(tert-butyl) and 2-ethoxy groups in this compound are optimized for potent activity.
-
Oxazoline Ring (Part B): This central heterocyclic ring acts as the core scaffold.
Numerous studies have synthesized and tested analogues by modifying the substituents on the 4-phenyl ring. For instance, replacing the ethoxy group with other short-chain alkyl ethers has been shown to produce compounds with even greater larvicidal and ovicidal activity than this compound itself, highlighting the potential for further optimization.
Biological Activity and Efficacy
This compound demonstrates high efficacy against a variety of economically important spider mites, including the two-spotted spider mite (Tetranychus urticae), carmine spider mite (Tetranychus cinnabarinus), and citrus red mite (Panonychus citri). Its effectiveness is most pronounced on eggs and immature stages, providing long-lasting residual control, often for up to 50 days.
Comparative Efficacy (LC₅₀)
The following table summarizes the lethal concentration (LC₅₀) values for this compound and its analogues against the carmine spider mite (Tetranychus cinnabarinus), demonstrating its high potency.
| Compound | Life Stage | LC₅₀ (mg/L) | Reference |
| This compound | Larvae | 0.0145 | |
| This compound | Eggs | 0.02 | |
| Analogue Ic (n-propyl ether) | Larvae | 0.0015 | |
| Analogue Ic (n-propyl ether) | Eggs | 0.0008 |
In addition to its primary acaricidal function, this compound also shows insecticidal activity against certain pests like aphids, the green rice leafhopper, and the diamondback moth.
Toxicological Profile
This compound exhibits low acute toxicity to mammals. Toxicological studies are crucial for establishing safe handling and application procedures.
Mammalian Toxicity
| Metric | Species | Value | Reference |
| Acute Oral LD₅₀ | Rat | >5000 mg/kg bw | |
| Acute Dermal LD₅₀ | Rat | >2000 mg/kg bw | |
| Acute Inhalation LC₅₀ | Rat | >1.09 mg/L | |
| Skin Irritation | Rabbit | Non-irritating | |
| Eye Irritation | Rabbit | Non-irritating | |
| Dermal Sensitization | Guinea Pig | Not a sensitizer | |
| Acceptable Daily Intake (ADI) | Human | 0.04 mg/kg bw/day |
Repeated-dose studies in mice, rats, and dogs have identified the liver as the primary target organ. This compound is not considered to be genotoxic or carcinogenic. While developmental studies in rats and rabbits showed no major toxicity, some studies noted increased pup mortality during lactation at high doses, suggesting that the young may be more sensitive.
Resistance Development
As with any effective pesticide, the development of resistance is a concern. Mite populations have a high potential to develop resistance due to their short generation times. Strains of mites with significant resistance to this compound have been identified, with LC₅₀ values more than 100,000 times greater than those of susceptible strains. This underscores the critical need for robust resistance management strategies, such as rotating this compound with acaricides that have different modes of action.
Experimental Protocols
The elucidation of this compound's mode of action relied on specific biochemical assays. A key experiment is the in vitro chitin biosynthesis inhibition assay.
Protocol: In Vitro Chitin Biosynthesis Inhibition Assay
This protocol is based on methodologies used to confirm chitin synthesis inhibition in insects.
Objective: To quantify the inhibitory effect of this compound on the incorporation of a radiolabeled precursor into chitin in isolated insect integument.
Methodology:
-
Tissue Preparation: Integument (skin) samples are dissected from the larval stage of a model insect, such as the fall armyworm (Spodoptera frugiperda).
-
Incubation: The tissue samples are placed in a suitable incubation medium.
-
Treatment: Samples are exposed to varying concentrations of this compound (and a control solvent). A known chitin synthesis inhibitor, such as triflumuron, is often used as a positive control.
-
Radiolabeling: A radiolabeled chitin precursor, typically [¹⁴C]N-acetyl-D-glucosamine, is added to the medium.
-
Incubation Period: The tissues are incubated for a set period (e.g., several hours) to allow for the incorporation of the radiolabel into newly synthesized chitin.
-
Extraction: The reaction is stopped, and the tissues are treated with a strong alkali (e.g., potassium hydroxide) at a high temperature. This process digests proteins and other tissues but leaves the alkali-insoluble chitin polymer intact.
-
Quantification: The remaining chitin is collected, and the amount of incorporated radioactivity is measured using liquid scintillation counting.
-
Analysis: The level of inhibition is calculated by comparing the radioactivity in this compound-treated samples to the control. Dose-response curves are generated to determine the I₅₀ value (the concentration required to inhibit 50% of chitin synthesis).
Conclusion
This compound represents a significant development in the field of acaricides. Its discovery introduced a novel chemical class with a specific and effective mode of action against mite pests. By inhibiting chitin biosynthesis, it provides excellent control of mite eggs and immature stages, offering long residual activity. While its low mammalian toxicity makes it a relatively safe option, the potential for rapid resistance development necessitates its careful inclusion in integrated resistance management programs. The continued study of its structure-activity relationships may lead to the development of even more potent and selective acaricides in the future.
References
Etoxazole: An In-depth Technical Examination of Mechanisms Beyond Chitin Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mode of action of the acaricide etoxazole, with a specific focus on documented and potential mechanisms that extend beyond its primary role as a chitin synthesis inhibitor. While its efficacy in disrupting the moulting process in mites is well-established, emerging research in non-target organisms suggests a broader range of cellular and metabolic effects. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the complex biological interactions through signaling and workflow diagrams.
Primary Mode of Action: Chitin Synthesis Inhibition
This compound is a diphenyloxazoline derivative that effectively controls mites by inhibiting the synthesis of chitin, a vital component of the arthropod exoskeleton.[1] This mode of action disrupts the embryogenesis of mite eggs and the moulting process from juvenile to adult stages.[1] Consequently, this compound is highly effective against eggs, larvae, and nymphs, but not adult mites.[2][3] However, it does exhibit a sterilizing effect on female adult mites, reducing the viability of laid eggs.[4] The target site for this action is believed to be the glycosyltransferase chitin synthase 1 (CHS1).
Quantitative Efficacy and Target Affinity Data
The potency of this compound as a chitin synthesis inhibitor is reflected in its low lethal concentration (LC50) values against various mite and insect species. Furthermore, studies on its enantiomers have provided insights into its binding affinity.
Table 1: Comparative Efficacy (LC50) of this compound Against Various Pest Species
| Species | Strain | LC50 (mg/L) | Reference |
| Tetranychus cinnabarinus (eggs) | Susceptible | 0.013 | |
| Tetranychus cinnabarinus (nymphs) | Susceptible | 0.025 | |
| Tetranychus cinnabarinus (nymphs) | Resistant | 0.031 | |
| Spodoptera exigua | Susceptible | 0.038 | |
| Spodoptera exigua | Resistant | 0.046 | |
| Plutella xylostella | Susceptible | 0.22 | |
| Plutella xylostella | Resistant | 0.35 | |
| Aphis craccivora | Susceptible | 0.15 | |
| Aphis craccivora | Resistant | 0.23 |
Table 2: Enantiomer-Specific Binding Affinity and Activity
| Parameter | S-etoxazole | R-etoxazole | Reference |
| Acaricidal Activity vs. T. cinnabarinus eggs (relative to R-etoxazole) | ~279.63x higher | 1x | |
| Acaricidal Activity vs. T. cinnabarinus adults (relative to R-etoxazole) | ~5x higher | 1x | |
| Binding Affinity to Chitin Synthase 1 (Kd) | 1.25 µM | 2.14 µM | ACS Publications |
| Binding Energy (Molecular Docking) | -8.6 kcal/mol | -8.1 kcal/mol | ACS Publications |
Alternative Modes of Action in Non-Target Organisms
Recent studies, primarily in vertebrate and non-arthropod invertebrate systems, have revealed that this compound can induce significant biological effects unrelated to chitin synthesis. These findings suggest potential secondary or off-target mechanisms that could be relevant for broader toxicological assessments and future research.
Mitochondria-Mediated Apoptosis and Disruption of Cellular Signaling
A pivotal study on porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cells demonstrated that this compound can induce programmed cell death (apoptosis) through a mitochondria-dependent pathway. Exposure to micromolar concentrations of this compound led to a decrease in cell proliferation, viability, and migration. The mechanism involves the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.
Furthermore, this study revealed that this compound exposure activates pro-apoptotic proteins and proteins associated with endoplasmic reticulum (ER) stress. Critically, it was also found to alter key cellular signaling cascades, specifically the PI3K/AKT and MAPK pathways, which are central to cell survival, proliferation, and stress responses.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Disruption of PI3K/AKT and MAPK signaling by this compound.
Induction of Systemic Metabolic Stress
An NMR-based metabolomics study on the earthworm Eisenia fetida revealed that sublethal exposure to this compound induces significant and widespread changes to the organism's metabolic profile. After 14 days of exposure, 20 distinct metabolites were significantly altered, indicating a systemic response to the chemical.
The affected metabolic pathways are fundamental to cellular function and include:
-
Energy Conversion: Suggesting an impact on mitochondrial function or ATP production.
-
Protein and Amino Acid Synthesis/Metabolism: Indicating disruption of basic cellular building blocks and enzymatic processes.
-
Carbohydrate Metabolism: Pointing to altered energy storage and utilization.
-
Nucleic Acid and DNA Synthesis: Implying potential effects on cell division and genetic integrity.
These findings suggest that this compound's toxicity in this non-target organism is not limited to a single target site but rather involves a broad disruption of metabolic homeostasis.
Detailed Experimental Protocols
The methodologies employed in the key studies cited provide a framework for investigating these alternative modes of action.
Protocol 1: Assessment of Mitochondria-Mediated Apoptosis (Adapted from study on porcine cells)
-
Cell Culture and Treatment:
-
Porcine trophectoderm (pTr) or uterine luminal epithelial (pLE) cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and grown to a specified confluency (e.g., 80%).
-
This compound, dissolved in a suitable solvent like DMSO, is added to the culture media at various final concentrations (e.g., 0, 2, 4, 6, and 9 µM). A vehicle control (DMSO only) is included.
-
Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
-
Cell Viability and Proliferation Assays:
-
Cell Viability (MTT Assay): After treatment, MTT reagent is added to each well and incubated. The resulting formazan crystals are solubilized, and absorbance is measured spectrophotometrically.
-
Cell Proliferation (BrdU Assay): A BrdU cell proliferation ELISA kit is used according to the manufacturer's instructions to measure DNA synthesis.
-
-
Analysis of Apoptosis (Flow Cytometry):
-
Treated and control cells are harvested and washed with PBS.
-
Cells are stained using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Samples are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are scored as late apoptotic/necrotic.
-
-
Measurement of Mitochondrial Membrane Potential (MMP):
-
Cells are stained with a cationic dye such as JC-1.
-
In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers that fluoresce green.
-
The shift from red to green fluorescence is quantified using fluorescence microscopy or flow cytometry.
-
-
Western Blot Analysis for Signaling Proteins:
-
Protein lysates are collected from treated and control cells.
-
Protein concentrations are determined (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., total and phosphorylated forms of AKT and ERK, pro-apoptotic proteins like Bax, cleaved caspase-3).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) system.
-
Caption: Experimental workflow for apoptosis detection via flow cytometry.
Protocol 2: NMR-Based Metabolomics for Assessing Metabolic Disruption (Adapted from study on E. fetida)
-
Organism Exposure:
-
Earthworms (Eisenia fetida) are acclimated in artificial soil.
-
This compound is mixed into the soil at various concentrations (e.g., 0, 10, 50, 100 mg/kg dry weight soil).
-
Earthworms are exposed to the treated soil for specified durations (e.g., 2 and 14 days).
-
-
Metabolite Extraction:
-
After exposure, earthworms are removed, rinsed, and flash-frozen in liquid nitrogen.
-
The frozen tissue is homogenized.
-
Metabolites are extracted using a solvent system (e.g., methanol/dichloromethane/water in a 2:2:1 v/v/v ratio) to separate polar and nonpolar compounds.
-
The mixture is centrifuged, and the supernatant (containing metabolites) is collected and lyophilized.
-
-
NMR Sample Preparation:
-
The dried extract is reconstituted in a phosphate buffer solution (e.g., 100 mM, pH 7.4) prepared in D2O (deuterium oxide).
-
An internal standard (e.g., TSP or DSS) is added for chemical shift referencing and quantification.
-
The solution is transferred to an NMR tube.
-
-
NMR Data Acquisition:
-
¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
A standard one-dimensional pulse sequence with water suppression is used (e.g., NOESYPR1D or CPMG).
-
Key parameters like acquisition time, relaxation delay, and number of scans are optimized for resolution and signal-to-noise ratio.
-
-
Data Processing and Statistical Analysis:
-
The raw NMR data (Free Induction Decays) are Fourier transformed, phase-corrected, and baseline-corrected.
-
The spectra are referenced to the internal standard.
-
The spectral data is binned into small integral regions.
-
The binned data is normalized (e.g., to total spectral intensity) to account for concentration differences.
-
Multivariate statistical analysis (e.g., Principal Component Analysis - PCA, Orthogonal Projections to Latent Structures Discriminant Analysis - OPLS-DA) is performed to identify spectral regions (and thus metabolites) that differ significantly between control and treated groups.
-
Significant metabolites are identified using 2D NMR techniques or by comparison to spectral databases (e.g., HMDB, BMRB).
-
Pathway analysis (e.g., using KEGG) is performed on the identified metabolites to determine which metabolic pathways are most affected.
-
Caption: General workflow for an NMR-based metabolomics study.
Conclusion and Future Directions
While the primary mode of action of this compound remains unequivocally the inhibition of chitin synthesis in target mite species, compelling evidence from non-target organisms points to additional mechanisms that warrant further investigation. The induction of mitochondria-mediated apoptosis, alteration of critical cell survival pathways like PI3K/AKT and MAPK, and the triggering of systemic metabolic stress represent significant biological effects.
A critical gap in the current understanding is the absence of studies confirming these alternative mechanisms in mites or other arthropods. Future research should aim to bridge this gap by applying the methodologies detailed here—such as apoptosis assays and metabolomic profiling—directly to pest species like Tetranychus urticae. Such studies would not only provide a more complete picture of this compound's mode of action but could also inform resistance management strategies and the development of next-generation acaricides with potentially novel or multiple target sites.
References
An In-depth Technical Guide to the Spectroscopic Analysis of Etoxazole and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methodologies employed in the analysis of the acaricide Etoxazole and its various metabolites. The document details the mass spectrometry and nuclear magnetic resonance spectroscopy techniques used for the identification and quantification of these compounds in diverse matrices. Experimental protocols are outlined, and quantitative data are presented in structured tables for ease of reference. Furthermore, logical workflows and metabolic pathways are visualized through diagrams to facilitate a deeper understanding of the analytical processes.
Introduction to this compound and its Metabolism
This compound is a widely used acaricide and insecticide that functions by inhibiting chitin biosynthesis in mites and insects.[1] Its application in agriculture leads to the formation of various metabolites in the environment, such as in soil, water, and crops, as well as in biological systems. The identification and quantification of this compound and its metabolites are crucial for environmental monitoring, residue analysis, and understanding its toxicological profile. Spectroscopic techniques, particularly mass spectrometry and nuclear magnetic resonance, are indispensable tools for these analytical challenges.
Metabolic transformations of this compound primarily involve dehydrogenation, hydrolysis, and oxidation of the parent compound (M0).[2] These processes lead to a range of metabolites, designated with "M" or "R" prefixes, which have been identified in various studies.
Mass Spectrometry Analysis
Mass spectrometry, coupled with chromatographic separation techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), is the cornerstone for the analysis of this compound and its metabolites.
Key Metabolites and their Mass Spectral Data
Numerous metabolites of this compound have been identified, and their mass spectral data are crucial for their detection and characterization. The metabolites are often formed through processes like dehydrogenation, hydrolysis, and oxidation.[2]
Table 1: Mass Spectrometry Data for this compound and its Identified Metabolites
| Compound | Molecular Formula | [M+H]+ (m/z) | Key Fragment Ions (m/z) | Analytical Method | Reference |
| This compound (M0) | C₂₁H₂₃F₂NO₂ | 360.1770 | 177, 141 | UPLC-QTOF/MS, LC-MS/MS | [2][3] |
| M1 (Dehydrogenation) | C₂₁H₂₁F₂NO₂ | 358.1615 | 177, 141 | UPLC-QTOF/MS | |
| M2 (Hydrolysis) | C₁₉H₂₀F₂N₂O₃ | 377.1415 | 221, 141 | UPLC-QTOF/MS | |
| M3 (Oxidation) | C₂₁H₂₃F₂NO₃ | 376.1721 | 177, 141 | UPLC-QTOF/MS | |
| M4 (Oxidation) | C₂₁H₂₃F₂NO₃ | 376.1721 | Not specified | UPLC-QTOF/MS | |
| M5 (Oxidation) | C₂₁H₂₃F₂NO₃ | 376.1721 | Not specified | UPLC-QTOF/MS | |
| R-4 | Not specified | Not specified | Not specified | LC-MS/MS | |
| R-7 | Not specified | Not specified | Not specified | LC-MS/MS | |
| R-8 | Not specified | 238 | 165, 147 | LC-MS/MS | |
| R-11 | Not specified | Not specified | Not specified | LC-MS/MS | |
| R-13 | C₂₁H₂₁F₂NO₂ | 358 | 274, 141 | LC-MS/MS |
Note: Specific fragment ion data for all metabolites are not publicly available in the reviewed literature.
Experimental Protocols for Mass Spectrometry
This method is highly effective for identifying unknown metabolites in complex matrices like soil and citrus.
-
Sample Preparation (QuEChERS-based):
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex, and centrifuge.
-
Take a 1 mL aliquot of the supernatant and subject it to dispersive solid-phase extraction (d-SPE) with 150 mg MgSO₄ and 25 mg primary secondary amine (PSA).
-
Vortex, centrifuge, and filter the supernatant for analysis.
-
-
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Mass Spectrometer: Waters Q-TOF Premier
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
This technique is used for the sensitive and selective quantification of known metabolites.
-
Sample Preparation:
-
Extract 5 g of soil with a mixture of acetone and 0.05% acetic acid (9:1, v/v).
-
Evaporate the acetone and dilute the aqueous extract with the appropriate mobile phase.
-
-
Instrumentation:
-
LC System: Agilent 1200 Series HPLC
-
Column: Zorbax Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water and methanol.
-
Mass Spectrometer: AB SCIEX 5500 QTrap
-
Ionization Mode: ESI, positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Fragmentation Pathway of this compound
The fragmentation of this compound in the mass spectrometer provides characteristic ions that are used for its identification and for elucidating the structures of its metabolites.
Caption: Fragmentation pathway of this compound in positive ion ESI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of molecules and is particularly useful in metabolomics studies to understand the broader metabolic impact of a compound.
NMR Data for this compound and Metabolite R13
While comprehensive NMR data for all metabolites are scarce, data for the parent compound and the significant metabolite R13 have been reported.
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Metabolite R13 in CDCl₃
| Assignment | This compound ¹H NMR | This compound ¹³C NMR | Metabolite R13 ¹H NMR |
| Aromatic-H | 6.8 - 7.5 (m) | 110 - 160 | 6.96 - 8.33 (m) |
| O-CH₂-CH₃ | 4.05 (q) | 64.0 | 4.18 - 4.23 (q) |
| O-CH₂-CH₃ | 1.45 (t) | 14.2 | 1.52 - 1.56 (t) |
| C(CH₃)₃ | 1.35 (s) | 31.5 | 1.31 (s) |
| Oxazoline-CH | 5.3 (t) | 80.0 | - |
| Oxazoline-CH₂ | 4.2 - 4.7 (m) | 70.0 | - |
| Oxazole-CH | - | - | 8.33 (s) |
Note: This table presents a summary of the key chemical shifts. Detailed assignments can be found in the cited literature.
Experimental Protocol for NMR-Based Metabolomics
NMR-based metabolomics can be used to investigate the sublethal responses of organisms to this compound exposure.
-
Sample Preparation (for earthworm tissue):
-
Lyophilize the tissue sample.
-
Extract metabolites using a methanol/water or methanol/dichloromethane/water solvent system.
-
Centrifuge and collect the supernatant.
-
Lyophilize the supernatant and reconstitute in a phosphate buffer (pH 7.4) containing D₂O and a chemical shift reference standard (e.g., DSS).
-
-
Instrumentation:
-
NMR Spectrometer: 600 MHz spectrometer (e.g., Varian)
-
Pulse Sequence: Carr-Purcell-Meiboom-Gill (CPMG) for suppression of macromolecule signals.
-
Data Processing: Fourier transformation, phasing, and baseline correction using appropriate software (e.g., Chenomx).
-
UV-Vis Spectroscopy
No significant public data on the UV-Vis absorption spectra of this compound or its metabolites were found during the literature review for this guide. HPLC methods with Diode Array Detection (DAD) are used, suggesting that this compound has a chromophore that absorbs in the UV range, but specific absorption maxima and molar absorptivity values are not well-documented in publicly accessible databases.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the analysis of this compound and its metabolites.
Caption: General analytical workflow for this compound and its metabolites.
Caption: Simplified metabolic pathway of this compound.
Conclusion
The spectroscopic analysis of this compound and its metabolites is a complex but essential task for ensuring environmental and food safety. This guide has summarized the key spectroscopic techniques, provided available quantitative data, and outlined the experimental protocols. Mass spectrometry, particularly when coupled with UPLC, stands out as the primary tool for both the identification and quantification of these compounds. While NMR provides invaluable structural information, its application is currently limited by the availability of reference standards for the various metabolites. Future research should focus on the synthesis and isolation of these metabolites to enable more comprehensive spectroscopic characterization.
References
Etoxazole Degradation: A Technical Guide to Identification and Characterization of its Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxazole is a widely used acaricide and insecticide that effectively controls mite populations in various agricultural settings. Understanding its environmental fate and the nature of its degradation products is paramount for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth overview of the identification and characterization of this compound's degradation products. It details the experimental methodologies for their analysis, presents quantitative data on their formation, and elucidates the primary degradation pathways.
I. Identification and Characterization of Degradation Products
This compound undergoes degradation in the environment through several mechanisms, including aerobic and anaerobic metabolism in soil and water, hydrolysis, and photolysis. These processes result in a range of degradation products, often designated with "R-" or "M-" codes in regulatory studies. The following table summarizes the key identified metabolites, their chemical names, and molecular structures where available.
| Designation | Chemical Name | Molecular Formula | Structure |
| This compound | (RS)-5-tert-butyl-2-[2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenetole | C₂₁H₂₃F₂NO₂ |
|
| R-2 | 2-(2,6-difluorophenyl)-4-[2-ethoxy-4-(1-hydroxymethyl-1-methylethyl)phenyl]-4,5-dihydrooxazole | C₂₁H₂₃F₂NO₃ | Structure not explicitly found in a readily available format. |
| R-3 | Not explicitly named in the search results. | Not explicitly found in the search results. | Structure not explicitly found in a readily available format. |
| R-4 | N-[(1RS)-1-(4-tert-butyl-2-ethoxyphenyl)-2-hydroxyethyl]-2,6-difluorobenzamide[1] | C₂₁H₂₅F₂NO₃ | Crystal structure has been determined.[2] |
| R-6 | N-(2,6-difluorobenzoyl)-2-amino-2-[2-ethoxy-4-(1′-hydroxymethyl-1′-methylethyl)phenyl]ethanol | C₂₁H₂₅F₂NO₄ | Structure not explicitly found in a readily available format. |
| R-7 | (2RS)-2-amino-2-(4-tert-butyl-2-ethoxyphenyl)ethyl 2,6-difluorobenzoate[1] | C₂₁H₂₅F₂NO₃ | Structure not explicitly found in a readily available format. |
| R-8 | Not explicitly named in the search results. | Not explicitly found in the search results. | Structure not explicitly found in a readily available format. |
| R-11 | 2,6-difluorobenzoic acid | C₇H₄F₂O₂ | Structure is that of 2,6-difluorobenzoic acid. |
| R-12 | Not explicitly named in the search results. | Not explicitly found in the search results. | Structure not explicitly found in a readily available format. |
| R-13 | 4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)oxazole[3] | C₂₁H₂₁F₂NO₂ | Crystal structure has been determined.[4] |
| R-14 | Structure is reported to be similar to R-7. | Not explicitly found in the search results. | Structure not explicitly found in a readily available format. |
| R-15 | Not explicitly named in the search results. | Not explicitly found in the search results. | Structure not explicitly found in a readily available format. |
| R-16 | 2-(2,6-difluorophenyl)-4-[2-ethoxy-4-(1-hydroxycarbonyl-1-methylethyl)phenyl]-4,5-dihydrooxazole | C₂₁H₂₁F₂NO₄ | Structure not explicitly found in a readily available format. |
| R-24 | 2-amino-2-(2-ethoxy-4-(1′-hydroxymethyl-1′-methylethyl)phenyl)ethanol | C₁₄H₂₃NO₃ | Structure not explicitly found in a readily available format. |
| Met 1 | 2-amino-2-(2-ethoxy-4-(1′-hydroxycarbonyl-1′-methylethyl)phenyl)ethanol | C₁₄H₂₁NO₄ | Structure not explicitly found in a readily available format. |
| Met 4 | 4-(4-tert-butyl-2-ethoxyphenol)-2-(2,6-difluorophenyl)-oxazole | C₂₁H₂₁F₂NO₃ | Structure not explicitly found in a readily available format. |
| M1, M2, M3, M4, M5 | Dehydrogenation, hydrolysis, and oxidation products of this compound. | Varies. | Specific structures for this series are not fully detailed in the provided search results. |
II. Quantitative Data on this compound Degradation
The degradation rate of this compound and the formation of its metabolites are highly dependent on environmental conditions. The following tables summarize the available quantitative data.
Table 2.1: Half-life of this compound under Various Conditions
| Condition | Matrix | Half-life (t₁/₂) | Reference(s) |
| Hydrolysis | |||
| pH 5 | Water | ~10 days at 20°C; 9.6 days | |
| pH 7 | Water | 161 days at 20°C | |
| pH 9 | Water | 165 days at 20°C | |
| Photolysis | |||
| pH 9 buffer | Water | 15.9–17.4 days | |
| Metabolism | |||
| Aerobic | Soil | 9.9 to 10.6 days | |
| Anaerobic | Soil | 101-112 days | |
| Aerobic | Water/Sediment | 108-142 days | |
| Anaerobic | Aquatic | 133-142 days | |
| Field Dissipation | |||
| Bare ground (California) | Soil | 6.2 days | |
| Bare ground (Mississippi) | Soil | 0.8 days | |
| Bare ground (Utah) | Soil | 11.4 days |
Table 2.2: Formation of Major Degradation Products (% of Total Applied Radioactivity - TAR)
| Degradation Product | Condition | Matrix | Maximum % TAR | Time to Max % TAR | Reference(s) |
| R-7 | Aerobic | Soil | 11.5–21.6% | 7 days | |
| R-8 | Aerobic | Soil | 44.8% | 60 days | |
| R-13 | Aerobic | Soil | 10.9–11.7% | 60 days | |
| R-8 | Anaerobic | Soil | >10% | - | |
| R-11 | Anaerobic | Soil | >10% | - | |
| R-4 | Anaerobic | Water | >10% | - | |
| R-11 | Anaerobic | Water | >10% | - | |
| R-3 | Photolysis (pH 9) | Water | Major | - | |
| R-11 | Photolysis (pH 9) | Water | Major | - | |
| R-12 | Photolysis (pH 9) | Water | Major | - | |
| R-15 | Photolysis (pH 9) | Water | Major | - |
III. Experimental Protocols
The identification and quantification of this compound and its degradation products typically involve extraction from the sample matrix, cleanup to remove interfering substances, and analysis by chromatographic and spectrometric techniques.
Sample Preparation
Soil Samples:
-
Extraction: Soil samples (e.g., 20 g) are typically extracted with acetone, followed by a mixture of acetone and 0.05% aqueous acetic acid (9:1, v/v). The extraction is often performed by shaking or sonication.
-
Cleanup: For some analyses, a liquid-liquid partition into hexane is performed. Further cleanup is achieved using solid-phase extraction (SPE) with cartridges such as Florisil and Silica Gel.
Water Samples:
-
Extraction: Water samples (e.g., 15 mL) can be extracted with a mixture of methanol and water (90:10, v/v) containing 10 mM ammonium bicarbonate by shaking or vortexing.
-
Cleanup: The extracts are typically centrifuged, and the supernatant is diluted with a methanol/water mixture (50:50, v/v) prior to analysis.
Plant Matrices:
-
Extraction: Plant materials are commonly extracted with acetonitrile or acetone.
-
Cleanup: A charcoal-celite cartridge or other SPE sorbents can be used for the cleanup of raw extracts.
Instrumental Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):
-
Columns: Reversed-phase columns, such as C18 (e.g., Oyster ODS-3), are commonly used. For chiral separations, columns like Lux Cellulose-1, Lux Cellulose-3, Chiralpak IC, and Chiralpak AD are employed.
-
Mobile Phase: For reversed-phase chromatography, mixtures of acetonitrile, methanol, and water, often with additives like formic acid or ammonium formate, are used. For normal-phase chiral separations, hexane/isopropanol is a common mobile phase.
-
Detection: Photodiode array (PDA) detectors are used for UV-Vis detection. However, mass spectrometry is the preferred method for sensitive and selective detection.
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is frequently used for the analysis of this compound and its metabolites.
-
Mass Analyzers: Tandem mass spectrometry (MS/MS) with triple quadrupole or ion trap analyzers is used for quantification, providing high selectivity through multiple reaction monitoring (MRM). High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF), is employed for the identification and structural elucidation of unknown metabolites.
Gas Chromatography (GC):
-
Detection: GC coupled with a mass selective detector (MSD) is used for the analysis of this compound and some of its metabolites, particularly after a cleanup procedure involving SPE.
IV. Degradation Pathways and Experimental Workflows
The degradation of this compound proceeds through several key transformations, including hydrolysis of the oxazoline ring, oxidation, and cleavage of the molecule.
Degradation Pathways
The following diagram illustrates the proposed major degradation pathways of this compound based on the identified metabolites.
Caption: Proposed degradation pathways of this compound via hydrolysis, oxidation, and cleavage.
Experimental Workflow
The general workflow for the analysis of this compound degradation products is depicted below.
Caption: General experimental workflow for this compound degradation product analysis.
Conclusion
This technical guide has provided a comprehensive overview of the degradation of this compound, focusing on the identification, characterization, and quantification of its various byproducts. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the fields of environmental science, analytical chemistry, and drug development. A thorough understanding of the fate of this compound in the environment is essential for its responsible use and for the development of safer and more sustainable agricultural practices. Further research is warranted to fully elucidate the structures of all minor degradation products and to assess their potential toxicological significance.
References
Methodological & Application
Application Note: Analysis of Etoxazole Residues in Agricultural Commodities using HPLC-MS/MS
Introduction
Etoxazole is a widely used acaricide that effectively controls mites on a variety of agricultural commodities. Its use, however, necessitates sensitive and reliable analytical methods to monitor its residues and ensure compliance with regulatory limits. This application note details a robust and validated method for the determination of this compound residues in various agricultural products, including fruits and vegetables, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described protocol is intended for researchers, scientists, and professionals involved in food safety and drug development.
The methodology is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by HPLC-MS/MS analysis, which provides high selectivity and sensitivity for the quantification of this compound.
Experimental Protocols
Sample Preparation (QuEChERS Method)
This protocol is a widely accepted method for the extraction of pesticide residues from food matrices.[1][2]
1.1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB) (optional, for highly pigmented samples)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
1.2. Extraction Procedure:
-
Homogenize a representative sample of the agricultural commodity (e.g., 10-15 g).
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of PSA and C18 sorbents (e.g., 150 mg PSA and 150 mg C18). For samples with high pigment content like spinach, GCB can be included.
-
Vortex the d-SPE tube for 1 minute to facilitate the cleanup process.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
The resulting supernatant is the final extract.
1.4. Final Sample Preparation:
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
2.1. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
2.2. HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium formate
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration. An example gradient is provided in the table below.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40 °C
Example HPLC Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
2.3. MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 360.2. Two common product ions are monitored for quantification and confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 360.2 | 141.1 | 304.2 | 25 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
The following tables summarize the quantitative data for the analysis of this compound in various agricultural commodities, compiled from multiple studies.
Table 1: Method Validation Data for this compound in Fruits and Vegetables
| Commodity | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Apples | 0.01 | 93.4 | 2.9 | [3] |
| 0.10 | 98.4 | 4.7 | [3] | |
| 0.50 | 97.4 | 2.8 | [3] | |
| Strawberries | 0.01 | 95.2 | 3.5 | |
| 0.10 | 96.8 | 4.1 | ||
| 0.50 | 97.1 | 3.2 | ||
| Green Beans | 0.01 | 98.6 | 3.6 | |
| 0.10 | 97.5 | 4.2 | ||
| 0.50 | 96.2 | 4.4 | ||
| Citrus (Orange) | 0.01 | 83-100 | 0.59-11.8 |
Table 2: Limits of Quantification (LOQ) and Detection (LOD)
| Commodity | LOQ (mg/kg) | LOD (mg/kg) | Reference |
| Fruits and Vegetables | 0.01 | Not Reported | |
| Citrus | 0.01 | Not Reported | |
| Strawberries | 0.0003–0.0197 | 0.0001–0.0059 |
Experimental Workflow Visualization
Caption: Workflow for the analysis of this compound residues.
Conclusion
The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of this compound residues in a range of agricultural commodities. The QuEChERS extraction and d-SPE cleanup procedure is efficient in removing matrix interferences, ensuring accurate results. The method has been validated with good recoveries and low limits of quantification, making it suitable for routine monitoring and regulatory compliance testing.
References
Method Development for Etoxazole Detection in Soil and Water Samples
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etoxazole is a narrow-spectrum systemic acaricide and insecticide belonging to the diphenyloxazoline class of chemicals. It is effective against a variety of mites by inhibiting their molting process.[1] Due to its application in agriculture, it is essential to monitor its presence in environmental matrices like soil and water to assess potential contamination and ensure environmental safety. This document provides detailed methodologies for the extraction and quantification of this compound in soil and water samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents
-
Solvents: Acetone, Acetonitrile (MeCN), Methanol (MeOH), Hexane (all pesticide quality or equivalent)
-
Reagents: Acetic acid (glacial), Ammonium bicarbonate, Magnesium sulfate (anhydrous), Sodium chloride, Sodium acetate (anhydrous), Celite 545
-
Water: HPLC grade
-
Solid-Phase Extraction (SPE) Cartridges: Florisil, Charcoal-celite, or other suitable cartridges
-
Filters: 0.45 µm filter membranes, Whatman GF/A glass fiber filter paper
-
Standards: this compound analytical standard of known purity
Experimental Protocols
Sample Preparation: Soil
Two primary methods for the extraction of this compound from soil are presented: a traditional solvent extraction method and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.
Method 1: Solvent Extraction
This method is adapted from established EPA protocols for the analysis of this compound and its metabolites.[2][3][4][5]
-
Extraction:
-
Weigh 20-25 g of soil into a glass jar.
-
Add 60-100 mL of acetone and shake vigorously for 10-35 minutes.
-
Filter the extract through a Büchner funnel with Whatman GF/A glass fiber filter paper.
-
Transfer the soil back to the jar and perform a second extraction with a mixture of acetone and 0.05% acetic acid (9:1, v/v), shaking for 10-15 minutes.
-
Filter and combine the extracts.
-
The combined extract can be diluted to a known volume with acetone.
-
-
Cleanup (Option A - Liquid-Liquid Partitioning):
-
Transfer the acetone extract to a separatory funnel.
-
Add a 5% aqueous sodium chloride solution and partition with hexane.
-
Collect the hexane layer, which contains the this compound.
-
The hexane extract can be further cleaned up using a Florisil SPE cartridge.
-
-
Cleanup (Option B - SPE):
-
The initial acetone extract can be concentrated and redissolved in a suitable solvent for SPE cleanup.
-
A Florisil SPE column can be conditioned with acetone and hexane. The sample is loaded, and after washing, this compound is eluted with a hexane:acetone mixture.
-
Method 2: Modified QuEChERS
This method offers a simpler and faster extraction and cleanup process.
-
Extraction:
-
Weigh 10-15 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid).
-
Add 4-6 g of anhydrous magnesium sulfate and 1-1.5 g of anhydrous sodium chloride or sodium acetate.
-
Shake vigorously for 1-3 minutes and then centrifuge at 4000-5000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the supernatant and transfer it to a d-SPE tube containing magnesium sulfate and a primary secondary amine (PSA) sorbent.
-
Vortex for 1 minute and centrifuge.
-
The cleaned extract is then ready for analysis.
-
Sample Preparation: Water
For water samples, extraction is typically performed using an organic solvent, followed by an optional cleanup step.
-
Extraction:
-
Take a 15 mL aliquot of the water sample and place it in a 50 mL polypropylene test tube.
-
Add 15 mL of an extraction solvent, such as a mixture of methanol and water (90:10, v/v) containing 10 mM ammonium bicarbonate.
-
Vortex and shake for one minute to extract the sample.
-
Centrifuge the extract at approximately 3500 rpm for 10 minutes.
-
-
Cleanup (SPE):
-
The supernatant can be diluted with a methanol/water mixture (50/50, v/v) before analysis or further cleaned using an SPE cartridge if necessary. A charcoal-celite cartridge has been shown to be effective for cleaning up aqueous extracts.
-
Instrumental Analysis
Both HPLC and GC-MS are suitable for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a common technique for this compound analysis.
-
Column: A C18 or other suitable reverse-phase column (e.g., Hypercell ODS, 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 45:40:15, v/v/v). For MS compatibility, formic acid can be used instead of phosphoric acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Detector: DAD at 240 nm or MS/MS detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity for this compound determination.
-
Column: Rtx®-200 (30 m x 320 µm, 0.5 µm film thickness) or similar.
-
Carrier Gas: Helium at a flow rate of 2 mL/minute.
-
Injector Temperature: 220°C in splitless mode.
-
Oven Temperature Program: Start at 95°C for 2 min, ramp at 30°C/min to 200°C, then ramp at 20°C/min to 310°C and hold for 5 min.
-
Detector: Mass Spectrometer in Selective Ion Monitoring (SIM) or full scan mode.
Data Presentation
The following table summarizes the performance data of the described methods.
| Parameter | Soil | Water | Reference(s) |
| Limit of Detection (LOD) | 0.01 mg/kg | - | |
| Limit of Quantification (LOQ) | 0.01 - 0.02 mg/kg | - | |
| Recovery | 70 - 120% | - | |
| Relative Standard Deviation (RSD) | < 20% | - |
Note: Data for water samples were not explicitly available in the provided search results.
Visualizations
Caption: Overall experimental workflow for this compound detection.
Caption: Soil sample preparation workflow.
Caption: Water sample preparation workflow.
References
Application Note and Protocol: Enantioselective Analysis of Etoxazole Isomers in Environmental Matrices
Introduction
Etoxazole is a chiral acaricide widely used in agriculture to control mite populations on various crops.[1][2] Like many chiral pesticides, its enantiomers can exhibit different biological activities, toxicities, and degradation behaviors in the environment.[3][4][5] The (+)-(S)-etoxazole isomer has been shown to have significantly higher ovicidal activity against certain mite species compared to the (-)-(R)-etoxazole isomer. Conversely, the toxicity of the enantiomers can vary between different non-target organisms. Furthermore, the degradation of this compound in the environment is often stereoselective, with the degradation rate of each enantiomer being dependent on the specific environmental matrix, such as soil or different types of fruits. Therefore, an enantioselective analysis of this compound is crucial for a comprehensive environmental risk assessment and to ensure food safety.
This document provides detailed application notes and protocols for the enantioselective analysis of this compound isomers in various environmental matrices, including soil, fruits, and vegetables. The methodologies described herein are based on High-Performance Liquid Chromatography (HPLC) using chiral stationary phases.
Quantitative Data Summary
The following tables summarize the quantitative data for the enantioselective analysis of this compound from various studies.
Table 1: Method Performance for this compound Enantiomer Analysis in Various Matrices
| Matrix | Analytical Method | Chiral Column | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Cucumber, Cabbage, Tomato, Soil | HPLC | Lux Cellulose-1, Chiralpak IC, Chiralpak AD | 80.27 - 102.66 | 0.62 - 8.02 | 0.05 | |
| Orange (pulp, peel, whole) | LC-MS/MS | Chiralpak AD-3R | 91.0 - 103.1 | 0.8 - 5.4 (intraday), 2.0 - 4.8 (interday) | ≤ 0.005 | |
| Citrus | HPLC | Not Specified | 83 - 100 | 0.59 - 11.8 | 0.01 | |
| Apples, Strawberries, Green Beans | HPLC-DAD | Not Specified | 93.4 - 102 | 2.8 - 4.7 | 0.01 |
Table 2: Stereoselective Degradation of this compound in Environmental Matrices
| Matrix | Faster Degrading Enantiomer | Observations | Reference |
| Grape and Strawberry (Greenhouse) | (+)-(S)-etoxazole | Preferential dissipation of the (+)-(S) isomer. | |
| Apple and Soils (Open-field) | (-)-(R)-etoxazole | (-)-(R)-etoxazole degraded faster than its antipode. | |
| Soil, Chlorella, Mice | R-etoxazole | R-etoxazole degraded faster than S-etoxazole. | |
| Citrus and Soil | (S)-etoxazole | (S)-etoxazole degraded faster than its antipode (R)-etoxazole. |
Experimental Protocols
This section details the methodologies for sample preparation and chromatographic analysis of this compound enantiomers.
Sample Preparation
A generic sample preparation workflow is illustrated in the diagram below. The specific reagents and conditions may need to be optimized for different matrices.
Caption: General workflow for the preparation of environmental samples for this compound analysis.
Protocol:
-
Homogenization:
-
Soil: Air-dry the soil sample, remove stones and plant debris, and sieve through a 2 mm mesh.
-
Fruits and Vegetables: Chop the entire sample into small pieces and homogenize using a high-speed blender. For samples with high water content, freeze-drying prior to homogenization can be beneficial.
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For matrices with low water content, add a small amount of water to improve extraction efficiency.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Clean-up (Dispersive Solid-Phase Extraction - d-SPE):
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). For samples with pigment, graphitized carbon black (GCB) can be added, but it may lead to loss of planar pesticides.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for HPLC analysis.
-
Chiral HPLC Analysis
The enantioselective separation of this compound is typically achieved using polysaccharide-based chiral stationary phases.
Caption: Workflow for the chiral HPLC analysis of this compound enantiomers.
Chromatographic Conditions:
The following conditions have been reported to successfully separate this compound enantiomers. Method development and optimization are recommended for specific instrumentation and matrices.
-
HPLC System: A standard HPLC or UHPLC system with a UV or tandem mass spectrometry (MS/MS) detector.
-
Chiral Columns:
-
Chiralpak IC
-
Chiralpak AD / AD-3R
-
Lux Cellulose-1
-
-
Mobile Phase:
-
Normal-Phase: Hexane/Isopropanol or Hexane/n-butanol mixtures. A typical starting condition is a ratio of 90:10 (v/v).
-
Reverse-Phase: Acetonitrile/Water or Methanol/Water mixtures. A common mobile phase is acetonitrile and water (70:30, v/v).
-
-
Flow Rate: 0.8 mL/min is a commonly used flow rate.
-
Column Temperature: Ambient or controlled, typically between 10°C and 40°C. Temperature can affect the resolution of the enantiomers.
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV: 220 nm.
-
MS/MS: For higher sensitivity and selectivity, especially in complex matrices.
-
Elution Order: The elution order of the enantiomers depends on the chiral stationary phase used. For instance, on a Chiralpak AD column, the S-etoxazole enantiomer may elute first, while on a Chiralpak IC column, the R-etoxazole enantiomer may elute first. It is essential to confirm the elution order using enantiomerically pure standards if available.
Conclusion
The enantioselective analysis of this compound in environmental matrices is critical for a thorough understanding of its environmental fate and potential risks. The protocols outlined in this application note, based on chiral HPLC, provide a robust framework for researchers and analytical laboratories. The choice of chiral stationary phase and mobile phase composition is key to achieving successful enantioseparation. Proper sample preparation using methods like QuEChERS is essential for obtaining accurate and reproducible results from complex environmental samples. The stereoselective degradation observed in various studies underscores the importance of analyzing individual enantiomers rather than just the total concentration of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Systemic Stereoselectivity Study of this compound: Stereoselective Bioactivity, Acute Toxicity, and Environmental Behavior in Fruits and Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantifying Etoxazole Dynamics in Plant Tissues: A Detailed Guide to Uptake and Translocation Analysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive set of application notes and protocols for quantifying the uptake and translocation of Etoxazole in plant tissues. This detailed guide provides the necessary experimental procedures and data presentation formats to facilitate a thorough understanding of the behavior of this widely used acaricide within plants.
This compound is a selective acaricide that is effective against a variety of mites, primarily targeting their egg and larval stages. Its mode of action is the inhibition of chitin biosynthesis, a crucial process in the development of arthropods. Understanding its uptake and movement within plant tissues is critical for optimizing its efficacy, assessing potential residues in crops, and ensuring environmental safety. The following notes and protocols are designed to provide a standardized framework for these investigations.
Application Notes
This compound is known for its translaminar activity, meaning it can move from the upper surface of a leaf to the lower surface. However, its systemic movement through the plant's vascular system (xylem and phloem) is reported to be minimal. The data from various studies on crops like green beans, apples, and oranges indicate that this compound primarily remains on the surface of the treated plant parts with limited translocation to other tissues.
These application notes provide protocols for two primary methods of application to study uptake and translocation: foliar spray and soil drench. The subsequent analysis of this compound residues in different plant tissues—roots, stems, and leaves—over time allows for a quantitative assessment of its movement and persistence.
Experimental Protocols
Detailed methodologies for key experiments are provided below, covering plant cultivation, treatment application, sample collection, and residue analysis.
Protocol 1: Foliar Application and Residue Analysis in Green Bean (Phaseolus vulgaris)
This protocol is adapted from studies investigating the dissipation of this compound after foliar application.
1. Plant Cultivation:
-
Green bean seeds are sown in pots containing a standard potting mix and grown under controlled greenhouse conditions (e.g., 25±2°C, 16:8 h light:dark photoperiod).
-
Plants are grown until they reach the 4-6 true leaf stage before treatment.
2. Treatment Application:
-
An aqueous solution of a commercial this compound formulation is prepared at the desired concentration (e.g., recommended field application rate).
-
The solution is applied to the plant foliage as a fine mist until runoff, ensuring uniform coverage. A control group is treated with water only.
3. Sample Collection:
-
Plant tissues (leaves, stems, and pods, if present) and the underlying soil are collected at specified time intervals post-application (e.g., 2 hours, 1, 3, 5, 7, and 10 days).
-
Samples are collected in triplicate for each time point.
4. Sample Preparation and Extraction:
-
Plant and soil samples are homogenized.
-
A subsample (e.g., 10 g) is extracted with a suitable solvent like acetonitrile.
-
The extract is then subjected to a cleanup procedure, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to remove interfering substances.
5. Residue Quantification:
-
The concentration of this compound in the cleaned-up extracts is determined using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
A calibration curve is generated using certified reference standards of this compound to quantify the residues in mg/kg.
Protocol 2: Soil Drench Application and Translocation Assessment
This protocol is designed to assess the potential for root uptake and subsequent translocation of this compound to the aerial parts of the plant.
1. Plant Cultivation:
-
Plants (e.g., tomato or a model plant like Arabidopsis thaliana) are grown hydroponically or in sand culture to isolate the roots and control the application of the test substance.
2. Treatment Application:
-
A known concentration of this compound is added to the hydroponic solution or applied as a drench to the sand culture.
3. Sample Collection:
-
Roots, stems, and leaves are harvested separately at various time points (e.g., 1, 3, 7, and 14 days) after the initiation of treatment.
4. Sample Preparation and Analysis:
-
The collected tissues are thoroughly washed to remove any surface contamination.
-
Sample preparation, extraction, and quantification of this compound residues are performed as described in Protocol 1.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound uptake and dissipation from a study on green beans following foliar application.
Table 1: this compound Residues in Green Bean Pods, Leaves, and Soil Over Time
| Time After Application (Days) | This compound Residue in Pods (mg/kg ± SD) | This compound Residue in Leaves (mg/kg ± SD) | This compound Residue in Soil (mg/kg ± SD) |
| 0 (2 hours) | 2.33 ± 0.15 | 18.05 ± 0.20 | 1.32 ± 0.03 |
| 1 | 1.13 ± 0.08 | 10.25 ± 0.15 | 0.85 ± 0.02 |
| 3 | 0.39 ± 0.04 | 3.06 ± 0.11 | 0.35 ± 0.01 |
| 5 | 0.26 ± 0.03 | 2.10 ± 0.09 | 0.19 ± 0.01 |
| 7 | 0.15 ± 0.02 | 1.15 ± 0.07 | 0.08 ± 0.01 |
| 10 | 0.08 ± 0.01 | 0.55 ± 0.04 | 0.03 ± 0.00 |
| 15 | 0.03 ± 0.00 | 0.12 ± 0.01 | ND |
*ND: Not Detected. Data adapted from Malhat et al.[1]
Table 2: Dissipation of this compound in Green Bean Tissues and Soil
| Plant Tissue/Soil | Initial Deposit (mg/kg) | Half-life (t½) (Days) |
| Pods | 2.33 | 3.13 |
| Leaves | 18.05 | 2.73 |
| Soil | 1.32 | 2.11 |
Data adapted from Malhat et al.[1]
Metabolism studies on apples and oranges have shown that parent this compound is the major component of the residue found in fruits and leaves, with minimal translocation of the active ingredient.[2]
Table 3: Parent this compound as a Percentage of Total Radioactive Residue (TRR) in Apple and Orange Tissues
| Crop | Plant Tissue | Parent this compound (% of TRR at Harvest) |
| Apple | Fruit | 42% |
| Leaves | 30% | |
| Orange | Fruit | 48% |
| Leaves | 52% |
Data from JMPR 2005.[2]
Visualizing Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for Foliar Application and Residue Analysis.
Caption: Workflow for Soil Drench and Translocation Assessment.
Conclusion
The provided protocols and data offer a foundational understanding of this compound's behavior in plant systems. The evidence suggests that while this compound is absorbed by plant tissues and exhibits translaminar movement, its systemic translocation is limited. Further research employing these standardized methods across a wider range of plant species and environmental conditions will enhance our knowledge and contribute to the safe and effective use of this important agricultural tool.
References
Application Notes and Protocols: In Vitro Evaluation of Etoxazole Efficacy Against Mite Populations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxazole is a narrow-spectrum, systemic acaricide highly effective against various spider mite species, including those belonging to the Tetranychus genus.[1][2] It functions as a mite growth regulator, primarily targeting the egg, larval, and nymphal stages by inhibiting the molting process.[3][4] this compound is not effective against adult mites, but it can suppress female fecundity by preventing the laying of viable eggs.[5] Its unique mode of action involves the inhibition of chitin biosynthesis, a critical process for exoskeleton formation in arthropods.
The development of resistance to acaricides is a significant concern in pest management. Therefore, robust and standardized in vitro assays are essential for evaluating the baseline efficacy of this compound against different mite populations, monitoring for shifts in susceptibility, and screening for new acaricidal compounds. These application notes provide detailed protocols for key bioassays to assess the ovicidal and larvicidal activity of this compound, as well as a biochemical assay to directly measure its effect on the target enzyme, chitin synthase.
Mechanism of Action: Chitin Synthesis Inhibition
This compound's mode of action is the inhibition of chitin synthase (CHS), a crucial enzyme in the chitin biosynthesis pathway. Chitin is a polymer of N-acetylglucosamine (GlcNAc) that provides structural integrity to the mite's exoskeleton. By blocking CHS, this compound disrupts the formation of the new cuticle during molting, leading to mortality in immature mite stages (larvae and nymphs). It also interferes with embryo formation in eggs.
Caption: this compound inhibits the enzyme Chitin Synthase 1 (CHS1), blocking chitin production.
Experimental Protocols
Ovicidal Bioassay (Leaf-Dip Method)
This assay determines the efficacy of this compound in preventing mite eggs from hatching.
Protocol:
-
Mite Rearing: Maintain a healthy, susceptible colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant, such as kidney beans (Phaseolus vulgaris), under controlled conditions (25-27°C, 16:8 L:D photoperiod).
-
Preparation of Test Arenas: Excise leaf discs (approx. 2-3 cm diameter) from host plants. Place them upside down on a layer of wet cotton or agar in a petri dish to maintain turgidity.
-
Egg Infestation: Transfer 20-30 adult female mites onto each leaf disc. Allow them to oviposit for 24 hours, then gently remove all adult mites with a fine brush, leaving only the eggs. Aim for a uniform number of eggs (e.g., 50-80) per disc.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Create a series of at least five graded concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L) by diluting the stock solution with water containing a surfactant (e.g., 0.01% Tween-20). A control solution should contain only water, solvent, and surfactant.
-
Treatment Application: Individually dip each egg-infested leaf disc into a test solution for 5-10 seconds with gentle agitation. Allow the discs to air-dry completely.
-
Incubation: Place the treated discs back into their petri dishes and incubate under the same conditions used for rearing.
-
Data Collection: After 7-10 days (or until hatching is complete in the control group), count the number of hatched and unhatched eggs under a stereomicroscope.
-
Analysis: Calculate the percentage of egg mortality (hatch inhibition) for each concentration, correcting for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.
Caption: Workflow for the in vitro ovicidal bioassay using the leaf-dip method.
Larvicidal/Nymphal Bioassay (Leaf Disc-Dip Method)
This assay evaluates the toxicity of this compound to the mobile, immature stages of mites.
Protocol:
-
Mite Synchronization: To obtain a population of similarly aged larvae or nymphs, place a large number of adult females on fresh host plant leaves for a short oviposition period (24 hours). Remove the adults and wait for the eggs to hatch and develop to the desired stage (e.g., first-instar larvae).
-
Preparation of Test Arenas: Prepare leaf discs and place them on wet cotton or agar in petri dishes as described for the ovicidal assay.
-
Preparation of this compound Solutions: Prepare serial dilutions of this compound as described previously.
-
Treatment Application: Dip fresh, uninfested leaf discs into the test solutions for 5-10 seconds and allow them to air-dry.
-
Mite Transfer: Using a fine brush, carefully transfer a known number (e.g., 20-30) of larvae or nymphs onto each treated leaf disc.
-
Incubation: Seal the petri dishes and incubate under controlled rearing conditions.
-
Data Collection: Assess mortality at 24, 48, and 72 hours post-treatment. A mite is considered dead if it is unable to move when prodded with a fine brush.
-
Analysis: Calculate the percentage of mortality for each concentration, correct for control mortality (Abbott's formula), and determine the LC₅₀ via probit analysis.
Caption: Workflow for the in vitro larvicidal/nymphal bioassay.
Biochemical Assay: Chitin Synthase (CHS) Inhibition
This in vitro assay directly measures the inhibitory effect of this compound on chitin synthase activity in an enzyme extract. This method is adapted from protocols used for insects and fungi.
Protocol:
-
Enzyme Preparation:
-
Homogenize a known quantity of target mites (all stages) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.0) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove large debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the microsomal fraction, which contains the membrane-bound chitin synthase.
-
Resuspend the pellet in a small volume of buffer. This is the crude enzyme extract.
-
-
CHS Activity Assay:
-
The assay is typically performed in a microtiter plate. Add the following to each well: enzyme extract, assay buffer, and the substrate UDP-N-acetyl-D-glucosamine (UDP-GlcNAc).
-
For the test group, add various concentrations of this compound. For the control group, add only the solvent.
-
Incubate the plate at an optimal temperature (e.g., 37-44°C) for a set period (e.g., 1-2 hours).
-
-
Quantification of Chitin:
-
The newly synthesized chitin can be quantified. A common method involves using a wheat germ agglutinin (WGA) coated plate, which binds to chitin. The amount of bound chitin is then detected using a WGA-conjugated enzyme (e.g., horseradish peroxidase) and a colorimetric substrate.
-
Read the absorbance using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of CHS inhibition for each this compound concentration relative to the control.
-
Determine the IC₅₀ (concentration that inhibits 50% of the enzyme activity).
-
Caption: Workflow for the biochemical chitin synthase (CHS) inhibition assay.
Data Presentation
Quantitative data from efficacy studies should be summarized for clear comparison. The following tables present example LC₅₀ values derived from published studies.
Table 1: Ovicidal Efficacy (LC₅₀) of this compound Against Tetranychus cinnabarinus
| Strain | This compound Formulation | LC₅₀ (mg·L⁻¹) | 95% Fiducial Limits | Slope ± SEM | Correlative Coefficient (R) | Reference |
| Susceptible | 99% this compound (Technical Grade) | 0.0039 | 0.0029 ~ 0.0051 | 1.15 ± 0.12 | 0.98 | |
| Susceptible | 5% this compound EC | 0.0016 | 0.0012 ~ 0.0021 | 1.25 ± 0.13 | 0.98 |
Table 2: Larvicidal/Nymphal Efficacy (LC₅₀) of this compound Against Mites
| Mite Species | Strain | LC₅₀ (mg·L⁻¹) | 95% Fiducial Limits | Slope ± SEM | Correlative Coefficient (R) | Reference |
| T. cinnabarinus | Susceptible (Nymphs) | 0.0031 | 0.0022 ~ 0.0042 | 1.01 ± 0.12 | 0.97 | |
| T. cinnabarinus | Resistant (Nymphs) | 0.0045 | 0.0032 ~ 0.0062 | 0.98 ± 0.13 | 0.97 | |
| T. urticae | Susceptible (Adults)* | 42.47 | - | - | - |
*Note: this compound has minimal activity against adult mites; this value is provided for comparative purposes from the cited study.
Table 3: this compound Resistance Ratios in Tetranychus urticae
| Strain | Life Stage | LC₅₀ (mg·L⁻¹) | Resistance Ratio (RR) | Reference |
| Susceptible (S) | Eggs | 0.014 | - | |
| This compound-Resistant (ER) | Eggs | >70,000 | >5,000,000 |
Resistance Ratio (RR) = LC₅₀ of Resistant Strain / LC₅₀ of Susceptible Strain
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound miticide [cnagrochem.com]
- 3. This compound: A Secret that You Don't Know about Controlling Mites - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. m.acetamiprid.com [m.acetamiprid.com]
- 5. This compound | C21H23F2NO2 | CID 153974 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Etoxazole LC50 Values
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting laboratory bioassays to determine the median lethal concentration (LC50) of the acaricide Etoxazole. The information is intended to guide researchers in the fields of crop protection, veterinary medicine, and drug development in assessing the efficacy of this compound and monitoring for the development of resistance in target mite populations.
Introduction to this compound
This compound is a narrow-spectrum, systemic acaricide highly effective against a variety of spider mites.[1] It acts as an insect growth regulator, specifically targeting the egg, larval, and nymph stages of mites by inhibiting chitin biosynthesis.[1][2][3] this compound's unique mode of action, classified under Group 10B by the Insecticide Resistance Action Committee (IRAC), involves the inhibition of chitin synthase.[1] This disruption of the molting process prevents immature mites from reaching the adult stage. While it is not effective against adult mites, it does exhibit a sterilizing effect on female adults. Due to its high efficacy, resistance to this compound has been reported in some mite populations, making routine monitoring of LC50 values a critical component of integrated pest management (IPM) strategies.
Principle of LC50 Bioassays
The LC50 value in toxicology represents the concentration of a substance that is lethal to 50% of a test population over a specified period. For this compound, which targets immature mite stages, bioassays are typically designed to assess mortality or failure to molt in eggs, larvae, or nymphs. The most common methods involve exposing the target organisms to a series of this compound concentrations and observing the response. The resulting concentration-mortality data is then statistically analyzed, often using probit analysis, to determine the LC50 value.
Data Presentation: this compound LC50 Values
The following table summarizes reported LC50 values for this compound against various mite species. It is important to note that these values can vary significantly based on the susceptibility of the mite strain, the bioassay method used, and environmental conditions.
| Target Organism | Strain | Bioassay Method | LC50 Value (mg/L or ppm) | Resistance Ratio (RR) | Reference |
| Tetranychus urticae (Two-spotted spider mite) | Susceptible | Not Specified | >500 (for resistant field populations) | >25,500 | |
| Tetranychus urticae | This compound-Resistant (ER) | Egg Bioassay | >5,000,000-fold higher than susceptible | >5,000,000 | |
| Tetranychus urticae | Lab Population | Larval Bioassay | - | 6.80–15.39 (Field Populations) | |
| Tetranychus urticae | Susceptible | Not Specified | - | 37.45 (after 10 generations of selection) | |
| Phytoseiulus persimilis (Predatory mite) | Lab Selection (ETO6) | Leaf-disc method | - | 111.63 | |
| Varroa destructor (Varroa mite) | Not Specified | Surface Contact | Lower than amitraz (reference) | - |
Note: Resistance Ratio (RR) is calculated by dividing the LC50 of a resistant strain by the LC50 of a susceptible strain.
Experimental Protocols
Several bioassay methods can be employed to determine the LC50 of this compound. The choice of method often depends on the target mite species, its life stage, and the available resources.
Protocol 1: Leaf-Dip Bioassay for Mite Eggs and Larvae
This is a standard method for evaluating the toxicity of acaricides to mites that reside on plants.
Materials:
-
Technical grade this compound
-
Acetone (or other suitable solvent)
-
Triton X-100 or similar non-ionic surfactant
-
Distilled water
-
Fresh, untreated host plant leaves (e.g., bean, citrus)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Fine camel-hair brush
-
Stereomicroscope
-
Beakers and volumetric flasks
-
Pipettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of technical grade this compound in a small volume of acetone.
-
Make serial dilutions from the stock solution with distilled water containing a surfactant (e.g., 0.01% Triton X-100) to achieve a range of at least five concentrations. A control solution containing only distilled water and surfactant should also be prepared.
-
-
Infestation of Leaf Discs:
-
Cut leaf discs (e.g., 2-3 cm in diameter) from fresh, untreated host plant leaves.
-
Place the leaf discs upside down on a wet cotton pad or filter paper in a petri dish to maintain turgidity.
-
Using a fine brush and stereomicroscope, transfer a known number of adult female mites (e.g., 10-20) onto each leaf disc.
-
Allow the females to lay eggs for a specific period (e.g., 24 hours) and then remove them.
-
-
Application of this compound:
-
For ovicidal assays, dip the egg-infested leaf discs into the respective this compound solutions for a set time (e.g., 5-10 seconds).
-
For larvicidal assays, allow the eggs to hatch and then dip the leaf discs with newly emerged larvae.
-
Ensure complete immersion of the leaf disc.
-
After dipping, place the leaf discs back into the petri dishes and allow them to air dry.
-
-
Incubation and Observation:
-
Incubate the petri dishes at a constant temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 L:D).
-
For ovicidal assays, assess egg mortality after a period equivalent to the normal incubation time (e.g., 7 days). Unhatched or shriveled eggs are considered dead.
-
For larvicidal assays, assess larval mortality after a set period (e.g., 48-72 hours). Immobile larvae that do not respond to gentle prodding with a fine brush are considered dead.
-
-
Data Analysis:
-
Record the number of dead and live individuals for each concentration.
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Perform probit or logit analysis on the concentration-mortality data to calculate the LC50 value and its 95% confidence limits.
-
Protocol 2: Slide-Dip Bioassay
This method is suitable for small, non-plant-dwelling mites and provides a direct contact toxicity assessment.
Materials:
-
This compound test solutions (prepared as in Protocol 1)
-
Microscope slides
-
Double-sided sticky tape
-
Fine camel-hair brush
-
Stereomicroscope
-
Beakers
-
Forceps
Procedure:
-
Preparation of Slides:
-
Apply a strip of double-sided sticky tape to a microscope slide.
-
Carefully transfer a known number of mites (e.g., 20-30) of the desired life stage onto the sticky tape, ensuring they are dorsal side up and not overly constrained.
-
-
Application of this compound:
-
Hold the slide with forceps and dip it into the this compound test solution for a brief, standardized period (e.g., 3-5 seconds).
-
Remove the slide and gently wick away excess liquid with a small piece of filter paper without touching the mites.
-
Allow the slide to air dry.
-
-
Incubation and Observation:
-
Place the slides in a controlled environment chamber with appropriate temperature and humidity.
-
Assess mortality at set time points (e.g., 24, 48, 72 hours) under a stereomicroscope. Mites that are unable to move any appendages when prodded are considered dead.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described in Protocol 1.
-
Protocol 3: Adult Vial Test (Residual Contact Method)
While this compound is not primarily an adulticide, this method can be adapted to assess its residual contact activity or effects on adult survival and fecundity.
Materials:
-
This compound test solutions
-
Glass vials (e.g., 20 ml scintillation vials)
-
Acetone
-
Pipettes
-
Vial roller or rotator
-
Mites of the desired life stage
-
Source of food and moisture (if the observation period is long)
Procedure:
-
Coating the Vials:
-
Prepare serial dilutions of this compound in acetone.
-
Pipette a known volume (e.g., 0.5-1 ml) of each solution into a glass vial.
-
Roll the vial on a rotator at a slight angle to ensure an even coating of the inner surface as the acetone evaporates. A stream of air can be used to speed up the process.
-
Prepare control vials using only acetone.
-
-
Mite Exposure:
-
Once the acetone has completely evaporated, introduce a known number of mites (e.g., 10-20) into each vial.
-
Cap the vials with a breathable material (e.g., cotton or fine mesh).
-
-
Incubation and Observation:
-
Incubate the vials under controlled conditions.
-
Record mortality at regular intervals.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1.
-
Visualization of Pathways and Workflows
Caption: this compound's mode of action: Inhibition of chitin synthase.
Caption: General workflow for an this compound LC50 bioassay.
References
Etoxazole Formulation and Delivery Systems for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of formulation strategies and experimental protocols for the acaricide etoxazole. The information is intended to guide researchers in the development and evaluation of novel delivery systems to enhance the efficacy and experimental utility of this compound. This compound is a narrow-spectrum systemic acaricide that is effective against a variety of mites, primarily targeting the egg, larval, and nymph stages by inhibiting chitin biosynthesis.[1]
Data Presentation: Comparative Analysis of this compound Formulations
Due to the limited availability of public data on this compound-specific nanoformulations, this section presents a comparative summary of typical quantitative data for analogous acaricide and drug delivery systems, including nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes. These values serve as a benchmark for the development and characterization of novel this compound formulations.
| Formulation Type | Parameter | Typical Value Range | Key Considerations |
| Nanoemulsion | Particle Size (nm) | 20 - 200[2][3] | Smaller size may enhance penetration and bioavailability.[2] |
| Polydispersity Index (PDI) | < 0.3[4] | A lower PDI indicates a more uniform and stable formulation. | |
| Zeta Potential (mV) | ± 30 | Higher absolute values suggest better colloidal stability. | |
| Entrapment Efficiency (%) | 70 - 95+ | Dependent on the oil phase and surfactant system used. | |
| Drug Loading (%) | 1 - 10 | Limited by the solubility of this compound in the oil phase. | |
| Solid Lipid Nanoparticles (SLNs) | Particle Size (nm) | 50 - 300 | Can be controlled by homogenization pressure and cycles. |
| Polydispersity Index (PDI) | < 0.3 | Lower values are desirable for consistent performance. | |
| Zeta Potential (mV) | ± 20 to ± 40 | Influenced by the lipid and surfactant composition. | |
| Entrapment Efficiency (%) | 60 - 90+ | Higher efficiency can be achieved with optimized lipid matrices. | |
| Drug Loading (%) | 1 - 15 | Dependent on the drug's solubility in the molten lipid. | |
| Liposomes | Particle Size (nm) | 100 - 250 | Can be controlled by the extrusion process. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous vesicle population. | |
| Zeta Potential (mV) | -20 to -50 | Surface charge can be modified to improve stability. | |
| Entrapment Efficiency (%) | 40 - 80+ | Varies with the lipid composition and preparation method. | |
| Drug Loading (%) | 0.5 - 5 | Can be challenging for hydrophobic drugs like this compound. | |
| Eto@ChNC | Synergistic Effect Increase (%) | Eggs: 41.74, Deutonymphs: 67.85 | Enhanced efficacy compared to traditional formulations. |
| Extended Effectiveness (days) | 2 | Prolonged duration of action. |
Experimental Protocols
Detailed methodologies for the preparation and evaluation of this compound formulations are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Melt Emulsification and High-Shear Homogenization
This protocol describes the preparation of SLNs, which are effective carriers for lipophilic drugs like this compound, offering advantages such as controlled release and improved stability.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point in a beaker placed in a water bath.
-
Drug Incorporation: Disperse the accurately weighed amount of this compound into the molten lipid under continuous stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at a speed of 10,000-15,000 rpm for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Nano-emulsification: Immediately process the hot pre-emulsion through a high-pressure homogenizer for 3-5 cycles at a pressure of 500-1500 bar.
-
Cooling and Solidification: Cool down the resulting nanoemulsion in an ice bath under gentle magnetic stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Storage: Store the final SLN dispersion at 4°C for further characterization.
Preparation of this compound Nanoemulsion by Spontaneous Emulsification
This method is a low-energy approach to producing nanoemulsions, which can enhance the solubility and bioavailability of poorly water-soluble compounds like this compound.
Materials:
-
This compound
-
Oil Phase (e.g., Oleic acid, Capryol™ 90)
-
Surfactant (e.g., Tween® 20, Tween® 80)
-
Co-surfactant (e.g., Polyethylene glycol 200/400, Transcutol® P)
-
Purified Water
-
Magnetic stirrer
Procedure:
-
Preparation of the Organic Phase: Prepare a homogenous organic phase by mixing the oil, surfactant, and co-surfactant in a beaker. Dissolve the accurately weighed this compound in this mixture with the aid of gentle stirring.
-
Titration: Place the organic phase on a magnetic stirrer. Add the aqueous phase (purified water) drop by drop to the organic phase with continuous, moderate stirring.
-
Nanoemulsion Formation: The nanoemulsion will form spontaneously as the aqueous phase is added. Continue stirring for an additional 15-30 minutes to ensure homogeneity.
-
Equilibration: Allow the nanoemulsion to equilibrate at room temperature for at least 2 hours before further evaluation.
-
Storage: Store the nanoemulsion in a sealed container at room temperature, protected from light.
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Liposomes are versatile vesicles that can encapsulate both hydrophilic and hydrophobic compounds. This protocol is adapted for the encapsulation of the lipophilic drug this compound.
Materials:
-
This compound
-
Phospholipids (e.g., Soy phosphatidylcholine, Dipalmitoylphosphatidylcholine)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform, Methanol)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extrusion device with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To reduce the size of the MLVs, sonicate the suspension using a probe sonicator (in short bursts to avoid overheating) or a bath sonicator until the suspension becomes less turbid.
-
Size Reduction (Extrusion): For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.
-
Purification: To remove unencapsulated this compound, the liposomal suspension can be purified by dialysis or gel filtration chromatography.
-
Storage: Store the final liposomal formulation at 4°C.
Characterization of this compound Formulations
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are crucial for predicting the stability and in vivo performance of the nanoformulations. They are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) with a Zetasizer instrument. Samples should be appropriately diluted with purified water before measurement to avoid multiple scattering effects.
b. Entrapment Efficiency (EE) and Drug Loading (DL): These parameters quantify the amount of drug successfully incorporated into the nanocarrier.
-
Separate the unencapsulated this compound from the formulation by centrifugation or ultrafiltration.
-
Quantify the amount of free this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
DL (%) = [(Total this compound - Free this compound) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study using Dialysis Bag Method
This method assesses the release profile of this compound from the formulation over time.
Materials:
-
Dialysis membrane (e.g., cellulose membrane with a molecular weight cut-off of 12-14 kDa)
-
Release medium (e.g., PBS pH 7.4 with a small percentage of a surfactant like Tween® 80 to ensure sink conditions)
-
Magnetic stirrer and stir bar
-
Beakers
-
Thermostatically controlled water bath
Procedure:
-
Soak the dialysis membrane in the release medium for at least 12 hours before use.
-
Accurately measure a known volume of the this compound formulation and place it inside the dialysis bag.
-
Seal both ends of the dialysis bag.
-
Immerse the sealed bag in a beaker containing a known volume of the release medium.
-
Place the beaker in a water bath maintained at a constant temperature (e.g., 32 ± 0.5°C for topical delivery studies) and stir the release medium at a constant speed.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the withdrawn samples for this compound concentration using a suitable analytical method (e.g., HPLC-UV).
-
Plot the cumulative percentage of drug released against time to obtain the release profile.
Acaricidal Efficacy Bioassay: Slide-Dip Method
This is a standard method for evaluating the contact toxicity of an acaricide formulation.
Materials:
-
Adult female mites (e.g., Tetranychus urticae)
-
Double-sided sticky tape
-
Microscope slides
-
This compound formulations at various concentrations
-
Control solution (formulation without this compound)
-
Beakers
-
Forceps
-
Petri dishes lined with moist filter paper
-
Microscope
Procedure:
-
Attach a piece of double-sided sticky tape to a microscope slide.
-
Carefully place adult female mites, dorsal side up, onto the sticky tape.
-
Prepare serial dilutions of the this compound formulation.
-
Dip each slide with mites into the respective test solution for 5 seconds.
-
Allow the slides to air dry for 1-2 hours.
-
Place the slides in Petri dishes lined with moist filter paper to maintain humidity.
-
Incubate the Petri dishes at a controlled temperature and photoperiod (e.g., 25 ± 1°C, 16:8 h L:D).
-
Assess mite mortality under a microscope at 24, 48, and 72 hours post-treatment. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.
-
Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Determination of Chitin Content in Mites (Spectrophotometric Method)
This protocol allows for the quantification of chitin, the target of this compound's mode of action. A reduction in chitin content following treatment can indicate the efficacy of the formulation. This method is adapted from established protocols for insects.
Materials:
-
Mite samples (treated and untreated)
-
Sodium dodecyl sulfate (SDS) solution (3% w/v)
-
Potassium hydroxide (KOH) solution (2.1 M)
-
Ethanol (75% v/v)
-
Calcofluor White stain solution (1 mg/mL)
-
Microplate reader with fluorescence capabilities
-
Centrifuge and microcentrifuge tubes
-
Water bath
Procedure:
-
Homogenize a known number of mites in distilled water.
-
Centrifuge the homogenate and resuspend the pellet in 3% SDS solution.
-
Incubate at 100°C for 15 minutes.
-
Centrifuge, wash the pellet twice with water, and resuspend in 2.1 M KOH.
-
Heat at 130°C for 1 hour.
-
Cool to room temperature and add 75% ethanol. Incubate on ice for 15 minutes.
-
Centrifuge and wash the pellet with water.
-
Resuspend the pellet in the Calcofluor White stain solution and incubate in the dark for 10 minutes.
-
Centrifuge and wash the pellet to remove excess stain.
-
Resuspend the pellet in a known volume of water and transfer to a 96-well black microplate.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 433 nm.
-
Quantify the chitin content by comparing the fluorescence to a standard curve prepared with known concentrations of chitin.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound's primary mode of action is the inhibition of chitin biosynthesis. However, cellular stress and developmental processes are often regulated by complex signaling pathways. The following diagrams illustrate the general PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, which are central to cell survival, proliferation, and stress responses. While direct modulation of these pathways by this compound in mites is an area for further research, understanding these cascades can provide a framework for investigating the broader cellular impacts of this compound and its formulations.
References
Etoxazole in Integrated Pest Management (IPM): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxazole is a narrow-spectrum systemic acaricide that has become a valuable tool in Integrated Pest Management (IPM) programs, particularly for the control of spider mites.[1][2] Its unique mode of action as a chitin biosynthesis inhibitor sets it apart from many traditional acaricides, making it effective against various life stages of mites and a crucial component in resistance management strategies.[1][2][3] These application notes provide a comprehensive overview of this compound's use in research settings, including its mechanism of action, efficacy data, and detailed experimental protocols.
Mode of Action
This compound's primary mode of action is the inhibition of chitin synthesis, a critical process for the development of the exoskeleton in arthropods. Specifically, it targets the molting process in mite eggs, larvae, and nymphs, preventing them from successfully developing into adult stages. While it does not directly kill adult mites, this compound effectively sterilizes adult females, preventing them from laying viable eggs. This multi-stage targeting helps in providing long-lasting control of mite populations. This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 10B insecticide.
Data Presentation
Table 1: Efficacy of this compound (LC50) against Tetranychus urticae (Two-Spotted Spider Mite)
| Strain/Population | Life Stage | LC50 (ppm) | Reference(s) |
| Susceptible (S) | Egg | 0.02 | |
| Deir-Alla (Jordan) | Egg | 0.15 | |
| Baqa'a (Jordan) | Egg | 0.43 | |
| Syrian (Susceptible) | Egg | 0.08 | |
| Various Field Strains | Egg | >500 | |
| Adult | Slide Dip Technique | 49.22 | |
| Adult | Leaf Disk Dip Technique | 42.47 |
Note: LC50 values can vary significantly based on the mite population's resistance profile and the bioassay method used.
Table 2: Efficacy of this compound against Predatory Mites
| Species | LC50 (ppm) | Notes | Reference(s) |
| Phytoseiulus persimilis | 94.92 | Slide dip technique. | |
| Phytoseiulus persimilis (this compound-resistant strain) | 111.63-fold resistance after 6 selection cycles. | Lab-selected resistant population. |
Note: While this compound is generally considered to have a lower impact on beneficial insects compared to broad-spectrum insecticides, it can still affect predatory mite populations.
Experimental Protocols
Protocol 1: Leaf Dip Bioassay for Acaricide Efficacy Testing
This protocol is a standard method for determining the toxicity of acaricides to mites.
Materials:
-
Mite-infested leaves (e.g., bean, strawberry)
-
This compound stock solution of known concentration
-
Distilled water
-
Non-ionic surfactant (e.g., Triton X-100)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Fine camel-hair brush
-
Stereomicroscope
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution using distilled water. Add a non-ionic surfactant (e.g., 0.01% Triton X-100) to each dilution and a control solution (surfactant and water only) to ensure proper wetting of the leaf surface.
-
Leaf Preparation: Collect leaves with a consistent infestation of the target mite species (e.g., Tetranychus urticae).
-
Dipping: Immerse each leaf in the respective test solution for 10 seconds with gentle agitation.
-
Drying: Place the treated leaves on filter paper to air dry.
-
Incubation: Once dry, place each leaf, abaxial side up, on a water-saturated cotton pad inside a Petri dish to maintain humidity.
-
Mite Transfer: Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.
-
Incubation Conditions: Seal the Petri dishes and incubate at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Assess mite mortality at 24, 48, and 72 hours post-treatment under a stereomicroscope. Mites that are unable to move when prodded with the brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 values using probit analysis.
Protocol 2: Determining Resistance Ratio (RR)
Procedure:
-
Establish Susceptible and Resistant Colonies: Maintain a susceptible (never exposed to this compound) and a field-collected or lab-selected resistant colony of the target mite species.
-
Conduct Leaf Dip Bioassays: Perform the leaf dip bioassay (Protocol 1) for both the susceptible and resistant colonies.
-
Calculate LC50: Determine the LC50 value for both the susceptible (LC50s) and resistant (LC50r) populations.
-
Calculate Resistance Ratio: The resistance ratio is calculated using the following formula: RR = LC50r / LC50s
A higher RR value indicates a higher level of resistance in the population.
Visualizations
Signaling Pathways and Workflows
Caption: this compound's mode of action: Inhibition of the chitin biosynthesis pathway.
References
Etoxazole: A Powerful Tool for Elucidating Chitin Synthesis in Arthropods
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxazole is a potent acaricide and insecticide that belongs to the diphenyl-oxazoline class of compounds. Its primary mode of action is the inhibition of chitin synthesis, a vital process for the development and survival of arthropods.[1][2] Chitin, a polymer of N-acetylglucosamine, is a major component of the arthropod exoskeleton and peritrophic matrix.[3][4] By disrupting the formation of this essential biopolymer, this compound effectively interferes with molting, leading to mortality, particularly in egg and nymphal stages.[5] This specific mechanism of action makes this compound an invaluable research tool for studying the intricate pathways of chitin biosynthesis and for identifying novel targets for pest control and drug development.
Recent research has identified chitin synthase 1 (CHS1) as the likely molecular target of this compound. CHS1 is a transmembrane enzyme responsible for polymerizing UDP-N-acetylglucosamine into chitin chains. Resistance to this compound has been linked to mutations in the CHS1 gene, further solidifying its role as the primary target.
These application notes provide a comprehensive overview of this compound's use as a scientific instrument, including detailed protocols for key experiments, a summary of its biological activity, and visual representations of the chitin synthesis pathway and experimental workflows.
Quantitative Data on this compound Activity
The efficacy of this compound varies across different arthropod species and developmental stages. The following tables summarize key quantitative data from various studies, providing a comparative look at its inhibitory effects.
| Parameter | Species | Life Stage | Value | Citation |
| LC₅₀ | Tetranychus cinnabarinus (Carmine spider mite) | Eggs | 0.095 mg/L | |
| Larvae | 0.091 mg/L | |||
| LC₅₀ | Spodoptera exigua (Beet armyworm) | - | Not specified, but highly effective | |
| LC₅₀ | Plutella xylostella (Diamondback moth) | - | Not specified, but highly effective | |
| I₅₀ (in vitro chitin synthesis) | Spodoptera frugiperda (Fall armyworm) | Larval integument | 2.95 µM |
Table 1: Lethal Concentration (LC₅₀) and Inhibitory Concentration (I₅₀) of this compound against various arthropod species.
| Compound | Species | Parameter | Value | Citation |
| This compound | Tetranychus cinnabarinus | LC₅₀ (Larvae) | 0.091 mg/L | |
| Hexythiazox | Tetranychus evansi | LC₅₀ | 4-5 times higher than this compound | |
| Clofentezine | Tetranychus evansi | LC₅₀ | Not directly compared | |
| Hexaflumuron | Plutella xylostella | LC₅₀ | 2.16 times higher than this compound | |
| Chlorfluazuron | Plutella xylostella | LC₅₀ | 2.87 times higher than this compound | |
| Triflumuron | Spodoptera frugiperda | I₅₀ (in vitro) | 0.071 µM |
Table 2: Comparative Efficacy of this compound and Other Acaricides/Insecticides.
Experimental Protocols
Here we provide detailed methodologies for key experiments to study the effects of this compound on chitin synthesis.
Protocol 1: Arthropod Bioassay to Determine LC₅₀
This protocol is a standard method to determine the concentration of this compound that is lethal to 50% of a test population.
Materials:
-
This compound of known purity
-
Appropriate solvent (e.g., acetone, DMSO)
-
Distilled water with a non-ionic surfactant (e.g., Triton X-100)
-
Arthropods of a specific species and life stage (e.g., mite eggs, insect larvae)
-
Leaf discs (for mites) or artificial diet (for insects)
-
Petri dishes or multi-well plates
-
Micropipettes
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent.
-
Preparation of Serial Dilutions: Create a series of dilutions from the stock solution using distilled water containing a surfactant. A typical range would be from 0.01 mg/L to 100 mg/L, with a control containing only the solvent and surfactant.
-
Treatment Application:
-
For mites (Leaf Dip Bioassay): Dip leaf discs of a suitable host plant into each dilution for a set amount of time (e.g., 10 seconds). Allow the discs to air dry.
-
For insects (Diet Incorporation): Incorporate the this compound dilutions into the artificial diet at a known volume-to-weight ratio.
-
-
Infestation: Place a known number of arthropods (e.g., 20-30 individuals) onto each treated leaf disc or portion of diet in a petri dish or well.
-
Incubation: Maintain the bioassay units in an incubator under conditions optimal for the test species' development.
-
Mortality Assessment: Assess mortality after a predetermined period (e.g., 48-96 hours). For eggs, assess hatchability. For larvae, mortality is often recorded at the point of ecdysis failure.
-
Data Analysis: Use probit analysis to calculate the LC₅₀ value and its 95% confidence intervals.
Protocol 2: In Vitro Chitin Synthase Activity Assay
This protocol measures the direct inhibitory effect of this compound on chitin synthase activity in a cell-free system. This method is adapted from a non-radioactive assay for chitin synthase.
Materials:
-
Arthropod tissue rich in chitin synthase (e.g., integument from molting larvae)
-
This compound
-
UDP-N-acetylglucosamine (UDP-GlcNAc) - the substrate for chitin synthase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, dithiothreitol, and N-acetyl-D-glucosamine)
-
Wheat Germ Agglutinin (WGA) coated microplate
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Homogenize the arthropod tissue in an appropriate buffer and prepare a microsomal fraction by differential centrifugation, which will be enriched in membrane-bound chitin synthase.
-
Inhibitor Incubation: Add varying concentrations of this compound (dissolved in a suitable solvent) to the wells of the WGA-coated microplate. Include a solvent-only control.
-
Enzyme Reaction: Add the prepared enzyme fraction to the wells. Initiate the reaction by adding UDP-GlcNAc.
-
Incubation: Incubate the plate at an optimal temperature (e.g., 30°C) for a specific time (e.g., 1-3 hours) to allow for chitin synthesis.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add WGA-HRP to the wells and incubate to allow binding to the newly synthesized chitin.
-
Wash the plate again and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the I₅₀ value.
Protocol 3: Quantification of Chitin Content
This protocol describes a method to quantify the total chitin content in arthropods following exposure to this compound. This method is based on the hydrolysis of chitin to glucosamine and subsequent colorimetric or chromatographic analysis.
Materials:
-
Arthropods treated with this compound (from a bioassay) and untreated controls
-
Homogenizer
-
Strong acid (e.g., 6M HCl) for hydrolysis
-
Reagents for glucosamine detection (e.g., for a colorimetric assay or standards for HPLC/LC-MS)
-
Spectrophotometer or Liquid Chromatography system
Procedure:
-
Sample Preparation: Collect and weigh the arthropods. Homogenize the samples in distilled water.
-
Deproteinization and Demineralization (Optional but recommended for higher accuracy): Treat the homogenate with an alkaline solution (e.g., 1M NaOH) to remove proteins and a dilute acid (e.g., 1M HCl) to remove minerals.
-
Chitin Hydrolysis: Hydrolyze the remaining pellet (chitin) with a strong acid at a high temperature (e.g., 90-100°C) for several hours to break it down into glucosamine monomers.
-
Quantification of Glucosamine:
-
Colorimetric Method: Neutralize the hydrolysate and use a colorimetric assay to determine the glucosamine concentration.
-
Chromatographic Method (LC-MS/MS or HPLC): Analyze the glucosamine content in the hydrolysate using a liquid chromatography system with appropriate standards for quantification.
-
-
Data Analysis: Calculate the chitin content based on the amount of glucosamine detected, considering the molecular weight conversion. Compare the chitin content between this compound-treated and control groups.
Protocol 4: Gene Expression Analysis of Chitin Synthase 1 (CHS1) by qPCR
This protocol outlines the steps to measure the relative expression level of the CHS1 gene in arthropods after this compound treatment.
Materials:
-
Arthropods treated with this compound and controls
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument and reagents (e.g., SYBR Green master mix)
-
Primers specific for the CHS1 gene and a reference gene (e.g., actin or GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from the arthropod samples using a commercial kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions containing the cDNA template, forward and reverse primers for CHS1 and the reference gene, and the qPCR master mix.
-
Run the qPCR program with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the CHS1 and reference genes in all samples.
-
Calculate the relative expression of the CHS1 gene using a method like the 2-ΔΔCt method, normalizing to the expression of the reference gene.
-
Compare the relative expression levels between this compound-treated and control groups.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified diagram of the insect chitin biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for investigating the effects of this compound on arthropod chitin synthesis.
References
Application Notes and Protocols for Assessing Etoxazole Performance in Field Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting field trials to evaluate the performance of Etoxazole, a selective acaricide that targets mite eggs, larvae, and nymphs. This compound's primary mode of action is the inhibition of chitin biosynthesis, a crucial process for mite development.[1][2] By disrupting the molting process, it effectively controls mite populations.[1][3]
Key Performance Indicators
The efficacy of this compound in field trials is assessed based on several key performance indicators:
-
Ovicidal Activity: Percentage mortality of mite eggs.
-
Larvicidal and Nymphicidal Activity: Percentage mortality of larval and nymphal stages.
-
Residual Activity (Persistence): The duration of effective mite control after application.
-
Rainfastness: The ability of the product to maintain efficacy after rainfall.
-
Yield and Quality: Impact on crop yield and quality as a result of mite control.
Experimental Protocols
Experimental Design
A Randomized Complete Block Design (RCBD) is recommended for this compound field trials to minimize the effects of field variability.[4]
-
Treatments:
-
Untreated Control (UTC)
-
This compound at the recommended application rate (X)
-
This compound at a lower rate (e.g., 0.5X)
-
This compound at a higher rate (e.g., 2X)
-
Reference Acaricide (a commercial standard)
-
-
Replicates: A minimum of four replicates per treatment is recommended.
-
Plot Size: Plot dimensions should be sufficient to minimize spray drift between plots and provide an adequate area for sampling. A typical plot size is 5m x 10m.
Trial Site Selection and Preparation
-
Select a field with a known history of mite infestation.
-
Ensure uniform crop stand and cultural practices across the trial area.
-
Artificially infest plots with a known number of mites if natural populations are insufficient.
Application of this compound
-
Timing: Apply this compound at the early stages of mite infestation when egg and immature stages are predominant.
-
Equipment: Use a calibrated sprayer to ensure uniform coverage of the foliage. The application volume should be adjusted based on the crop canopy to ensure thorough coverage.
-
Application Conditions: Apply during calm weather conditions to avoid spray drift. Record temperature, humidity, and wind speed at the time of application.
Mite Population Assessment
Mite populations should be assessed before and at regular intervals after treatment (e.g., 3, 7, 14, and 21 days after treatment - DAT).
-
Sampling Method:
-
Randomly select 10-20 leaves from the middle canopy of plants in the central rows of each plot.
-
Place the leaves in labeled paper bags and transport them to the laboratory in a cooler.
-
Use a leaf-brushing machine or a mite wash technique (e.g., alcohol wash) to dislodge mites from the leaves.
-
Count the number of eggs, larvae, nymphs, and adult mites under a stereomicroscope.
-
Data Collection
Record the following data for each plot at each assessment interval:
-
Number of mite eggs
-
Number of mite larvae and nymphs (motile immature stages)
-
Number of adult mites
-
Phytotoxicity ratings (if any)
-
Crop yield and quality parameters at harvest
Data Analysis
-
Efficacy Calculation: The percentage of mite control can be calculated using the Henderson-Tilton formula, which corrects for natural population changes in the untreated control plots.
Efficacy (%) = (1 - (Ta * Cb) / (Tb * Ca)) * 100
Where:
-
Ta = Number of mites in the treated plot after application
-
Tb = Number of mites in the treated plot before application
-
Ca = Number of mites in the untreated control plot after application
-
Cb = Number of mites in the untreated control plot before application
-
-
Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Ovicidal Efficacy of this compound against Two-Spotted Spider Mite (Tetranychus urticae)
| Treatment | Application Rate (g a.i./ha) | Mean No. of Eggs (Pre-treatment) | Mean No. of Eggs (7 DAT) | % Efficacy (Henderson-Tilton) |
| Untreated Control | - | 150.5 | 185.2 | - |
| This compound | 50 | 148.2 | 15.3 | 91.8 |
| This compound | 100 | 152.1 | 5.8 | 97.0 |
| Reference Acaricide | Manufacturer's Rec. | 149.8 | 25.6 | 86.4 |
Table 2: Efficacy of this compound against Motile Stages of Citrus Red Mite (Panonychus citri)
| Treatment | Application Rate (g a.i./ha) | Mean No. of Motiles (Pre-treatment) | Mean No. of Motiles (14 DAT) | % Efficacy (Henderson-Tilton) |
| Untreated Control | - | 85.3 | 110.7 | - |
| This compound | 75 | 88.1 | 8.2 | 92.8 |
| This compound | 150 | 86.5 | 3.1 | 97.2 |
| Reference Acaricide | Manufacturer's Rec. | 87.2 | 15.4 | 86.5 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits chitin synthase, disrupting mite molting.
Experimental Workflow Diagram
Caption: Workflow for this compound field efficacy trials.
References
Troubleshooting & Optimization
Technical Support Center: Etoxazole Resistance in Tetranychus urticae
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding etoxazole resistance in the two-spotted spider mite, Tetranychus urticae.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in Tetranychus urticae?
A1: The primary and most well-documented mechanism of high-level this compound resistance in Tetranychus urticae is a target-site mutation in the chitin synthase 1 (CHS1) gene.[1][2][3] Specifically, a point mutation leading to an isoleucine to phenylalanine substitution at position 1017 (I1017F) is strongly associated with resistance.[1][2] This mutation is located in a transmembrane domain of the CHS1 enzyme, which is believed to be part of the chitin translocation pore. This compound is an inhibitor of chitin biosynthesis, and this mutation likely prevents the binding of the acaricide to its target site, thus conferring resistance. The resistance conferred by the I1017F mutation is considered recessive.
Q2: Are there other mechanisms involved in this compound resistance?
A2: Yes, in addition to the primary target-site mutation, metabolic resistance has been implicated in this compound resistance in T. urticae. This involves the enhanced detoxification of the acaricide by enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). While the I1017F mutation is the major factor for high-level resistance, elevated P450 and GST activity can contribute to a lesser degree of resistance or act in concert with the target-site mutation. Some studies have shown increased activity of these enzymes in this compound-resistant strains.
Q3: How can I detect this compound resistance in my T. urticae population?
A3: Detecting this compound resistance typically involves a combination of bioassays, biochemical assays, and molecular diagnostics.
-
Bioassays: The leaf-dip or spray tower method is commonly used to determine the concentration of this compound that is lethal to 50% of the population (LC50). A significantly higher LC50 value in a field population compared to a susceptible laboratory strain indicates resistance.
-
Biochemical Assays: These assays can be used to measure the activity of detoxification enzymes like cytochrome P450s and GSTs. Increased activity in a suspected resistant population can suggest metabolic resistance.
-
Molecular Diagnostics: PCR-based methods, such as quantitative PCR (qPCR) or sequencing, can be used to detect the presence of the I1017F mutation in the CHS1 gene. This is a direct and sensitive method for identifying target-site resistance.
Q4: What is the inheritance pattern of this compound resistance?
A4: The high-level resistance to this compound conferred by the I1017F mutation in the CHS1 gene is inherited as a completely recessive trait. This means that for a mite to be resistant, it must carry two copies of the resistance allele (homozygous). Heterozygous individuals, carrying one copy of the resistance allele and one copy of the susceptible allele, are generally susceptible to this compound.
Q5: Is there cross-resistance between this compound and other acaricides?
A5: Yes, cross-resistance has been observed. The I1017F mutation in the CHS1 gene that confers resistance to this compound also confers cross-resistance to other mite growth inhibitors with a similar mode of action, such as clofentezine and hexythiazox. Some studies have also reported cross-resistance to acaricides with different modes of action in this compound-resistant strains, which may be due to enhanced metabolic detoxification by P450s and GSTs.
Q6: Does this compound resistance come with a fitness cost?
A6: Yes, some studies have indicated that this compound resistance in T. urticae can be associated with fitness costs. Resistant strains may exhibit lower fecundity (egg-laying capacity) and a higher proportion of males in the population compared to susceptible strains. The net reproductive rate, intrinsic rate of natural increase, and finite rate of increase have also been observed to be lower in resistant strains. This instability of resistance can be a positive factor in resistance management strategies.
Troubleshooting Guides
Issue 1: My bioassay results show high variability.
-
Possible Cause: Inconsistent application of the acaricide, age variation in the test mites, or poor leaf quality.
-
Troubleshooting Steps:
-
Ensure a uniform coating of the this compound solution on the leaf discs in the leaf-dip assay.
-
Use a Potter spray tower for more consistent application if available.
-
Standardize the age of the adult female mites used in the bioassay.
-
Use fresh, healthy host plant leaves (e.g., kidney bean, Phaseolus vulgaris) of a consistent age and quality.
-
Issue 2: I am not getting clear amplification in my PCR for the CHS1 gene.
-
Possible Cause: Poor DNA quality, incorrect primer design, or suboptimal PCR conditions.
-
Troubleshooting Steps:
-
Use a standardized DNA extraction protocol to ensure high-quality genomic DNA.
-
Verify the primer sequences and their specificity for the T. urticae CHS1 gene.
-
Optimize the annealing temperature and extension time for your PCR protocol.
-
Run a positive control with DNA from a known susceptible or resistant strain.
-
Issue 3: My enzyme assay results are not reproducible.
-
Possible Cause: Improper sample preparation, inaccurate protein quantification, or substrate degradation.
-
Troubleshooting Steps:
-
Prepare fresh mite homogenates for each experiment and keep them on ice.
-
Use a reliable protein quantification method (e.g., Bradford assay) to normalize enzyme activity.
-
Ensure that the substrates for the P450 and GST assays are stored correctly and are not expired.
-
Include appropriate controls (e.g., no enzyme, no substrate) in your assay plate.
-
Quantitative Data Summary
Table 1: this compound Resistance Ratios in Tetranychus urticae
| Strain/Population | Resistance Ratio (RR) | Fold-Change | Reference |
| This compound-Selected (10 generations) | 37.45 | - | |
| This compound-Resistant (ER) Strain | >5,000,000 | - | |
| Holambra Population (5 selections) | 8739 | - | |
| Pyridaben-Resistant (PR) Strain | 9.5 | - | |
| Acequinocyl-Resistant (AR) Adults | >215.1 | - | |
| Acequinocyl-Resistant (AR) Eggs | >6250 | - | |
| Aydin Province Populations | 409.58-517.20 | - |
Table 2: Enzyme Activity in this compound-Resistant vs. Susceptible Tetranychus urticae
| Enzyme | Fold Increase in Resistant Strain | Reference |
| Glutathione-S-transferase (GST) | 381.56 | |
| Acetylcholinesterase (AChE) | 1.64 (163.82% increase) |
Experimental Protocols
Leaf-Dip Bioassay for this compound Resistance
Objective: To determine the LC50 of this compound for a T. urticae population.
Materials:
-
This compound stock solution
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Kidney bean (Phaseolus vulgaris) plants
-
Petri dishes
-
Filter paper
-
Fine brush
-
Adult female T. urticae (synchronized age)
Procedure:
-
Prepare a series of this compound dilutions in distilled water with a constant concentration of surfactant. A control solution with only distilled water and surfactant should also be prepared.
-
Excise leaf discs from healthy kidney bean plants.
-
Dip each leaf disc into a specific this compound dilution for 5-10 seconds, ensuring complete coverage.
-
Allow the leaf discs to air dry.
-
Place each dried leaf disc, abaxial side up, on a water-saturated filter paper in a Petri dish.
-
Carefully transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.
-
Seal the Petri dishes and incubate at 25-27°C with a 16:8 (L:D) photoperiod.
-
Assess mite mortality after 24-48 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the LC50 value using probit analysis.
Molecular Detection of the I1017F Mutation
Objective: To identify the I1017F mutation in the CHS1 gene of individual mites.
Materials:
-
Individual adult female mites
-
DNA extraction kit or buffer
-
PCR primers flanking the I1017F mutation site
-
Taq polymerase and PCR reagents
-
PCR thermal cycler
-
Agarose gel electrophoresis equipment
-
Sequencing service
Procedure:
-
DNA Extraction: Extract genomic DNA from individual mites using a suitable kit or lysis buffer.
-
PCR Amplification:
-
Set up a PCR reaction using primers designed to amplify the region of the CHS1 gene containing the I1017F mutation.
-
A typical PCR cycling profile would be: an initial denaturation at 95°C for 3-5 minutes, followed by 35 cycles of denaturation at 94°C for 30-45 seconds, annealing at 50-60°C for 30-45 seconds, and extension at 72°C for 1-2 minutes, with a final extension at 72°C for 10 minutes.
-
-
Gel Electrophoresis: Run the PCR products on a 1% agarose gel to verify the amplification of a single band of the expected size.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with the reference CHS1 sequence from a susceptible strain to identify the presence of the T to T substitution at the codon for isoleucine (I) at position 1017, resulting in a phenylalanine (F).
Glutathione S-transferase (GST) Activity Assay
Objective: To measure the GST activity in mite homogenates.
Materials:
-
Adult female mites
-
Phosphate buffer
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (GSH) solution
-
Microplate reader
Procedure:
-
Enzyme Preparation: Homogenize a known number of mites in cold phosphate buffer. Centrifuge the homogenate and collect the supernatant containing the enzyme fraction.
-
Protein Quantification: Determine the protein concentration of the supernatant using a method like the Bradford assay.
-
Enzyme Assay:
-
In a 96-well microplate, add the mite enzyme extract, CDNB solution, and GSH solution to each well.
-
The final reaction mixture should contain a defined concentration of each component.
-
Measure the change in absorbance at 340 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C) using a microplate reader.
-
-
Data Analysis: Calculate the GST activity as the rate of change in absorbance per minute per mg of protein. Compare the activity between suspected resistant and susceptible populations.
Visualizations
Caption: Signaling pathway of this compound action and resistance in Tetranychus urticae.
Caption: Experimental workflow for detecting this compound resistance in Tetranychus urticae.
Caption: Logical relationships of this compound resistance mechanisms in Tetranychus urticae.
References
Technical Support Center: I1017F Mutation in Chitin Synthase 1 and Etoxazole Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the I1017F mutation in chitin synthase 1 (CHS1) and its role in etoxazole resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a narrow-spectrum systemic acaricide that functions as a mite growth inhibitor.[1] Its primary mode of action is the inhibition of chitin biosynthesis, a crucial process for the formation of the arthropod exoskeleton.[2][3][4] By disrupting chitin synthesis, this compound interferes with the molting process, particularly affecting the egg, larval, and nymphal stages of mites, and can also sterilize adult females, preventing them from laying viable eggs.[3]
Q2: What is the I1017F mutation and how is it related to this compound resistance?
A2: The I1017F mutation is a specific point mutation in the gene encoding for chitin synthase 1 (CHS1). This mutation results in the substitution of the amino acid isoleucine (I) with phenylalanine (F) at position 1017 of the protein. The I1017F mutation is a major genetic factor responsible for high-level resistance to this compound in several mite species, including the two-spotted spider mite (Tetranychus urticae) and the citrus red mite (Panonychus citri). This mutation is located in a transmembrane domain of CHS1, which is thought to be part of the enzyme's chitin translocation pore. The resistance conferred by the I1017F mutation is typically recessive.
Q3: Does the I1017F mutation confer resistance to other acaricides?
A3: Yes, the I1017F mutation in CHS1 has been shown to confer cross-resistance to other mite growth inhibitors with a similar mode of action, such as clofentezine and hexythiazox. This suggests a shared molecular target and resistance mechanism among these structurally diverse compounds.
Q4: Are there other mutations in CHS1 associated with this compound resistance?
A4: While I1017F is the most well-documented mutation, another substitution, S1016L, has been found accompanying I1017F in a highly resistant strain of Panonychus citri. However, functional analysis using CRISPR/Cas9 in Drosophila melanogaster indicated that the S1016L mutation alone did not confer this compound resistance.
Q5: What is the typical magnitude of resistance conferred by the I1017F mutation?
A5: The I1017F mutation is associated with extremely high levels of resistance. Resistance ratios (LC50 of the resistant strain divided by the LC50 of the susceptible strain) in mite strains homozygous for the I1017F mutation can be exceptionally high, with some studies reporting resistance levels over 100,000-fold greater than susceptible strains. One study on Tetranychus urticae reported a resistance ratio of over 5,000,000-fold in a strain with a 100% frequency of the I1017F mutation.
Troubleshooting Guides
Problem 1: Inconsistent results in this compound bioassays.
-
Possible Cause 1: Heterozygous individuals in the mite population.
-
Troubleshooting: this compound resistance due to the I1017F mutation is recessive. Heterozygous individuals, carrying one copy of the resistance allele, may exhibit susceptibility similar to wild-type individuals. Ensure your mite population is isogenic for the resistance allele for consistent high-level resistance.
-
-
Possible Cause 2: Lifestage-specific effects of this compound.
-
Troubleshooting: this compound is most effective against eggs, larvae, and nymphs. Adult mites are not directly killed but may be sterilized. Standardize your bioassays to a specific life stage (e.g., eggs or larvae) for reproducible results.
-
-
Possible Cause 3: Degradation of the this compound solution.
-
Troubleshooting: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions. This compound is stable for one year under warehouse conditions but can be sensitive to prolonged exposure to certain environmental factors.
-
Problem 2: Failure to detect the I1017F mutation in a suspected this compound-resistant mite population.
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Possible Cause 1: Presence of alternative resistance mechanisms.
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Troubleshooting: While the I1017F mutation is a major factor, other mechanisms like metabolic resistance through detoxification enzymes (e.g., cytochrome P450s, glutathione S-transferases) may contribute to this compound resistance, although their role is considered less dominant. Consider performing synergist assays with inhibitors of these enzymes (e.g., PBO for P450s) to investigate their potential involvement.
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-
Possible Cause 2: Issues with DNA extraction or PCR amplification.
-
Troubleshooting: Optimize your DNA extraction protocol to ensure high-quality DNA. Design and validate primers for the specific mite species you are working with, as sequence variations may exist. Refer to the detailed experimental protocols for primer design and PCR conditions.
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Possible Cause 3: Low frequency of the resistance allele.
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Troubleshooting: The frequency of the I1017F mutation can vary within and between populations. Use a sensitive detection method like quantitative PCR (qPCR) or a TaqMan genotyping assay to detect the mutation even at low frequencies.
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Quantitative Data Summary
Table 1: this compound Resistance Ratios in Mite Strains with the I1017F Mutation.
| Species | Strain | Resistance Ratio (RR) | Mutation Status | Reference |
| Tetranychus urticae | ER | >5,000,000 | 100% I1017F | |
| Tetranychus urticae | EtoxR | High (not specified) | I1017F present | |
| Tetranychus urticae | HexR | High (not specified) | I1017F present | |
| Panonychus citri | Highly Resistant Strain | High (not specified) | I1017F present |
Table 2: Frequency of the I1017F Mutation in Field Populations of Tetranychus urticae.
| Population Location | Number of Populations | Detection of I1017F | Notes | Reference |
| Ontario, Canada | Multiple | Frequency tracked | Critical role in resistance confirmed | |
| Korea | 8 | Detected in 7 out of 8 | High frequency in all populations | |
| Washington & Idaho, USA | Multiple | Detected | TaqMan qPCR used for detection | |
| Northern NSW, Australia | Multiple | Detected in ~10% of mites | Resistance confirmed |
Detailed Experimental Protocols
1. This compound Bioassay (Leaf-Disc Method)
This protocol is adapted from methods used to assess acaricide efficacy.
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Materials:
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Mite-infested leaves (e.g., bean or citrus leaves)
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This compound stock solution (in an appropriate solvent like acetone)
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Distilled water with a surfactant (e.g., 0.01% Triton X-100)
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Petri dishes (9 cm diameter)
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Filter paper
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Leaf punch or scalpel
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Fine brush for transferring mites
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Stereomicroscope
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-
Procedure:
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Prepare serial dilutions of this compound in distilled water with surfactant. A control solution with only water and surfactant should be included.
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Cut leaf discs (e.g., 2 cm diameter) from uninfested host plant leaves.
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Immerse each leaf disc in the respective this compound dilution or control solution for 10-15 seconds.
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Allow the leaf discs to air dry completely.
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Place each dried leaf disc, adaxial side up, on a water-saturated filter paper in a Petri dish.
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Transfer a set number of adult female mites (e.g., 20-30) onto each leaf disc.
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Seal the Petri dishes and incubate at controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
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Assess mortality and oviposition over a period of 3-7 days. For this compound, it is also crucial to assess egg hatchability.
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Calculate LC50 (lethal concentration to kill 50% of the population) values using probit analysis.
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2. Molecular Detection of the I1017F Mutation (TaqMan qPCR Genotyping Assay)
This method allows for the rapid and sensitive detection of the I1017F mutation.
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Materials:
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Individual or pooled mite samples
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DNA extraction kit (e.g., Zymo Research Quick-DNA Tissue/Insect Microprep kit)
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qPCR instrument
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Primers and probes specific for the CHS1 gene flanking the I1017F mutation.
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Forward and reverse primers.
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Two fluorescently labeled probes: one for the wild-type allele (I1017) and one for the resistant allele (F1017).
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qPCR master mix
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-
Procedure:
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DNA Extraction: Extract genomic DNA from individual mites or pooled samples according to the manufacturer's protocol. Quantify the DNA concentration.
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Reaction Setup: Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, wild-type probe, mutant probe, and the extracted DNA template.
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qPCR Run: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).
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Data Analysis: Analyze the amplification curves for each fluorescent probe. The relative fluorescence of the two probes will indicate whether the sample is homozygous susceptible (wild-type), heterozygous, or homozygous resistant.
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3. Chitin Synthase Activity Assay (In Vitro Inhibition)
This protocol is based on the principle of measuring the incorporation of a radiolabeled chitin precursor.
-
Materials:
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Cultured integument pieces from the target arthropod larvae.
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[14C]N-acetyl-D-glucosamine (radiolabeled chitin precursor).
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This compound solutions of varying concentrations.
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Potassium hydroxide (KOH) solution.
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Scintillation vials and scintillation fluid.
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Scintillation counter.
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-
Procedure:
-
Dissect and prepare integument pieces from the larval stage of the target arthropod.
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Incubate the integument pieces in a suitable medium containing different concentrations of this compound. A control with no this compound should be included.
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Add [14C]N-acetyl-D-glucosamine to the incubation medium.
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Allow the incubation to proceed for a defined period to allow for chitin synthesis.
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Stop the reaction and wash the integument pieces to remove unincorporated radiolabel.
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Treat the integument pieces with a strong KOH solution to digest tissues, leaving the chitin intact.
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Collect the remaining potassium hydroxide-resistant material (chitin).
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Measure the amount of incorporated radioactivity using a scintillation counter.
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Determine the concentration of this compound that inhibits 50% of the chitin synthesis (I50 value) by plotting the percentage of inhibition against the this compound concentration.
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Visualizations
Caption: Simplified chitin biosynthesis pathway in arthropods.
Caption: Experimental workflow for detecting this compound resistance.
Caption: I1017F mutation's role in this compound resistance.
References
Technical Support Center: Biochemical Assays for Detecting Etoxazole Resistance
Welcome to the Technical Support Center for biochemical assays designed to detect Etoxazole resistance. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for issues you may encounter during your biochemical assays for this compound resistance.
Chitin Synthase (CHS) Activity Assays
This compound's primary mode of action is the inhibition of chitin synthase, a crucial enzyme in the molting process of mites.[1] Resistance can arise from mutations in the chitin synthase gene (CHS1), reducing the binding affinity of this compound.
Q1: What is the most common sign of a problem in my chitin synthase assay?
A1: The most frequent issues are low or no enzyme activity and high background signals.
Troubleshooting:
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Low or No Enzyme Activity:
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Inactive Enzyme: Ensure your enzyme extract has been stored correctly at -20°C or below and avoid multiple freeze-thaw cycles. It is best to use freshly prepared enzyme extracts.
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Suboptimal Conditions: Verify that the assay's pH, temperature, and cofactor (e.g., Mg²⁺) concentrations are optimized for your target species. For example, the optimal pH for Anopheles gambiae chitin synthase is between 6.5 and 7.0, with the highest activity observed between 37°C and 44°C.
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Enzyme Oxidation: If your crude enzyme extract turns black, it indicates melanization. To prevent this, add a reducing agent like dithiothreitol (DTT) to your extraction buffer.
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Zymogen Activation: Chitin synthase is often produced as an inactive zymogen that requires proteolytic activation. Pre-incubation with a protease such as trypsin may be necessary.
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-
High Background Signal:
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Incomplete Washing: Increase the number and vigor of washing steps to remove unbound reagents.
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Spontaneous Substrate Hydrolysis: Run a "no-enzyme" control to measure and subtract the background signal resulting from the spontaneous breakdown of the substrate.
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Q2: My in vitro inhibition results for a potential new inhibitor do not match my in vivo (whole organism) observations. What could be the reason?
A2: This is a common discrepancy. Several factors can contribute to this:
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Compound Permeability: The compound may not be able to effectively penetrate the mite's cuticle or cell membranes to reach the chitin synthase enzyme in a whole organism.
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Metabolic Detoxification: The organism may be metabolizing and detoxifying the compound before it can reach its target.
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Compensatory Mechanisms: The organism might activate compensatory biological pathways to overcome the inhibition of chitin synthesis.
Metabolic Enzyme Assays: GST, Esterase, and P450
Metabolic resistance is another significant mechanism where mites exhibit increased activity of detoxification enzymes, such as Glutathione S-transferases (GSTs), esterases (ESTs), and cytochrome P450 monooxygenases (P450s). These enzymes can metabolize and detoxify this compound.
Q3: My Glutathione S-Transferase (GST) activity assay is showing inconsistent results. What should I check?
A3: Inconsistent GST activity can stem from several factors related to sample preparation and assay conditions.
Troubleshooting:
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Sample Homogenization: Ensure complete and consistent homogenization of individual mite samples. Incomplete homogenization can lead to variability in enzyme concentration.
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Substrate Stability: The substrate, 1-chloro-2,4-dinitrobenzene (CDNB), can be unstable. Prepare the CDNB solution fresh and protect it from light.
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pH of Buffer: The pH of the reaction buffer is critical. For GST assays, a pH of 6.5 is commonly used. Verify the pH of your buffer before each experiment.
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Temperature Fluctuation: Maintain a constant temperature during the incubation and reading steps, as enzyme kinetics are highly temperature-dependent.
Q4: I am observing high background absorbance in my esterase activity assay. What is the likely cause?
A4: High background in esterase assays, which often use α-naphthyl acetate or β-naphthyl acetate as substrates, is usually due to non-enzymatic hydrolysis of the substrate.
Troubleshooting:
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Substrate Purity: Ensure the purity of your naphthyl acetate substrate.
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Blank Correction: Always include a blank control (without enzyme) to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your sample readings.
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Reaction Time: Optimize the incubation time to ensure you are within the linear range of the reaction and to minimize the contribution of non-enzymatic hydrolysis over longer periods.
Q5: My cytochrome P450 (P450) assay has low sensitivity. How can I improve it?
A5: Low sensitivity in P450 assays is a common challenge due to the low abundance of these enzymes.
Troubleshooting:
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Substrate Choice: The choice of substrate is critical. 7-ethoxycoumarin O-deethylation (ECOD) is a commonly used fluorometric assay for P450 activity. Ensure the substrate is appropriate for the P450 isoforms you are studying.
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Cofactor Concentration: P450 enzymes require NADPH as a cofactor. Ensure that NADPH is present in saturating concentrations and that it is fresh, as it degrades over time.
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Microsome Preparation: P450s are membrane-bound enzymes. Proper preparation of microsomes is crucial for enriching P450 content and activity.
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Inhibitors in Homogenate: Crude homogenates can contain endogenous inhibitors. Homogenizing aphids in a 96-well microplate, for instance, has been found to release fewer inhibitors compared to homogenization in Eppendorf tubes.[2]
Data Presentation
The following tables summarize quantitative data on enzyme activities in this compound-resistant versus susceptible mite populations from various studies.
Table 1: Glutathione S-Transferase (GST) Activity in this compound-Resistant Mite Populations
| Species | Resistant Strain | Fold Increase in GST Activity | Reference |
| Tetranychus urticae | This compound-Selected | 381.56 | [3] |
| Phytoseiulus persimilis | ETO6 | 3.09 | [4] |
| Panonychus citri | Yakapinar | 2.55 (compared to susceptible) | [5] |
| Tetranychus urticae | G15R21 | 1.8 (compared to susceptible) |
Table 2: Esterase (EST) Activity in this compound-Resistant Mite Populations
| Species | Resistant Strain | Fold Increase in Esterase Activity | Reference |
| Phytoseiulus persimilis | ETO6 | 2.71 | |
| Panonychus citri | Yakapinar | 2.73 (compared to susceptible) | |
| Tetranychus urticae | G15R21 | 1.9 (compared to susceptible) |
Table 3: Cytochrome P450 (P450) Monooxygenase Activity in this compound-Resistant Mite Populations
| Species | Resistant Strain | Fold Increase in P450 Activity | Reference |
| Phytoseiulus persimilis | ETO6 | 2.76 | |
| Tetranychus urticae | N11G21 | 2.1 (compared to susceptible) |
Experimental Protocols
Detailed methodologies for key biochemical assays are provided below.
Chitin Synthase Activity Assay (Non-Radioactive)
This protocol is adapted from a non-radioactive, high-throughput method.
Materials:
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96-well microtiter plate
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Wheat Germ Agglutinin (WGA) solution
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Enzyme extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with DTT)
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Reaction mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM MgCl₂
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WGA-Horseradish Peroxidase (HRP) conjugate solution
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TMB substrate solution
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Stop solution (e.g., 2 M H₂SO₄)
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Microplate reader
Procedure:
-
Plate Coating: Add 100 µL of WGA solution to each well and incubate overnight at room temperature. Wash the plate three times with ultrapure water.
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Enzyme Extraction: Homogenize mite samples in ice-cold extraction buffer. If necessary, activate the zymogenic form of chitin synthase with trypsin, followed by the addition of a trypsin inhibitor. Centrifuge the homogenate and collect the supernatant containing the crude enzyme.
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Enzymatic Reaction: Add 50 µL of the reaction mixture to each well. For inhibitor screening, add your test compound. Initiate the reaction by adding 50 µL of the crude enzyme extract. Incubate on a shaker at 30°C for 1-3 hours.
-
Washing: Stop the reaction by washing the plate six times with ultrapure water.
-
Detection:
-
Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.
-
Wash the plate six times with ultrapure water.
-
Add 100 µL of TMB substrate solution and monitor color development.
-
Stop the reaction with the stop solution and measure absorbance at 450 nm.
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Glutathione S-Transferase (GST) Activity Microplate Assay
Materials:
-
96-well microplate
-
Phosphate buffer (0.1 M, pH 6.5)
-
Reduced glutathione (GSH) solution
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1-chloro-2,4-dinitrobenzene (CDNB) solution
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Mite homogenate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize individual mites in phosphate buffer. Centrifuge to pellet debris and use the supernatant as the enzyme source.
-
Reaction Mixture: In each well, add:
-
180 µL of phosphate buffer
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10 µL of GSH solution
-
10 µL of mite homogenate
-
-
Initiate Reaction: Add 10 µL of CDNB solution to each well to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 340 nm over 5 minutes in a kinetic mode. The rate of increase in absorbance is proportional to GST activity.
Esterase Activity Microplate Assay
Materials:
-
96-well microplate
-
Phosphate buffer (e.g., 0.04 M, pH 7.0)
-
α-naphthyl acetate (or β-naphthyl acetate) solution
-
Fast Blue B salt solution containing Sodium Dodecyl Sulfate (SDS)
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Mite homogenate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize individual mites in phosphate buffer and use the supernatant.
-
Reaction: In each well, add 125 µL of the substrate solution (α-naphthyl acetate) and 50 µL of the crude enzyme. Incubate at 30°C for 10 minutes.
-
Color Development: Add 25 µL of the Fast Blue B salt/SDS solution to stop the reaction and initiate color development.
-
Measurement: After a 10-minute incubation in the dark, measure the absorbance at 600 nm (for α-naphthyl acetate) or 555 nm (for β-naphthyl acetate).
Cytochrome P450 Monooxygenase (ECOD) Activity Microplate Assay
Materials:
-
Black 96-well microplate
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
7-ethoxycoumarin solution
-
NADPH solution
-
Mite homogenate (microsomal fraction preferred)
-
Glycine buffer-ethanol mixture
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation: Homogenize mites in phosphate buffer. For higher sensitivity, prepare a microsomal fraction by differential centrifugation.
-
Reaction: In each well of a black microplate, add the mite homogenate/microsomal fraction, phosphate buffer, and 7-ethoxycoumarin.
-
Initiate Reaction: Start the reaction by adding the NADPH solution.
-
Incubation: Incubate for a defined period (e.g., 1 hour) at room temperature, protected from light.
-
Stop Reaction: Terminate the reaction by adding a glycine buffer-ethanol mixture.
-
Measurement: Measure the fluorescence of the product, 7-hydroxycoumarin, using an excitation wavelength of ~380 nm and an emission wavelength of ~450 nm.
Visualizations
Signaling Pathways in Metabolic Resistance
Insecticide exposure can trigger several signaling pathways that lead to the upregulation of detoxification genes, a key component of metabolic resistance. The diagram below illustrates a simplified overview of these pathways.
References
Etoxazole Resistance in Mite Populations: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to etoxazole resistance in mite populations.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in mites?
A1: this compound resistance in mite populations is primarily attributed to two key mechanisms:
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Target-Site Modification: The most commonly reported mechanism is a point mutation in the chitin synthase 1 gene (CHS1). Specifically, an isoleucine to phenylalanine substitution at position 1017 (I1017F) is strongly associated with high levels of this compound resistance.[1][2][3][4] This mutation alters the binding site of this compound, reducing its efficacy.[4]
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Metabolic Resistance: Enhanced detoxification of this compound by metabolic enzymes is another significant resistance mechanism. This involves the overexpression or increased activity of:
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Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in metabolizing a wide range of xenobiotics, including pesticides.
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Glutathione S-transferases (GSTs): GSTs catalyze the conjugation of glutathione to xenobiotics, rendering them more water-soluble and easier to excrete.
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Q2: How can I detect this compound resistance in my mite population?
A2: Detecting this compound resistance can be achieved through two main approaches:
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Bioassays: These are phenotypic assays that measure the susceptibility of a mite population to this compound. The most common method is the leaf-dip bioassay, where mite-infested leaves are dipped in serial dilutions of this compound to determine the lethal concentration (LC50). A significantly higher LC50 value compared to a susceptible reference strain indicates resistance.
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Molecular Diagnostics: These methods detect the genetic markers associated with resistance. For the I1017F mutation in the CHS1 gene, real-time PCR-based assays, such as allele-specific PCR or high-resolution melting analysis, can be used to determine the frequency of the resistance allele in a population.
Q3: My this compound application failed in the field. Does this automatically mean I have resistance?
A3: Not necessarily. While resistance is a likely cause, other factors can contribute to control failure:
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Improper Application: Poor coverage, incorrect dosage, or application at a non-optimal time in the mite life cycle can lead to reduced efficacy. This compound is most effective against eggs and immature stages.
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Environmental Factors: High temperatures or rainfall shortly after application can degrade the active ingredient.
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High Pest Pressure: An extremely high initial mite population may overwhelm the control provided by the acaricide.
It is crucial to first rule out these factors before concluding that resistance is the sole cause. A resistance monitoring bioassay is recommended to confirm.
Q4: Are there any strategies to overcome or manage this compound resistance?
A4: Yes, several strategies can be employed to manage and mitigate this compound resistance:
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Acaricide Rotation: Avoid the continuous use of this compound. Rotate with acaricides that have different modes of action to reduce selection pressure for this compound resistance.
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Use of Synergists: Synergists are compounds that can enhance the efficacy of an acaricide by inhibiting the metabolic enzymes responsible for detoxification.
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Piperonyl Butoxide (PBO): An inhibitor of cytochrome P450s.
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Diethyl Maleate (DEM): An inhibitor of glutathione S-transferases.
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Integrated Pest Management (IPM): Combine chemical control with biological control (predatory mites), cultural practices, and regular monitoring to create a more sustainable pest management program.
Troubleshooting Guides
Problem 1: Inconsistent results in this compound bioassays.
| Possible Cause | Troubleshooting Step |
| Variable Mite Age | Synchronize the mite population to ensure that individuals of a similar age and life stage are used for the assay. This compound's efficacy varies with the life stage. |
| Inconsistent Acaricide Concentration | Prepare fresh serial dilutions of this compound for each experiment from a certified analytical standard. Ensure thorough mixing. |
| Poor Leaf Quality | Use healthy, untreated host plant leaves of a consistent age and size. Ensure complete and uniform coverage during the dipping process. |
| Environmental Fluctuations | Maintain constant temperature, humidity, and photoperiod in the rearing and experimental areas. |
Problem 2: Difficulty in interpreting molecular diagnostic results for the I1017F mutation.
| Possible Cause | Troubleshooting Step |
| Poor DNA Quality | Use a standardized DNA extraction protocol suitable for arthropods to ensure high-quality DNA. Quantify and assess the purity of the extracted DNA before use. |
| Primer/Probe Issues | Validate the specificity and efficiency of the primers and probes for the I1017F mutation. Run positive and negative controls in every assay. |
| Low Resistance Allele Frequency | The resistance allele may be present at a very low frequency in the population. Increase the sample size to improve the chances of detection. |
| Heterozygote Detection | The assay may not be sensitive enough to distinguish between heterozygotes and homozygotes. Consider using a quantitative method like real-time PCR with allele-specific probes or high-resolution melting analysis. |
Data Presentation
Table 1: Efficacy of this compound Against Susceptible and Resistant Mite Populations
| Mite Species | Strain | LC50 (mg/L) | Resistance Ratio (RR) | Reference |
| Tetranychus urticae | Susceptible | 0.02 | - | |
| Tetranychus urticae | Resistant (Field Population 1) | >500 | >25,500 | |
| Tetranychus urticae | Resistant (Field Population 2) | 250 | 12,500 | |
| Phytoseiulus persimilis | ETO6 (Lab-selected) | 1.25 (of susceptible) | 111.63 |
Table 2: Effect of Synergists on Overcoming this compound Resistance in Tetranychus urticae
| Resistant Strain | Treatment | LC50 (mg/L) | Synergism Ratio (SR) | Reference |
| Prosser 1-ES | This compound alone | 182.9 (relative to susceptible) | - | |
| Prosser 1-ES | This compound + PBO | 12.1 (relative to susceptible) | 15.1 | |
| Prosser 1-ES | This compound + TPP* | 13.6 (relative to susceptible) | 13.5 | |
| ETO6 (P. persimilis) | This compound alone | 111.63 (RR) | - | |
| ETO6 (P. persimilis) | This compound + PBO | - | 3.17 | |
| ETO6 (P. persimilis) | This compound + DEM | - | 3.60 |
*TPP (triphenyl phosphate) is an esterase inhibitor.
Experimental Protocols
Protocol 1: Leaf-Dip Bioassay for this compound Susceptibility Testing
Objective: To determine the LC50 of this compound for a given mite population.
Materials:
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Mite-infested host plant leaves (e.g., bean or cotton)
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Analytical grade this compound
-
Acetone (or other suitable solvent)
-
Triton X-100 or similar surfactant
-
Distilled water
-
Petri dishes (9 cm)
-
Filter paper
-
Fine camel-hair brush
-
Stereomicroscope
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of at least five serial dilutions of the stock solution using distilled water containing a surfactant (e.g., 0.01% Triton X-100). Include a control with only surfactant and water.
-
-
Leaf Preparation:
-
Excise leaf discs of a uniform size (e.g., 2-3 cm in diameter).
-
Place the leaf discs on a wire mesh or similar support.
-
-
Dipping:
-
Individually dip each leaf disc into a specific this compound dilution for 5-10 seconds, ensuring complete immersion.
-
Allow the treated leaf discs to air dry completely on filter paper.
-
-
Mite Infestation:
-
Place each dried leaf disc, adaxial side down, on a water-saturated cotton pad in a Petri dish.
-
Using a fine brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.
-
-
Incubation:
-
Seal the Petri dishes and incubate at a constant temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 L:D).
-
-
Mortality Assessment:
-
After 24, 48, and 72 hours, assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with the brush are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula.
-
Perform probit analysis on the mortality data to calculate the LC50 value and its 95% confidence limits.
-
Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance
Objective: To determine if metabolic resistance (via P450s or GSTs) contributes to this compound resistance.
Materials:
-
Same materials as the leaf-dip bioassay.
-
Synergists: Piperonyl butoxide (PBO) and Diethyl maleate (DEM).
Procedure:
-
Determine Sub-lethal Synergist Concentration:
-
Conduct a preliminary bioassay with the synergist alone to determine the highest concentration that causes minimal to no mortality in the mite population.
-
-
Prepare Treatment Solutions:
-
Prepare a series of this compound dilutions as in the standard bioassay.
-
For each this compound dilution, prepare a corresponding solution containing the pre-determined sub-lethal concentration of the synergist (PBO or DEM).
-
-
Conduct Bioassay:
-
Follow the same procedure as the leaf-dip bioassay, using the this compound-synergist solutions.
-
-
Data Analysis:
-
Calculate the LC50 for this compound alone and for this compound in combination with each synergist.
-
Calculate the Synergism Ratio (SR) as follows: SR = LC50 of this compound alone / LC50 of this compound + synergist
-
An SR value significantly greater than 1 indicates that the synergist is enhancing the toxicity of this compound, suggesting the involvement of the inhibited enzyme system (P450s for PBO, GSTs for DEM) in resistance.
-
Protocol 3: Molecular Detection of the I1017F Mutation using Real-Time PCR
Objective: To determine the frequency of the this compound resistance-associated I1017F mutation in the CHS1 gene.
Materials:
-
Individual mites or pooled samples
-
DNA extraction kit suitable for insects/mites
-
Real-time PCR instrument
-
Allele-specific primers and probes for the I1017F mutation (susceptible and resistant alleles)
-
PCR master mix
-
Nuclease-free water
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from individual mites or pooled samples according to the manufacturer's protocol.
-
Assess the quality and quantity of the extracted DNA.
-
-
Real-Time PCR Assay:
-
Prepare the PCR reaction mix containing the master mix, allele-specific primers and probes, and the template DNA.
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Use separate reactions for the susceptible and resistant alleles.
-
Run the real-time PCR program with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
-
Data Analysis:
-
Analyze the amplification curves and Ct values for each sample.
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Determine the genotype of each individual (homozygous susceptible, heterozygous, or homozygous resistant) based on the amplification of the allele-specific probes.
-
For pooled samples, the relative fluorescence of the two probes can be used to estimate the allele frequency in the population.
-
Visualizations
Caption: this compound's mode of action targeting chitin synthase 1 (CHS1) and the mechanism of target-site resistance via the I1017F mutation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Resistance Detection in Mites | CottonInfo [cottoninfo.com.au]
- 4. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and this compound in Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synergistic Effects of Etoxazole with Other Pesticides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the synergistic effects of etoxazole with other pesticides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is a selective acaricide that acts as a chitin biosynthesis inhibitor.[1][2] It primarily targets the embryonic development of mite eggs and the molting process of larvae and nymphs, rather than adult mites.[3] This disruption of chitin synthesis prevents the proper formation of the exoskeleton in the developmental stages of mites, leading to mortality.[1]
Q2: With which pesticides has this compound shown synergistic effects?
A2: this compound has been reported to have synergistic or additive effects when combined with several other pesticides, including abamectin, pyridaben, and chlorfenapyr.[2] These combinations can enhance the overall efficacy against target mite populations. For instance, the combination with abamectin is noted to be particularly effective.
Q3: Are there any known instances of antagonism with this compound mixtures?
A3: Yes, antagonism has been reported. For example, a study on the interaction of this compound with the entomopathogenic fungus Beauveria bassiana showed a clear antagonistic effect on the eggs and larvae of Tetranychus urticae. Some studies have also shown that spirodiclofen, when mixed with certain other insecticides, can result in reduced efficacy, suggesting a potential for antagonism.
Q4: How is synergism or antagonism quantitatively measured in pesticide mixtures?
A4: The interaction between pesticides in a mixture is often quantified using the Co-toxicity Coefficient (CTC) or a Synergistic Ratio (SR). A CTC value greater than 120, or an SR value significantly greater than 1, typically indicates a synergistic effect. A CTC value between 80 and 120 suggests an additive effect, while a value below 80 indicates antagonism. These values are calculated based on the observed and expected mortality rates of the pesticide mixture, often determined through bioassays and probit analysis of LC50 values.
Q5: What is the benefit of using a synergistic mixture of this compound with another pesticide?
A5: Utilizing a synergistic mixture can lead to several advantages in pest management. It can enhance the efficacy of the treatment, allowing for lower application rates of the individual pesticides. This, in turn, can reduce the overall cost, minimize the environmental impact, and help manage the development of pesticide resistance in target populations.
Data Presentation: Efficacy of this compound and its Mixtures
The following tables summarize quantitative data on the toxicity of this compound and its combinations with other pesticides against spider mites. It is important to note that LC50 values can vary significantly based on the mite species, strain (susceptible vs. resistant), and the specific bioassay conditions. Data from different studies should be compared with caution.
Table 1: Synergistic Effect of this compound and Abamectin against Tetranychus urticae
| Treatment | Application Rate (ml/ha) | Percent Control of T. urticae |
| This compound 6% + Abamectin 1.5% SC | 600 | 82.43% - 90.11% |
| This compound 6% + Abamectin 1.5% SC | 450 | (Statistically at par with 600 ml/ha) |
| This compound 10% EC | 400 | (Lower efficacy than the mixture) |
| Data sourced from a field study on brinjal crops. |
A patent for an this compound and abamectin combination claims a synergistic effect, with a preferred weight ratio of 11:0.8.
Table 2: Synergistic Effect of this compound and Pyridaben against Various Mite Species
A patent for this combination provides co-toxicity coefficients (CTC) indicating synergism against several mite species. A CTC > 120 indicates a significant synergistic effect.
| Target Mite Species | This compound:Pyridaben (Weight Ratio) | Co-toxicity Coefficient (CTC) |
| Citrus Red Mite | 30:1 to 1:50 | Synergistic |
| Cotton Red Spider | (Various ratios tested) | Synergistic |
| European Red Mite | 30:1 to 1:50 | Synergistic |
| Data sourced from patent CN102017960B. |
Table 3: Interaction of this compound with Spirodiclofen
Direct quantitative data on the synergistic or antagonistic effects of this compound and spirodiclofen mixtures is limited in the provided search results. However, some studies suggest a potential for antagonism when spirodiclofen is mixed with other pesticides. One study found an antagonistic interaction between this compound and Beauveria bassiana, while spirodiclofen had an additive effect with the fungus.
| Pesticide | LC50 (mg/L) for T. urticae eggs | LC50 (mg/L) for T. urticae larvae |
| This compound | (Data not specified in this study) | (Data not specified in this study) |
| Spirodiclofen | (Data not specified in this study) | (Data not specified in this study) |
| Qualitative data suggests a potential for antagonism, but quantitative synergistic ratios for an this compound-spirodiclofen mixture are not available in the cited literature. |
Table 4: Synergistic Effect of this compound and Chlorfenapyr against Mites
A patent for this combination claims a synergistic effect and improved control compared to the individual components.
| Target Mite Species | This compound:Chlorfenapyr (Weight Ratio) | Outcome |
| Cotton Red Spider | (Various ratios tested) | Obvious synergistic effect |
| Orange Mites | 20:1 to 1:30 | Better prevention and control |
| Apple Mites | 20:1 to 1:30 | Better prevention and control |
| Data sourced from patent CN102696631A. |
Disclaimer: The LC50 and efficacy data presented are derived from various sources with different experimental setups. Direct comparison of absolute values across different tables or studies may not be appropriate.
Experimental Protocols
Detailed Methodology for Leaf-Dip Bioassay
This protocol is adapted from guidelines for testing insecticide and acaricide susceptibility and is suitable for determining the LC50 of this compound and its mixtures.
1. Mite Rearing:
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Maintain a susceptible and, if applicable, a resistant strain of the target mite species (e.g., Tetranychus urticae) on a suitable host plant, such as bean or cucumber plants.
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Rearing conditions should be controlled: 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.
2. Preparation of Pesticide Solutions:
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Stock Solution: Prepare a stock solution of the technical grade pesticide in an appropriate solvent (e.g., acetone). To correct for the purity of the technical grade material, use the following formula: Weight of pesticide (mg) = [Desired Concentration (µg/mL) x Volume (mL)] / [% Purity]
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Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of at least five to six concentrations that are expected to result in mite mortality between 10% and 90%.
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Mixtures: For testing synergistic effects, prepare mixtures with varying ratios of the two pesticides.
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Control Solution: The control solution should contain the same solvent and any adjuvants (e.g., a non-ionic wetter/spreader) used for the pesticide solutions.
3. Bioassay Procedure:
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Leaf Disc Preparation: Excise leaf discs (approximately 2-3 cm in diameter) from untreated host plant leaves. Place them abaxial (underside) up on a bed of moist cotton or agar (1% w/w) in Petri dishes to maintain turgidity.
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Dipping: Individually dip each leaf disc into the test solution (or control) for 5-10 seconds with gentle agitation.
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Drying: Place the dipped leaf discs on a clean, non-absorbent surface (like a wire mesh) to air dry completely.
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Mite Infestation: Using a fine-hair brush, transfer 20-30 adult female mites onto each dried leaf disc.
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Incubation: Seal the Petri dishes with ventilated lids and maintain them under the same controlled conditions as the mite rearing.
4. Data Collection and Analysis:
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Mortality Assessment: After a predetermined period (e.g., 24, 48, or 72 hours), assess mite mortality under a stereomicroscope. Mites that are unable to make coordinated movements when gently prodded with a fine brush are considered dead.
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Correction for Control Mortality: If mortality in the control group is between 5% and 20%, correct the mortality data using Abbott's formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100 (where 'n' is the number of live mites, 'T' is the treated group, and 'C' is the control group). If control mortality exceeds 20%, the assay should be repeated.
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LC50 Calculation: Use probit analysis to calculate the LC50 values, their 95% confidence limits, and the slope of the concentration-mortality regression line.
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Co-toxicity Coefficient (CTC) Calculation: To determine the nature of the interaction, calculate the CTC using the Sun-Yun-Pei method: Toxicity Index (TI) of A = (LC50 of A / LC50 of A) x 100 = 100 TI of B = (LC50 of A / LC50 of B) x 100 Theoretical TI of Mixture (M) = (TI of A x % of A in M) + (TI of B x % of B in M) Actual TI of M = (LC50 of A / LC50 of M) x 100 CTC = (Actual TI of M / Theoretical TI of M) x 100 A CTC > 120 indicates synergism, 80-120 indicates an additive effect, and < 80 indicates antagonism.
Troubleshooting Guide
| Issue / Question | Possible Causes | Recommended Solutions |
| High mortality (>20%) in the control group. | 1. Mechanical injury to mites during transfer.2. Unhealthy or aged mite population.3. Contamination of leaf discs, water, or equipment.4. Desiccation of leaf discs.5. Toxicity from the solvent used. | 1. Use a very fine, soft brush and handle mites gently.2. Ensure the mite colony is healthy and use mites of a uniform age.3. Thoroughly clean all equipment and use fresh, untreated leaves.4. Ensure the cotton or agar base is sufficiently moist to maintain leaf turgidity throughout the experiment.5. Allow the solvent to fully evaporate from the leaf discs before infesting with mites. Run a solvent-only control. |
| High variability in mortality between replicates. | 1. Inconsistent application of the pesticide solution.2. Non-uniform age or genetic makeup of the test mites.3. Fluctuations in environmental conditions (temperature, humidity).4. Small sample size. | 1. Ensure complete and uniform immersion of each leaf disc for the same duration.2. Use mites from a synchronized cohort if possible.3. Maintain stable and monitored environmental conditions in the incubator.4. Increase the number of mites per replicate and the number of replicates per concentration. |
| No or very low mortality even at high concentrations. | 1. The mite population is highly resistant to the tested pesticide.2. Inactive or degraded pesticide.3. Improper preparation of the test solutions.4. Insufficient exposure time. | 1. Test a known susceptible mite strain to confirm the bioassay is working correctly.2. Use a fresh batch of the pesticide and store it according to the manufacturer's instructions.3. Double-check all calculations for dilutions and ensure the pesticide is fully dissolved in the solvent.4. Increase the duration of the bioassay (e.g., to 48 or 72 hours), as some pesticides are slow-acting. |
| Precipitation or separation of the pesticide mixture. | 1. Physical or chemical incompatibility between the pesticide formulations.2. Poor water quality (e.g., high pH, hard water).3. Incorrect mixing order. | 1. Perform a jar test before preparing the full batch of the mixture to check for physical compatibility.2. Use distilled or deionized water for preparing solutions.3. Follow the recommended mixing order if provided by the manufacturers. Generally, wettable powders and water-dispersible granules should be mixed before emulsifiable concentrates. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the chitin biosynthesis pathway.
Caption: Conceptual diagram of synergism between this compound and abamectin.
Caption: Workflow for a typical leaf-dip bioassay.
References
Etoxazole Application Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the application timing of etoxazole for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is a mite growth inhibitor that functions by inhibiting chitin biosynthesis.[1] Specifically, it targets the enzyme chitin synthase 1 (CHS1), which is crucial for the formation of the arthropod exoskeleton.[2][3] This disruption of chitin synthesis interferes with the molting process in immature mite stages (larvae and nymphs) and the embryogenesis of eggs.[4]
Q2: Which life stages of mites are most susceptible to this compound?
A2: this compound is most effective against the egg, larval, and nymph stages of mites.[5] It does not directly kill adult mites but can have a sterilizing effect on adult females, reducing the viability of laid eggs. Therefore, application should target the early stages of an infestation.
Q3: When is the optimal time to apply this compound for maximum efficacy?
A3: For maximum efficacy, this compound should be applied early in the mite infestation cycle, before the adult population becomes dominant. Preventative applications in late May, prior to the detection of mites, have been evaluated in crops like almonds. In cotton, commencing control of threshold-level mites between squaring and early flowering is a sound approach.
Q4: What is the residual activity of this compound?
A4: this compound exhibits long-lasting residual activity, which can provide control for up to 50 days under certain conditions. This extended protection helps to reduce the need for frequent reapplication.
Q5: Is this compound effective against mite populations resistant to other acaricides?
A5: this compound has a unique mode of action (IRAC Group 10B) and generally does not show cross-resistance with many other classes of acaricides. However, resistance to this compound itself has been reported, often linked to a specific target site mutation (I1017F) in the chitin synthase 1 gene.
Q6: What are the best practices for preparing and applying this compound in an experimental setting?
A6: For laboratory bioassays, stock solutions are typically prepared in a solvent like DMSO and then diluted with water containing a surfactant (e.g., Tween-20) to the desired concentrations. For field trials, it is crucial to use a calibrated sprayer to ensure uniform and thorough coverage of the foliage, as this compound acts primarily by contact.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low efficacy against a target mite population. | 1. Incorrect application timing: Application after a significant adult population has been established. 2. Mite resistance: The target population may have developed resistance to this compound. 3. Poor spray coverage: Inadequate application technique leading to incomplete coverage of the plant material. | 1. Monitor mite populations closely and apply this compound when immature stages are predominant. 2. Conduct a resistance bioassay to determine the susceptibility of the mite population. Consider rotating with an acaricide that has a different mode of action. 3. Ensure thorough spray coverage, especially on the undersides of leaves where mites congregate. |
| Inconsistent results between experimental replicates. | 1. Non-uniform mite infestation: Initial mite density may vary significantly between experimental units. 2. Inconsistent application: Variation in spray volume or coverage between replicates. 3. Environmental variability: Differences in temperature, humidity, or light exposure between replicates. | 1. Ensure a uniform distribution of mites on experimental plants before application. 2. Use calibrated application equipment and standardized procedures for each replicate. 3. Conduct experiments in a controlled environment or, in field trials, use a randomized block design to minimize the effects of environmental gradients. |
| No effect on adult mites. | Expected outcome: this compound is not an adulticide. | Focus efficacy assessments on egg hatchability and the mortality of larval and nymphal stages. To assess the impact on the overall population, monitor the decline in immature stages and the subsequent reduction in the adult population over time. |
| Phytotoxicity observed on host plants. | High concentration or incompatible tank mix: The applied concentration of this compound may be too high, or it may be incompatible with other mixed chemicals. | Always conduct a small-scale test on a few plants to check for phytotoxicity before treating the entire experimental batch. Adhere to recommended application rates and check for compatibility information before tank-mixing with other products. |
Data Presentation
Table 1: Comparative Efficacy (LC50) of this compound Against Different Life Stages of Tetranychus urticae (Two-Spotted Spider Mite)
| Life Stage | LC50 (ppm) | 95% Confidence Interval | Study Reference |
| Eggs | 0.067 - 0.51 | Not Specified | |
| Nymphs | 42.47 | Not Specified | |
| Adults | 49.22 | Not Specified |
Table 2: Comparative Efficacy (LC50) of this compound and Other Acaricides against Tetranychus cinnabarinus (Carmine Spider Mite)
| Acaricide | Life Stage | LC50 (mg/L) | Study Reference |
| This compound | Nymphs | 0.0072 | |
| Hexythiazox | Nymphs | 0.1108 | |
| Clofentezine | Nymphs | 0.1718 | |
| This compound | Eggs | 0.0212 | |
| Hexythiazox | Eggs | 0.1136 | |
| Clofentezine | Eggs | 0.2435 |
Table 3: Field Efficacy of this compound against Spider Mites on Various Crops
| Crop | Mite Species | Application Rate | Efficacy (% Reduction) | Days After Treatment | Study Reference |
| Almond | Tetranychus pacificus | Field Rate | Significantly lower mite densities than untreated control | 21 | |
| Grapes | Willamette Mite & Pacific Mite | 3 oz/acre | Significantly lower densities than untreated control | 5.5 weeks | |
| Brinjal | Tetranychus urticae | 600 ml/ha (this compound 6% + Abamectin 1.5% SC) | 82.43 - 90.11% | 7 | |
| Apple | Panonychus ulmi | Not Specified | Significantly lower motile stages and eggs than untreated control | Not Specified |
Experimental Protocols
Protocol 1: Ovicidal Bioassay Using Leaf-Dip Method
Objective: To determine the concentration of this compound required to inhibit the hatching of mite eggs.
Materials:
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Mite-infested host plant leaves (e.g., bean, citrus)
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This compound technical grade
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Dimethyl sulfoxide (DMSO) for stock solution
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Tween-20 or similar surfactant
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Distilled water
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Petri dishes
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Filter paper
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Stereomicroscope
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Fine brush
Methodology:
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Mite Rearing and Egg Collection:
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Maintain a healthy, pesticide-free culture of the target mite species on suitable host plants.
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To obtain eggs of a uniform age, transfer 20-30 adult female mites to fresh, clean host plant leaves or leaf disks and allow them to oviposit for 24 hours.
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After 24 hours, carefully remove the adult mites using a fine brush, leaving the eggs on the leaf surface.
-
-
Preparation of Test Solutions:
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Prepare a stock solution of this compound in DMSO (e.g., 1000 ppm).
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Create a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.05% Tween-20) to achieve the desired test concentrations.
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Include a control solution containing only distilled water and the surfactant.
-
-
Treatment Application:
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Carefully dip the leaves or leaf disks with the mite eggs into the respective test solutions for 5-10 seconds, ensuring complete immersion.
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Allow the treated leaves to air-dry on a clean, non-absorbent surface.
-
-
Incubation and Assessment:
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Place the dried leaves/disks, adaxial side down, on a moist filter paper or cotton pad in a Petri dish to maintain turgor.
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Incubate the Petri dishes at a constant temperature and photoperiod (e.g., 25 ± 1°C, 16:8 L:D).
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After 7-10 days, examine the eggs under a stereomicroscope and record the number of hatched and unhatched eggs for each concentration.
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Calculate the percentage of egg mortality for each treatment, correcting for control mortality using Abbott's formula.
-
-
Data Analysis:
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Use probit analysis to determine the LC50 (median lethal concentration) and other relevant toxicity parameters.
-
Protocol 2: Larvicidal/Nymphicidal Bioassay Using Leaf-Dip Method
Objective: To determine the concentration of this compound required to cause mortality in mite larvae or nymphs.
Materials:
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Same as Protocol 1.
Methodology:
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Rearing and Staging of Mites:
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Rear mites as described in Protocol 1.
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To obtain larvae or nymphs of a similar age, monitor the hatching of eggs and transfer the newly emerged larvae or nymphs to fresh, untreated leaf disks.
-
-
Preparation of Test Solutions:
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Prepare serial dilutions of this compound as described in Protocol 1.
-
-
Treatment Application:
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Dip the leaf disks infested with larvae or nymphs into the test solutions for 5-10 seconds.
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Allow the treated disks to air-dry.
-
-
Incubation and Assessment:
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Place the treated leaf disks in Petri dishes as described in Protocol 1.
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Incubate under controlled conditions.
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Assess mortality at 24, 48, and 72 hours post-treatment. A mite is considered dead if it is unable to move when gently prodded with a fine brush.
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Calculate the percentage mortality for each concentration, correcting for control mortality.
-
-
Data Analysis:
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Determine the LC50 values at each assessment time point using probit analysis.
-
Visualizations
Caption: this compound inhibits the enzyme Chitin Synthase 1, blocking the formation of chitin and disrupting mite molting.
Caption: A generalized workflow for conducting an in vitro bioassay to determine the efficacy of this compound.
References
Impact of environmental factors on Etoxazole stability and activity
Welcome to the Etoxazole Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and activity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound?
A1: this compound is a narrow-spectrum systemic acaricide that functions as a mite growth inhibitor.[1][2] Its primary mode of action is the inhibition of chitin biosynthesis, a critical component of the exoskeleton in arthropods.[3][4][5] This disruption of chitin formation leads to mortality during the molting process of mite eggs, larvae, and nymphs. It is important to note that this compound is not effective against adult mites but prevents them from laying viable eggs.
Q2: I'm observing reduced efficacy of my this compound solution. What could be the cause?
A2: Reduced efficacy of this compound can be attributed to several environmental factors that affect its stability. The primary factors to consider are the pH of your solution, the storage temperature, and exposure to light. This compound is known to degrade under acidic conditions. Additionally, high temperatures and prolonged exposure to sunlight can lead to its breakdown. For optimal performance, ensure your solutions are prepared in a neutral to slightly alkaline buffer and stored in a cool, dark place.
Q3: Is this compound stable in all solvent types?
A3: this compound has varying solubility in different organic solvents. It is soluble in methanol, ethanol, acetone, cyclohexanone, tetrahydrofuran (THF), acetonitrile, ethyl acetate, and xylene. It is only slightly soluble in hexane and n-heptane and is insoluble in water. When preparing stock solutions, it is crucial to use a solvent in which this compound is readily soluble to ensure a homogenous solution and accurate dosing.
Q4: What is the expected persistence of this compound in soil and aquatic environments?
A4: this compound is not expected to be persistent in most soil types under aerobic conditions, with a metabolic half-life ranging from 9 to 52 days. It is broken down by soil microorganisms. In aquatic environments, its persistence is dependent on pH and light. It is stable to hydrolysis at neutral and alkaline pH but degrades under acidic conditions. Photodegradation in water also occurs, with an average half-life of about 17.4 days.
Troubleshooting Guides
Issue 1: Premature Degradation of this compound in Aqueous Solution
Symptoms:
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Loss of acaricidal activity in bioassays over a short period.
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Visible precipitation or changes in the color of the solution.
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Inconsistent experimental results.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect pH of the Solution | This compound is susceptible to hydrolysis under acidic conditions (pH < 7). Ensure the pH of your aqueous buffer is between 7 and 9 for maximal stability. Use a calibrated pH meter to verify the pH before adding this compound. |
| Exposure to Light | This compound can undergo photodegradation. Prepare and store this compound solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light. Minimize exposure to direct sunlight or intense laboratory lighting during experiments. |
| Elevated Temperature | Higher temperatures can accelerate the degradation of this compound. Store stock solutions and working solutions at recommended cool temperatures, typically between 4°C and room temperature, avoiding excessive heat. |
Issue 2: Inconsistent Activity of this compound in Soil-Based Experiments
Symptoms:
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Variable efficacy in controlling mite populations in different soil batches.
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Faster or slower than expected dissipation of this compound in soil samples.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Variability in Soil Composition | The rate of this compound degradation in soil is influenced by microbial activity, which can vary significantly between different soil types. Characterize your soil's properties (e.g., organic matter content, pH, microbial biomass) to better understand potential variations in degradation rates. |
| Anaerobic Conditions | This compound degrades more slowly under anaerobic soil conditions compared to aerobic conditions. Ensure your experimental setup maintains adequate aeration if you are aiming to simulate aerobic field conditions. |
| Soil pH | While more stable in soil than in acidic water, soil pH can still influence the chemical and microbial degradation of this compound. Measure and record the pH of your soil samples. |
Data on this compound Stability
The stability of this compound is significantly influenced by pH, temperature, and light. The following tables summarize key quantitative data on its degradation under various conditions.
Table 1: pH-Dependent Hydrolysis of this compound
| pH | Half-life (t½) at 20°C | Reference |
| 5 | ~10 days | |
| 7 | 161 days | |
| 9 | 165 days |
Table 2: Thermal Stability of this compound Formulation
| Temperature | Storage Duration | Stability | Reference |
| 35 ± 2°C | 90 days | Stable | |
| 45 ± 2°C | 21 days | Stable | |
| 54 ± 2°C | 14 days | Stable | |
| 72 ± 2°C | > 3 days | Becomes nonconformity |
Table 3: Photodegradation and Soil Metabolism of this compound
| Condition | Half-life (t½) | Reference |
| Photodegradation in water | 17.4 days | |
| Photodegradation in soil | 9.5 - 9.7 days | |
| Aerobic soil metabolism | 9 - 52 days (mean 20.5 days) | |
| Anaerobic soil metabolism | 102 - 112 days | |
| Field dissipation (bare ground) | 0.8 - 11.4 days |
Experimental Protocols
Protocol 1: Determination of this compound Hydrolysis Rate
This protocol outlines a general procedure to determine the hydrolysis rate of this compound at different pH values.
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Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.
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Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).
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Spiking of Buffer Solutions: Spike the buffer solutions with the this compound stock solution to a final concentration suitable for analytical detection. The volume of the organic solvent should be minimal (e.g., <1%) to avoid co-solvent effects.
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Incubation: Incubate the spiked buffer solutions in a temperature-controlled environment (e.g., 20°C) in the dark to prevent photodegradation.
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Sampling: At predetermined time intervals, collect aliquots from each buffer solution.
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Sample Analysis: Extract this compound from the aliquots using a suitable organic solvent (e.g., ethyl acetate). Analyze the concentration of this compound in the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting linear regression line will be the negative of the first-order rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = ln(2)/k.
Protocol 2: Evaluation of this compound Photodegradation in Water
This protocol provides a method for assessing the photodegradation of this compound in an aqueous solution.
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Preparation of Test Solution: Prepare an aqueous solution of this compound in a pH 7 buffer.
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Experimental Setup: Place the test solution in a quartz vessel to allow for the transmission of UV light. Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
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Dark Control: Prepare an identical solution and wrap the vessel in aluminum foil to serve as a dark control.
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Irradiation and Incubation: Expose the test solution to the light source while maintaining a constant temperature. Incubate the dark control under the same conditions but shielded from light.
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Sampling and Analysis: At specified time points, collect samples from both the irradiated solution and the dark control. Analyze the concentration of this compound using a suitable analytical method (e.g., HPLC or LC-MS).
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Data Analysis: Calculate the rate of photodegradation by comparing the concentration of this compound in the irradiated samples to that in the dark controls over time. The half-life can be determined by plotting the concentration data and fitting it to an appropriate kinetic model.
Visualizations
Caption: this compound's mode of action involves inhibiting chitin biosynthesis.
Caption: Factors influencing this compound degradation pathways.
Caption: Troubleshooting workflow for reduced this compound activity.
References
Cross-resistance patterns between Etoxazole and other acaricides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance patterns between Etoxazole and other acaricides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound?
A1: The primary mechanism of resistance to this compound is a target-site mutation in the chitin synthase 1 (CHS1) gene.[1][2] Specifically, a non-synonymous point mutation, I1017F, has been identified in resistant strains of Tetranychus urticae.[1][2] This mutation confers high levels of resistance to this compound and other mite growth inhibitors that share the same molecular target.[1]
Q2: Does this compound show cross-resistance with other mite growth inhibitors (MGIs)?
A2: Yes, this compound exhibits cross-resistance with other MGIs like hexythiazox and clofentezine. This is due to the shared mode of action, which is the inhibition of chitin synthesis, and the common resistance mechanism involving the I1017F mutation in the CHS1 gene.
Q3: Is metabolic resistance also a factor in this compound resistance?
A3: While target-site mutation is the primary mechanism, some studies suggest that metabolic resistance, through the increased activity of detoxification enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), may also play a role in this compound resistance.
Q4: With which classes of acaricides is cross-resistance with this compound commonly observed or absent?
A4:
-
Commonly Observed: Cross-resistance is well-documented with other mite growth inhibitors (IRAC Group 10) like hexythiazox and clofentezine. Some studies have also reported moderate cross-resistance to tetronic and tetramic acid derivatives like spiromesifen and spirodiclofen (IRAC Group 23).
-
Generally Absent: this compound-resistant strains have generally shown no cross-resistance to acaricides with different modes of action, such as abamectin (IRAC Group 6) and pyridaben (IRAC Group 21).
Troubleshooting Guides
Guide 1: Bioassay for Determining Acaricide Resistance
Issue: Inconsistent or unexpected results in leaf-disc bioassays for determining LC50 values.
Possible Causes and Solutions:
-
Uneven Acaricide Application:
-
Solution: Ensure complete and uniform coverage of the leaf disc with the acaricide solution. When using a spray tower, calibrate the sprayer to deliver a consistent volume. For the dipping method, immerse the leaf disc for a standardized duration with gentle agitation.
-
-
Mite Escape:
-
Solution: Use a physical barrier to prevent mites from escaping the treated leaf disc. A common method is to place the leaf disc on water-saturated cotton in a Petri dish, which acts as a moat.
-
-
Leaf Disc Desiccation:
-
Solution: Maintain high humidity within the Petri dish by ensuring the cotton is adequately moistened. This will keep the leaf disc turgid and suitable for the mites for the duration of the experiment.
-
-
Variable Mite Age and Stage:
-
Solution: Use a synchronized population of mites of the same developmental stage and age for the bioassay to ensure uniform susceptibility. This compound is most effective against eggs and immature stages.
-
Guide 2: Biochemical Assays for Detoxification Enzymes
Issue: Low or no detectable enzyme activity in P450, GST, or esterase assays.
Possible Causes and Solutions:
-
Improper Sample Preparation:
-
Solution: Prepare fresh mite homogenates in a cold buffer to prevent enzyme degradation. Use a Dounce homogenizer or sonicator for efficient cell lysis. Centrifuge the homogenate to remove cellular debris and use the supernatant for the assay.
-
-
Incorrect Buffer or Cofactor Concentration:
-
Solution: Verify the pH and composition of the assay buffer. Ensure that necessary cofactors, such as NADPH for P450 assays and GSH for GST assays, are added at the correct concentration.
-
-
Substrate Degradation:
-
Solution: Prepare substrate solutions fresh and protect them from light if they are light-sensitive. Store stock solutions at the recommended temperature.
-
-
Low Enzyme Concentration:
-
Solution: Increase the amount of mite homogenate used in the assay. If the activity is still low, you may need to pool samples from more individuals.
-
Guide 3: Molecular Detection of Resistance Mutations
Issue: Failure to amplify the target region of the CHS1 gene for mutation analysis.
Possible Causes and Solutions:
-
Poor DNA Quality:
-
Solution: Use a reliable DNA extraction protocol for mites. Ensure the extracted DNA is free of contaminants that can inhibit PCR.
-
-
Incorrect PCR Primer Design:
-
Solution: Use validated primers for the amplification of the CHS1 gene region containing the I1017F mutation. The primer sequences are available in published literature.
-
-
Suboptimal PCR Conditions:
-
Solution: Optimize the annealing temperature and extension time for the PCR. A gradient PCR can be useful to determine the optimal annealing temperature for your specific setup.
-
Quantitative Data Summary
The following tables summarize the cross-resistance patterns of this compound with other acaricides in resistant strains of Tetranychus urticae. The Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.
Table 1: Cross-Resistance of an this compound-Resistant (ER) Strain of T. urticae to Various Acaricides.
| Acaricide | IRAC MoA Group | Resistance Ratio (RR) |
| This compound | 10B | >5,000,000 |
| Abamectin | 6 | 10.6 |
| Bifenazate | UN | >10.7 |
| Cyenopyrafen | 25 | 20.2 |
| Cyflumetofen | 25 | >378.7 |
| Fluxametamide | 30 | 10.5 |
| Pyflubumide | 25 | 682.8 |
| Spirotetramat | 23 | >1612.9 |
| Pyridaben | 21A | 3.6 |
Data sourced from Koo et al. (2021).
Table 2: Cross-Resistance of a Pyridaben-Resistant (PR) Strain of T. urticae to this compound.
| Acaricide | IRAC MoA Group | Resistance Ratio (RR) |
| Pyridaben | 21A | >4109.6 |
| This compound | 10B | 9.5 |
Data sourced from Koo et al. (2021).
Experimental Protocols
Protocol 1: Leaf-Disc Bioassay
-
Preparation of Acaricide Solutions: Prepare a serial dilution of this compound and other test acaricides in distilled water containing a surfactant (e.g., 0.01% Triton X-100). A control solution should contain only distilled water and the surfactant.
-
Leaf Disc Preparation: Cut leaf discs (e.g., 2 cm diameter) from a suitable host plant (e.g., bean leaves).
-
Treatment: Immerse each leaf disc in the respective acaricide dilution for 10-15 seconds.
-
Drying: Air-dry the treated leaf discs on a paper towel.
-
Experimental Setup: Place each leaf disc on a water-saturated cotton pad in a Petri dish.
-
Mite Infestation: Transfer a set number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.
-
Incubation: Maintain the Petri dishes at controlled conditions (e.g., 25°C, 16:8 h L:D photoperiod).
-
Mortality Assessment: After a specified period (e.g., 48 hours), count the number of dead mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 values. The resistance ratio is calculated as: RR = LC50 of the resistant population / LC50 of the susceptible population.
Protocol 2: Glutathione S-Transferase (GST) Activity Assay
-
Sample Preparation: Homogenize a known number of mites in a cold phosphate buffer (e.g., 0.1 M, pH 7.5). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant is the enzyme source.
-
Reaction Mixture: In a microplate well, add the mite supernatant, reduced glutathione (GSH) solution, and 1-chloro-2,4-dinitrobenzene (CDNB) solution.
-
Measurement: Measure the increase in absorbance at 340 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the GST activity.
-
Calculation: Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate.
Protocol 3: Cytochrome P450 Monooxygenase (P450) Activity Assay
-
Sample Preparation: Prepare the mite homogenate as described for the GST assay.
-
Reaction Mixture: In a microplate well, add the mite supernatant, NADPH solution, and a substrate such as p-nitroanisole.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Measurement: Stop the reaction and measure the formation of the product (p-nitrophenol) by reading the absorbance at 405 nm.
-
Calculation: Quantify the P450 activity based on a standard curve of the product.
Protocol 4: PCR for Detection of I1017F Mutation
-
DNA Extraction: Extract genomic DNA from individual mites using a suitable kit.
-
PCR Amplification: Amplify the region of the CHS1 gene containing the mutation site using specific primers.
-
Genotyping: The I1017F mutation can be detected by various methods, including:
-
Direct Sequencing: Sequence the PCR product and analyze the nucleotide at the corresponding position.
-
PCR-RFLP: If the mutation creates or abolishes a restriction enzyme site, the PCR product can be digested with the appropriate enzyme and the fragments analyzed by gel electrophoresis.
-
Real-time PCR with allele-specific probes: This method allows for high-throughput genotyping.
-
Visualizations
References
Role of detoxification enzymes in Etoxazole metabolism and resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of detoxification enzymes in etoxazole metabolism and resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is an acaricide that functions as a mite growth inhibitor.[1] Its primary mode of action is the inhibition of chitin biosynthesis, a critical component of the exoskeleton in mites.[1][2][3] This disruption of the molting process is particularly effective against eggs, larvae, and nymphs, but not adult mites.[1]
Q2: What are the main mechanisms of resistance to this compound?
A2: Two primary mechanisms of resistance to this compound have been identified:
-
Target-site resistance: This involves mutations in the chitin synthase 1 (CHS1) gene, the target protein of this compound. A common mutation is the I1017F substitution.
-
Metabolic resistance: This is due to the enhanced activity of detoxification enzymes, which metabolize and detoxify this compound before it can reach its target site. The main enzyme families implicated are Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CCEs).
Q3: Which detoxification enzyme families are primarily involved in this compound resistance?
A3: Research indicates that three main families of detoxification enzymes are involved in metabolic resistance to this compound:
-
Cytochrome P450 monooxygenases (P450s): These enzymes are frequently associated with insecticide and acaricide resistance and play a role in the oxidative metabolism of this compound.
-
Glutathione S-transferases (GSTs): These enzymes are involved in the conjugation of this compound metabolites with glutathione, rendering them more water-soluble and easier to excrete.
-
Esterases (Carboxylesterases - CCEs): Increased esterase activity has been observed in this compound-resistant mite populations, suggesting their involvement in the hydrolysis of the this compound molecule.
Q4: How can I determine if my mite population has developed resistance to this compound?
A4: The most common method to determine this compound resistance is through a dose-response bioassay, such as a leaf-dip or spray tower method. By comparing the LC50 (lethal concentration to kill 50% of the population) of your field population to a known susceptible strain, you can calculate a resistance ratio (RR). A high RR indicates resistance. Molecular assays can also be used to detect known resistance-conferring mutations, such as the I1017F mutation in the chitin synthase gene.
Q5: What are synergists and how can they be used to investigate metabolic resistance to this compound?
A5: Synergists are chemicals that can inhibit the activity of detoxification enzymes. In the context of this compound resistance, they are used to determine the contribution of different enzyme families to the resistance phenotype. Common synergists include:
-
Piperonyl butoxide (PBO): An inhibitor of P450s.
-
S,S,S-tributyl phosphorotrithioate (DEF) or triphenyl phosphate (TPP): Inhibitors of esterases.
-
Diethyl maleate (DEM): An inhibitor of GSTs.
If the application of a synergist significantly increases the toxicity of this compound to a resistant population (i.e., lowers the LC50), it suggests that the inhibited enzyme family plays a role in the resistance.
Troubleshooting Guides
Problem 1: High variability in bioassay results.
Possible Causes & Solutions:
-
Inconsistent Mite Age: this compound is most effective against eggs and immature stages. Ensure you are using a synchronized population of a specific life stage for your assays.
-
Uneven Acaricide Application: Incomplete coverage of the leaf surface can lead to variable exposure. Ensure thorough and uniform application of the this compound solution.
-
Environmental Fluctuations: Temperature and humidity can affect mite metabolism and behavior. Maintain consistent environmental conditions (e.g., 25 ± 1°C, 16:8 L:D photoperiod) throughout the experiment.
-
Genetic Heterogeneity: Field-collected populations may have a mix of susceptible and resistant individuals. Rearing the population for several generations in the lab before testing can help to homogenize the genetic background.
Problem 2: No significant difference in LC50 values between susceptible and suspected resistant populations.
Possible Causes & Solutions:
-
Low-Level Resistance: The resistance level in your population may be too low to be detected by the range of concentrations used. Expand the range of concentrations in your bioassay.
-
Incorrect Bioassay Method: Ensure the chosen bioassay method is appropriate for the target mite species and this compound's mode of action. A leaf-dip or spray tower method is generally suitable.
-
Target-Site vs. Metabolic Resistance: The resistance in your population might be primarily due to a target-site mutation that is not overcome by higher doses in a standard bioassay. Consider molecular testing for known resistance mutations.
-
Synergist Assays: If metabolic resistance is suspected, perform synergist assays with PBO, DEF/TPP, and DEM to see if the inhibition of detoxification enzymes increases this compound toxicity.
Problem 3: Difficulty in interpreting enzyme activity assay results.
Possible Causes & Solutions:
-
Suboptimal Assay Conditions: Enzyme activity is highly sensitive to pH, temperature, and substrate concentration. Ensure that your assay conditions are optimized for the specific enzyme and species you are studying.
-
Contaminated Reagents: Impure substrates or inhibitors can lead to inaccurate results. Use high-quality reagents and prepare fresh solutions.
-
Inappropriate Protein Quantification: Enzyme activity is typically normalized to the total protein concentration. An inaccurate protein measurement will lead to incorrect specific activity values. Use a reliable protein quantification method (e.g., Bradford or BCA assay).
-
Lack of a Susceptible Control: Always compare the enzyme activities of your resistant population to a known susceptible strain to determine the fold-increase in activity.
Quantitative Data Summary
Table 1: this compound LC50 Values in Susceptible and Resistant Mite Strains
| Mite Species | Strain | LC50 (ppm) | Resistance Ratio (RR) | Reference |
| Tetranychus urticae | Susceptible (S) | 0.02 | - | |
| Tetranychus urticae | This compound-Resistant (ER) | >100,000 | >5,000,000 | |
| Phytoseiulus persimilis | Laboratory selection (ETO6) | Not specified | 111.63 | |
| Tetranychus urticae | Resistant Strain | Not specified | 37.45 (after 10 generations of selection) |
Table 2: Fold-Increase in Detoxification Enzyme Activity in this compound-Resistant Mite Strains
| Mite Species | Resistant Strain | P450 Activity (Fold-Increase) | GST Activity (Fold-Increase) | Esterase Activity (Fold-Increase) | Reference |
| Phytoseiulus persimilis | ETO6 | 2.76 | 3.09 | 2.71 | |
| Tetranychus urticae | This compound-Resistant | Not specified | 381.56 | Not specified |
Table 3: Effect of Synergists on this compound Toxicity in a Resistant Mite Strain (Phytoseiulus persimilis, ETO6)
| Synergist | Target Enzyme | Synergism Ratio (SR) |
| Piperonyl butoxide (PBO) | P450s | 3.17 |
| S,S,S-tributyl phosphorotrithioate (IBP) | Esterases | 2.85 |
| Diethyl maleate (DEM) | GSTs | 3.60 |
Reference:
Experimental Protocols
Protocol 1: Leaf-Dip Bioassay for this compound Efficacy
This protocol is a standard method for evaluating the toxicity of this compound to mites.
Materials:
-
Mite-infested leaves (e.g., bean or citrus)
-
This compound stock solutions of known concentrations
-
Distilled water with a non-ionic surfactant (e.g., 0.01% Triton X-100)
-
Petri dishes
-
Water-saturated cotton pads
-
Fine brush
-
Stereomicroscope
Procedure:
-
Prepare a series of this compound dilutions from the stock solution using distilled water with surfactant. Include a control with only water and surfactant.
-
Collect leaves with a uniform infestation of the target mite species.
-
Dip each leaf into a corresponding this compound dilution for a standardized time (e.g., 5 seconds).
-
Place the treated leaves on filter paper to air dry.
-
Once dry, place each leaf , abaxial side up, on a water-saturated cotton pad in a Petri dish.
-
Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.
-
Seal the Petri dishes and incubate at 25 ± 1°C with a 16:8 (L:D) photoperiod.
-
Assess mite mortality at 24, 48, and 72 hours post-treatment under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.
-
Determine the LC50 values using probit analysis.
Protocol 2: Cytochrome P450 Monooxygenase (P450) Activity Assay
This is a general protocol for measuring P450 activity using a model substrate.
Materials:
-
Mite samples (susceptible and resistant strains)
-
Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.5, with protease inhibitors)
-
7-ethoxycoumarin (substrate)
-
NADPH (cofactor)
-
Microplate reader (fluorescence)
-
BCA or Bradford protein assay kit
Procedure:
-
Homogenize a known number of mites in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (enzyme source) and determine the protein concentration.
-
In a microplate, add the supernatant, homogenization buffer, and 7-ethoxycoumarin to each well.
-
Initiate the reaction by adding NADPH.
-
Measure the fluorescence of the product (7-hydroxycoumarin) over time at an excitation wavelength of 390 nm and an emission wavelength of 460 nm.
-
Calculate the rate of reaction and normalize it to the protein concentration to get the specific activity.
Protocol 3: Glutathione S-Transferase (GST) Activity Assay
This protocol measures the activity of GSTs using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
Materials:
-
Mite samples (susceptible and resistant strains)
-
Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 6.5)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (GSH) solution
-
Microplate reader (absorbance at 340 nm)
-
BCA or Bradford protein assay kit
Procedure:
-
Prepare mite homogenates as described in the P450 assay protocol.
-
In a microplate, add the supernatant, homogenization buffer, and GSH to each well.
-
Initiate the reaction by adding CDNB.
-
Measure the increase in absorbance at 340 nm over time, which corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.
-
Calculate the rate of reaction and normalize it to the protein concentration to determine the specific activity.
Protocol 4: Carboxylesterase (CCE) Activity Assay
This protocol measures the general esterase activity using α-naphthyl acetate as a substrate.
Materials:
-
Mite samples (susceptible and resistant strains)
-
Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
α-naphthyl acetate solution
-
Fast Blue B salt solution
-
Microplate reader (absorbance at 600 nm)
-
BCA or Bradford protein assay kit
Procedure:
-
Prepare mite homogenates as described in the P450 assay protocol.
-
In a microplate, add the supernatant and α-naphthyl acetate to each well and incubate.
-
Stop the reaction by adding the Fast Blue B salt solution, which forms a colored complex with the product (α-naphthol).
-
Measure the absorbance at 600 nm.
-
Create a standard curve with known concentrations of α-naphthol to quantify the amount of product formed.
-
Calculate the specific activity by normalizing the rate of product formation to the protein concentration.
Visualizations
Caption: Proposed metabolic pathway of this compound involving detoxification enzymes.
Caption: Experimental workflow for assessing this compound resistance mechanisms.
References
Validation & Comparative
Comparative Efficacy of Etoxazole and Bifenazate Against Spider Mites: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the acaricides Etoxazole and Bifenazate, focusing on their efficacy against spider mites, a significant agricultural pest. The information presented is intended to assist researchers and professionals in making informed decisions for pest management strategies and in the development of new acaricidal compounds.
Executive Summary
This compound and Bifenazate are two widely used acaricides with distinct modes of action, target life stages, and efficacy profiles. This compound, a chitin biosynthesis inhibitor, demonstrates excellent ovicidal and larvicidal activity with long residual control. In contrast, Bifenazate, primarily a mitochondrial complex III inhibitor, provides rapid knockdown of all spider mite life stages, including adults. The choice between these two compounds, or their potential combination, depends on the specific infestation scenario, the predominant life stages of the pest, and resistance management strategies.
Data Presentation: Efficacy Against Tetranychus urticae
The following tables summarize the lethal concentrations (LC50 and LC90) of this compound and Bifenazate against the two-spotted spider mite, Tetranychus urticae, a common and economically important pest species. These values are critical indicators of the intrinsic toxicity of the compounds.
| This compound: Lethal Concentration (LC50) Data against T. urticae | ||
| Mite Stage | LC50 (ppm) | Reference |
| Eggs | 0.08 | [1] |
| Eggs | 0.15 (Field Strain) | [1] |
| Eggs | 0.43 (Field Strain) | [1] |
| Eggs | 0.067 - 0.51 | [2] |
| Adults | 49.22 | [3] |
| Adults | 100.24 (initial) -> 4.41 (after 144 hrs) |
| Bifenazate: Lethal Concentration (LC50 & LC90) Data against T. urticae | |||
| Mite Stage | LC50 (µg/mL or ppm) | LC90 (µg/mL or ppm) | Reference |
| Adults | 26.54 | - | |
| Adults | 112.18 | 742.45 | |
| Immatures | 9.44 (initial) -> 0.71 (long-term) | - | |
| Eggs | 5.1 - 40.0 | 73.4 - 170.2 |
Comparative Efficacy in Greenhouse Trials
A study on strawberries in a greenhouse setting provides a direct comparison of the efficacy of this compound and Bifenazate against T. urticae.
| Acaricide | Target Stage | Reduction in Mite Population (1-4 weeks post-treatment) |
| Bifenazate | Adults | 92% - 100% |
| Immatures | 98% - 99% | |
| This compound | Adults | 62% - 87% |
| Immatures | 91% - 97% |
These results highlight Bifenazate's rapid and high efficacy against both adult and immature mites. This compound also provides significant control of immature stages and a notable reduction in the adult population over time.
Experimental Protocols
A standardized method for evaluating the efficacy of acaricides is the leaf-dip bioassay . This protocol allows for the determination of lethal concentrations (LC50/LC90) and the assessment of sublethal effects.
Objective: To determine the toxicity of a test compound to spider mites.
Materials:
-
Spider mite colony (e.g., Tetranychus urticae) reared on a suitable host plant (e.g., bean plants, Phaseolus vulgaris).
-
Test compound (this compound or Bifenazate) of known purity.
-
Solvent for the test compound (e.g., acetone or a water-surfactant solution).
-
Distilled water.
-
Non-ionic surfactant (e.g., Triton X-100).
-
Petri dishes.
-
Filter paper.
-
Leaf discs from the host plant.
-
Fine camel-hair brush.
-
Stereomicroscope.
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound. A control group treated only with the solvent and surfactant should be included.
-
Leaf Disc Preparation: Excise leaf discs from the host plant.
-
Treatment Application: Immerse each leaf disc in a test solution for a standardized period (e.g., 5-10 seconds). Allow the discs to air dry.
-
Mite Infestation: Place the dried leaf discs, adaxial side down, on a moistened substrate (e.g., wet cotton) in a Petri dish. Transfer a known number of adult female mites (or other desired life stage) onto each leaf disc using a fine brush.
-
Incubation: Maintain the Petri dishes under controlled environmental conditions (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: After a specified time (e.g., 24, 48, or 72 hours), count the number of dead mites on each leaf disc. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 and LC90 values from the mortality data.
Experimental workflow for a leaf-dip bioassay.
Signaling Pathways and Mechanisms of Action
This compound: Chitin Biosynthesis Inhibition
This compound's primary mode of action is the inhibition of chitin synthesis, a crucial component of the arthropod exoskeleton. This disruption of the molting process is particularly effective against the egg and immature stages of spider mites.
This compound's inhibition of the chitin biosynthesis pathway.
Bifenazate: A Dual-Target Mechanism
The mode of action for Bifenazate is multifaceted and has been the subject of considerable research. The primary target is believed to be the mitochondrial electron transport chain , specifically Complex III at the Qo site, leading to the disruption of cellular respiration. Additionally, there is evidence suggesting that Bifenazate acts as a positive allosteric modulator of GABA (gamma-aminobutyric acid) receptors , enhancing the effect of the inhibitory neurotransmitter GABA and leading to paralysis.
Bifenazate's inhibition of mitochondrial Complex III.
Bifenazate's modulation of the GABA receptor.
Conclusion
This compound and Bifenazate are effective acaricides with distinct properties that make them suitable for different pest management scenarios.
-
This compound is a valuable tool for preventative treatments and for controlling populations with a high proportion of eggs and immature mites. Its long residual activity reduces the need for frequent applications.
-
Bifenazate is highly effective for curative treatments where rapid knockdown of all mite life stages is required. Its unique mode of action makes it a good candidate for rotation programs to manage resistance.
The combination of this compound and Bifenazate in commercial formulations suggests a synergistic effect, providing both rapid knockdown and long-lasting control of all spider mite life stages. Further research into the optimal use patterns and the potential for resistance development to both individual and combined formulations is crucial for sustainable spider mite management.
References
Etoxazole vs. Spiromesifen: A Comparative Analysis of Acaricidal Activity and Mode of Action
This guide provides a detailed comparison of two widely used acaricides, Etoxazole and Spiromesifen, focusing on their distinct modes of action and acaricidal efficacy. The information is intended for researchers, scientists, and professionals in drug development, with supporting experimental data and protocols presented for objective evaluation.
Introduction
This compound and Spiromesifen are modern acaricides that offer effective control of various mite species. They are particularly valuable in resistance management programs due to their unique mechanisms of action, which differ from traditional neurotoxic pesticides. This compound is an oxazoline compound that acts as a mite growth regulator by inhibiting chitin synthesis.[1] Spiromesifen belongs to the class of spirocyclic tetronic acids and disrupts lipid biosynthesis.[2][3] This guide will dissect these differences to provide a clear understanding of their respective biological profiles.
Mode of Action
The primary difference between this compound and Spiromesifen lies in their molecular targets and the biochemical pathways they disrupt.
2.1 this compound: Chitin Synthesis Inhibition
This compound's mode of action is the inhibition of chitin biosynthesis. Chitin is a crucial structural component of the arthropod exoskeleton. By inhibiting the chitin synthase enzyme, this compound prevents the proper formation of the cuticle during molting. This action is most effective during the egg, larval, and nymphal stages, as it fatally disrupts the molting process. While it does not kill adult mites, it can suppress the hatchability of eggs laid by treated females. This compound is classified under IRAC Group 10B.
Caption: Mode of Action of this compound.
2.2 Spiromesifen: Lipid Biosynthesis Inhibition
Spiromesifen acts by inhibiting Acetyl-CoA Carboxylase (ACC), a critical enzyme in lipid biosynthesis. ACC catalyzes the formation of malonyl-CoA from acetyl-CoA, which is the committed step in fatty acid synthesis. By blocking this enzyme, Spiromesifen disrupts the production of lipids, which are essential for cellular structure, energy storage, and signaling. This disruption affects the development of juvenile mite stages and significantly reduces the fecundity of adult females.
Caption: Mode of Action of Spiromesifen.
Acaricidal Activity
Both acaricides exhibit strong efficacy, but their performance can vary by mite species, life stage, and environmental conditions. The following tables summarize available quantitative data from various studies.
Table 1: Ovicidal and Larvicidal Activity against Tetranychus urticae (Two-Spotted Spider Mite)
| Compound | Life Stage | LC50 (ppm) | Study Population | Citation |
| This compound | Eggs | 0.067 - 0.51 | Deir-Alla, Baq'a, Syrian | |
| Spiromesifen | Eggs | > this compound, Abamectin, Clofentezine | Deir-Alla, Baq'a, Syrian |
Note: In the cited study, this compound was found to be the most toxic to eggs among the tested acaricides.
Table 2: Efficacy against Various Mite Species
| Compound | Target Mite Species | Efficacy Metric | Result | Citation |
| This compound | Tetranychus cinnabarinus (Nymphs) | LC50 | Lower than hexythiazox and clofentezine | |
| This compound | Oligonychus coffeae (Eggs) | Mortality | 100% | |
| This compound | Tetranychus urticae (Immatures) | Population Reduction (Greenhouse) | 91% - 97% | |
| Spiromesifen | Oligonychus coffeae (Eggs) | Mortality | 100% | |
| Spiromesifen | Panonychus citri | LC50 | 0.29 ppm | |
| Spiromesifen | Tetranychus urticae (Eggs) | Mortality (Resistant Strains) | > 82.5% | |
| Spiromesifen | Panonychus citri (Motile Stages) | Population Reduction (Field) | Moderate Efficacy |
Experimental Protocols
A common method for evaluating the efficacy of acaricides in a laboratory setting is the leaf-dip bioassay. This protocol allows for standardized application and controlled observation.
Detailed Protocol: Leaf-Dip Bioassay
-
Preparation of Test Solutions: A series of concentrations of the acaricide are prepared by serial dilution in distilled water. A surfactant or wetting agent (e.g., Tween 80 at 0.05%) is often added to ensure uniform coverage. A control solution containing only water and the wetting agent is also prepared.
-
Leaf Disc Preparation: Leaf discs of a suitable size (e.g., 35 mm diameter) are cut from untreated host plant leaves (e.g., kidney bean).
-
Application: Each leaf disc is individually immersed in a test solution for a standardized period, typically 10 seconds, with gentle agitation.
-
Drying and Incubation: The treated discs are placed on absorbent paper to air dry briefly before being positioned, abaxial (lower) surface up, on a bed of moist cotton or agar within a petri dish. This setup maintains leaf turgidity.
-
Infestation: A known number of mites of a specific life stage (e.g., 10-20 adult females) are transferred onto each leaf disc.
-
Observation: The petri dishes are sealed and kept in a controlled environment (e.g., 25-27°C, 16:8 L:D photoperiod). Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours) under a microscope. Mites that do not respond to tactile stimulation are considered dead.
-
Data Analysis: Mortality data are corrected using Abbott's formula and subjected to probit analysis to determine lethal concentration values (e.g., LC50).
Caption: General workflow for a leaf-dip bioassay.
Conclusion
This compound and Spiromesifen represent two distinct and highly effective classes of modern acaricides.
-
This compound provides excellent control of eggs and immature stages by directly inhibiting the formation of chitin, a fundamental structural component. Its strength lies in its ability to disrupt the molting process.
-
Spiromesifen targets a core metabolic process—lipid synthesis—leading to developmental failure in juveniles and reduced fecundity in adults. Its effectiveness against whiteflies provides a broader spectrum of activity.
The choice between these two compounds may depend on the target mite species, the predominant life stages present, and the need for cross-spectrum control of other pests. Their unique modes of action make both this compound and Spiromesifen critical tools for integrated pest management (IPM) and for mitigating the development of resistance to other acaricide classes.
References
Efficacy of Etoxazole Compared to Novel Acaricides: A Comprehensive Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the efficacy of Etoxazole, a widely used acaricide, against several novel acaricides with different modes of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative efficacy data, detailed experimental protocols, and the underlying biochemical pathways of these compounds.
Executive Summary
This compound is a potent acaricide that targets the developmental stages of mites by inhibiting chitin biosynthesis. While it has been a valuable tool in mite management, the emergence of resistance necessitates the exploration and comparison of novel acaricides with alternative modes of action. This guide evaluates the efficacy of this compound in comparison to three such novel acaricides: Cyflumetofen, Bifenazate, and Spiromesifen, each targeting a distinct biochemical pathway crucial for mite survival. The comparative analysis is based on publicly available experimental data, primarily focusing on the two-spotted spider mite, Tetranychus urticae, a globally significant agricultural pest.
Comparative Efficacy Data
The following tables summarize the lethal concentration (LC50) values of this compound and the selected novel acaricides against different life stages of Tetranychus urticae. The data has been compiled from various studies to provide a comparative overview of their potency. It is important to note that direct comparison of LC50 values across different studies should be done with caution due to variations in experimental conditions, mite strains, and bioassay methodologies.
Table 1: Comparative LC50 Values of Acaricides against Tetranychus urticae Eggs
| Acaricide | LC50 (ppm or mg/L) | Target Mite Strain | Reference(s) |
| This compound | 0.55 | T. macfarlanei | [1] |
| Bifenazate | 35.16 | T. macfarlanei | [1] |
| Spiromesifen | >60% mortality at field dose | Field Populations | [2] |
| Cyflumetofen | Not widely reported for ovicidal activity | - |
Table 2: Comparative LC50 Values of Acaricides against Tetranychus urticae Adults
| Acaricide | LC50 (ppm or mg/L) | Target Mite Strain | Reference(s) |
| This compound | 340.83 | T. macfarlanei | [1] |
| Bifenazate | 5.84 | T. macfarlanei | [1] |
| Cyflumetofen | 95.88% mortality (field rate) | T. urticae | |
| Spiromesifen | 14.086 (µg per vial) | T. urticae |
Experimental Protocols
The majority of the cited efficacy data was generated using the leaf-dip bioassay method. This technique is a standard laboratory procedure for evaluating the toxicity of pesticides to phytophagous mites.
Detailed Leaf-Dip Bioassay Protocol
-
Mite Rearing: A susceptible laboratory strain of Tetranychus urticae is reared on a suitable host plant, such as bean plants (Phaseolus vulgaris), under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Preparation of Acaricide Solutions: Stock solutions of the test acaricides are prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide). A series of dilutions are then made using distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to ensure uniform wetting of the leaf surface. A control solution containing only distilled water and the surfactant is also prepared.
-
Leaf Disc Preparation: Leaf discs of a uniform size (e.g., 2-3 cm in diameter) are excised from fresh, untreated host plant leaves.
-
Treatment Application: Each leaf disc is immersed in one of the acaricide dilutions or the control solution for a standardized period (e.g., 5-10 seconds) with gentle agitation. The treated leaf discs are then allowed to air-dry on a clean surface.
-
Mite Infestation: The dried leaf discs are placed, abaxial (lower) side up, on a water-saturated cotton or agar bed in a petri dish. This creates a moist environment and prevents the mites from escaping. A known number of adult female mites (e.g., 20-30) of a similar age are then carefully transferred onto each leaf disc using a fine camel-hair brush.
-
Incubation: The petri dishes are sealed and incubated under the same controlled conditions used for mite rearing.
-
Mortality Assessment: Mite mortality is assessed after a specific time interval, typically 24 to 72 hours post-treatment. Mites are considered dead if they are unable to move when gently prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The corrected mortality data is then subjected to probit analysis to determine the LC50 value, which is the concentration of the acaricide that causes 50% mortality in the test population.
Signaling Pathways and Modes of Action
The following diagrams, created using the DOT language for Graphviz, illustrate the distinct modes of action of this compound and the selected novel acaricides.
This compound: Chitin Biosynthesis Inhibition
This compound disrupts the molting process in mites by inhibiting the enzyme chitin synthase. This enzyme is responsible for polymerizing UDP-N-acetylglucosamine into chitin, a crucial component of the mite's exoskeleton.
References
Ecotoxicological Impact of Etoxazole on Non-Target Organisms: A Comparative Guide
FOR IMMEDIATE RELEASE
A Comprehensive Analysis of Etoxazole's Ecotoxicological Profile and Its Comparison with Alternative Acaricides
This guide provides a detailed comparison of the ecotoxicological effects of the acaricide this compound on a range of non-target organisms. It is intended for researchers, scientists, and drug development professionals involved in the environmental risk assessment of pesticides. This document synthesizes data from various scientific studies to present a clear and objective overview of this compound's performance against other commonly used alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a mite growth inhibitor, functions by inhibiting chitin biosynthesis, a process vital for the development of arthropods.[1][2][3] While effective against target mite species, its impact on non-target organisms is a critical aspect of its environmental risk profile. This guide reveals that this compound exhibits a range of toxicities across different non-target species. It is generally characterized by low acute toxicity to mammals and birds but poses a higher risk to aquatic invertebrates.[4][5] Comparisons with other acaricides such as abamectin, hexythiazox, and spiromesifen indicate that the relative risk of this compound varies depending on the organism .
Comparative Toxicity of this compound
The following tables summarize the acute and chronic toxicity of this compound to various non-target organisms, with comparative data for other selected acaricides where available.
Table 1: Acute Toxicity of this compound and Other Acaricides to Non-Target Terrestrial Organisms
| Organism | Pesticide | Test Type | Endpoint | Value (µ g/bee ) | Toxicity Classification |
| Honey Bee (Apis mellifera) | This compound | Acute Oral (48h) | LD50 | >200 | Practically Non-toxic |
| This compound | Acute Contact (48h) | LD50 | >200 | Practically Non-toxic | |
| Abamectin | Acute Oral (48h) | LD50 | 0.009 | Highly Toxic | |
| Spiromesifen | Acute Oral (48h) | LD50 | >100 | Practically Non-toxic | |
| Hexythiazox | Acute Oral (48h) | LD50 | >100 | Practically Non-toxic | |
| Earthworm (Eisenia fetida) | This compound | Acute (14d) | LC50 | >1000 mg/kg soil | Practically Non-toxic |
Table 2: Acute and Chronic Toxicity of this compound and Other Acaricides to Non-Target Aquatic Organisms
| Organism | Pesticide | Test Type | Endpoint | Value (µg/L) | Toxicity Classification |
| Rainbow Trout (Oncorhynchus mykiss) | This compound | Acute (96h) | LC50 | 200 | Moderately Toxic |
| Daphnia magna | This compound | Acute (48h) | EC50 | 16 | Very Highly Toxic |
| This compound | Chronic (21d) | NOEC (Reproduction) | 1.8 | - | |
| Abamectin | Acute (48h) | EC50 | 0.34 | Very Highly Toxic | |
| Spiromesifen | Acute (48h) | EC50 | 590 | Moderately Toxic | |
| Hexythiazox | Acute (48h) | EC50 | 110 | Highly Toxic |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below, based on internationally recognized guidelines.
Honey Bee Acute Oral and Contact Toxicity Test (based on OECD 213 & 214)
-
Objective: To determine the acute oral and contact toxicity of this compound to adult honey bees (Apis mellifera).
-
Test Organisms: Young adult worker honey bees from healthy, queen-right colonies.
-
Oral Toxicity (OECD 213):
-
Bees are starved for 2-4 hours before the test.
-
A series of sucrose solutions (typically 50% w/v) containing graded concentrations of this compound are prepared.
-
Individual bees or groups of bees are fed a known volume of the test solution.
-
A control group receives the sucrose solution without the test substance.
-
Mortality is recorded at 4, 24, and 48 hours after exposure. The LD50 (the dose causing 50% mortality) is calculated.
-
-
Contact Toxicity (OECD 214):
-
This compound is dissolved in a suitable solvent (e.g., acetone).
-
A precise volume (e.g., 1 µL) of the test solution is applied topically to the dorsal thorax of each bee using a micro-applicator.
-
Control bees are treated with the solvent only.
-
Mortality is assessed at 4, 24, and 48 hours, and the LD50 is determined.
-
Fish Acute Toxicity Test (based on OECD 203)
-
Objective: To determine the acute lethal toxicity of this compound to fish.
-
Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Procedure:
-
Fish are acclimated to laboratory conditions.
-
A range of this compound concentrations are prepared in test water.
-
Groups of fish are exposed to each concentration in test chambers for 96 hours.
-
A control group is maintained in water without the test substance.
-
Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
-
The LC50 (the concentration causing 50% mortality) is calculated.
-
Aquatic Invertebrate Acute Immobilisation Test (based on OECD 202)
-
Objective: To determine the acute toxicity of this compound to aquatic invertebrates, typically Daphnia magna.
-
Procedure:
-
Young daphnids (<24 hours old) are used for the test.
-
Daphnids are exposed to a series of this compound concentrations in a defined medium for 48 hours.
-
A control group is maintained in the medium without this compound.
-
The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.
-
The EC50 (the concentration causing 50% of the daphnids to be immobilized) is calculated.
-
Earthworm Acute Toxicity Test (based on OECD 207)
-
Objective: To assess the acute toxicity of this compound to earthworms (Eisenia fetida).
-
Procedure:
-
Adult earthworms with a clitellum are selected.
-
Artificial soil is prepared according to OECD guidelines.
-
This compound is thoroughly mixed into the soil at various concentrations.
-
Groups of earthworms are introduced into test containers with the treated soil.
-
A control group is kept in untreated soil.
-
Mortality is assessed after 7 and 14 days. The LC50 is then determined.
-
Visualizations
Mode of Action: Chitin Biosynthesis Inhibition
This compound's primary mode of action is the inhibition of chitin synthase, a critical enzyme in the production of chitin. Chitin is a major component of the exoskeleton in arthropods. By disrupting this process, this compound prevents the proper molting and development of immature stages, leading to mortality.
Caption: this compound's inhibitory effect on chitin synthesis in non-target arthropods.
Experimental Workflow: Aquatic Toxicity Testing
The following diagram outlines the general workflow for assessing the aquatic toxicity of a substance like this compound.
Caption: A generalized workflow for aquatic ecotoxicity testing of chemical substances.
References
Etoxazole's Impact on Predatory Mite Populations: A Comparative Analysis for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acaricide Etoxazole and its effects on beneficial predatory mite populations, juxtaposed with other commonly used acaricides. The data presented is curated from various research settings to assist in the informed selection of pest control agents with minimal disruption to integrated pest management (IPM) programs.
Executive Summary
This compound, a mite growth inhibitor, primarily targets the egg, larval, and nymphal stages of pest mites by inhibiting chitin synthesis.[1][2][3] While effective against target pests, its impact on non-target predatory mites is a critical consideration for sustainable pest management. This guide synthesizes experimental data to evaluate the selectivity of this compound in comparison to other acaricides, providing researchers with a data-driven resource for experimental design and pesticide selection.
Comparative Efficacy and Effects on Predatory Mites
The following tables summarize the quantitative effects of this compound and alternative acaricides on various predatory mite species as observed in laboratory and field studies.
Table 1: Acute Toxicity of Acaricides on Adult Predatory Mites
| Acaricide | Predatory Mite Species | Concentration | Mortality Rate (%) | Study Reference |
| This compound | Neoseiulus californicus | Field Dose (T) | 80-90 (after 7 days) | [1] |
| Phytoseiulus persimilis | Field Dose (T) | 80-99 (after 7 days) | [1] | |
| Amblyseius swirskii | Field Dose | <10 | ||
| Acequinocyl | Neoseiulus californicus | Field Dose (T) | >99 (after 7 days) | |
| Phytoseiulus persimilis | Field Dose (T) | >99 (after 7 days) | ||
| Bifenazate | Neoseiulus californicus | Field Dose (T) | <80 (after 7 days) | |
| Phytoseiulus persimilis | Field Dose (T) | 100 (after 7 days) | ||
| Milbemectin | Neoseiulus californicus | Field Dose (T) | 30-79 (after 7 days) | |
| Phytoseiulus persimilis | Field Dose (T) | 80-90 (after 7 days) | ||
| Abamectin | Amblyseius swirskii | Field Dose | 21.66 | |
| Pyridaben | Amblyseius swirskii | Field Dose | 95.00 | |
| Spiromesifen | Neoseiulus californicus | Commercial Rate | <5 | |
| Phytoseiulus persimilis | Commercial Rate | ~37 |
Table 2: Effects of Acaricides on Predatory Mite Eggs and Nymphs
| Acaricide | Predatory Mite Species | Life Stage | Effect | Study Reference |
| This compound | Neoseiulus californicus | Eggs | High Toxicity (91.66% mortality at 2x Field Dose) | |
| Neoseiulus californicus | Nymphs | Moderately Harmful (80-90% effect at Field Dose) | ||
| Phytoseiulus persimilis | Nymphs | Harmful (>99% effect at 2x Field Dose) | ||
| Amblyseius swirskii | Eggs & Larvae | Not Toxic (<10% mortality) | ||
| Acequinocyl | Neoseiulus californicus | Eggs | High Toxicity | |
| Bifenazate | Phytoseiulus persimilis | Eggs | High Toxicity (91.44% mortality at 2x Field Dose) | |
| Abamectin | Amblyseius swirskii | Eggs | 36% Mortality | |
| Amblyseius swirskii | Larvae | 84% Mortality | ||
| Pyridaben | Amblyseius swirskii | Eggs | 27.5% Mortality | |
| Amblyseius swirskii | Larvae | 86.66% Mortality |
Table 3: Sublethal Effects of Acaricides on Predatory Mites
| Acaricide | Predatory Mite Species | Sublethal Effect Observed | Study Reference |
| This compound | Phytoseiulus persimilis | Development of resistance (111.63-fold after 6 selections) | |
| Abamectin | Amblyseius swirskii | Intermediate reduction in fecundity (1.24 eggs/female/day) | |
| Pyridaben | Amblyseius swirskii | Dramatic decrease in fecundity (0.35 eggs/female/day) | |
| Hexythiazox | Amblyseius swirskii | No significant effect on oviposition period, lifespan, or fecundity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies.
Protocol 1: Side Effects of Acaricides on N. californicus and P. persimilis
-
Objective: To determine the side effects of acequinocyl, this compound, bifenazate, and milbemectin on different life stages of N. californicus and P. persimilis.
-
Methodology:
-
Acaricide Concentrations: Preparations were made at half the field application dose (T/2), the recommended field dose (T), and twice the field dose (2T).
-
Test Arenas: Leaf discs were used to house the predatory mites.
-
Application: Acaricide solutions were applied to the leaf discs using a spraying tower to ensure uniform coverage.
-
Exposure: Eggs, nymphs, and adult predatory mites were placed on the treated leaf discs.
-
Data Collection: Mortality and other effects were observed and recorded at 3, 5, and 7 days post-application.
-
-
Study Reference:
Protocol 2: Non-Target Effects of Acaricides on A. swirskii
-
Objective: To assess the toxicity of abamectin, this compound, spirodiclofen, spirotetramat, and pyridaben on various developmental stages of A. swirskii.
-
Methodology:
-
Bioassays: Laboratory-based bioassays were conducted.
-
Exposure: Different developmental stages (eggs, larvae, and adult females) of A. swirskii were exposed to the acaricides.
-
Parameters Measured: Mortality rates for all tested stages and the fecundity (egg-laying rate) of adult females were recorded over 120 hours.
-
-
Study Reference:
Protocol 3: Development of this compound Resistance in P. persimilis
-
Objective: To determine the potential for P. persimilis to develop resistance to this compound under laboratory selection.
-
Methodology:
-
Initial Bioassay: The LC50 and LC60 values of this compound for a susceptible population of P. persimilis were determined using a leaf-disc method and a spraying tower.
-
Selection Process: A population of P. persimilis was repeatedly selected for survival at increasing concentrations of this compound over six generations.
-
Resistance Assessment: The LC50 of the selected population (ETO6) was determined and compared to the initial susceptible population to calculate the resistance ratio.
-
Cross-Resistance: The ETO6 population was tested against other acaricides to assess cross-resistance patterns.
-
-
Study Reference:
Visualizing Mechanisms and Workflows
This compound's Mode of Action: Chitin Synthesis Inhibition
This compound acts by inhibiting the enzyme Chitin Synthase 1 (CHS1), which is crucial for the formation of chitin, a key component of the mite exoskeleton. This disruption of the molting process is fatal to mite eggs, larvae, and nymphs.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and this compound in Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and this compound in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoxazole's Environmental Journey: A Comparative Look at its Fate and Degradation
For researchers, scientists, and drug development professionals, understanding the environmental impact of a pesticide is as crucial as its efficacy. This guide provides a comprehensive comparison of the environmental fate and degradation of etoxazole, a widely used acaricide, with its alternatives: bifenazate, spiromesifen, and hexythiazox. The data presented is compiled from various scientific and regulatory sources to offer an objective overview of their persistence, mobility, and transformation in soil and aquatic ecosystems.
This compound is a non-systemic insecticide that is effective against phytophagous mites[1]. Its environmental behavior is characterized by low aqueous solubility and volatility, suggesting a low potential to leach into groundwater[1]. While not highly toxic to humans, it does present toxicity to fish and aquatic invertebrates[1]. This guide will delve into the specifics of its degradation under various environmental conditions and compare it with other commonly used miticides.
Comparative Environmental Fate Data
The following tables summarize the key environmental fate parameters for this compound and its alternatives. These values, primarily half-lives (DT50), indicate the time it takes for 50% of the applied substance to degrade. A shorter half-life generally suggests lower persistence in the environment.
| Parameter | This compound | Bifenazate | Spiromesifen | Hexythiazox | References |
| Aerobic Soil Metabolism (DT50) | 10.2 - 44.7 days | ~30 minutes (parent); 96 days (degradate D1989) | 2.6 - 17.9 days (parent); 55 - 1500 days (degradate enol) | 17 - 43 days | [2][3] |
| Anaerobic Soil Metabolism (DT50) | 101.9 - 111.8 days | 77.9 days | 18 days | >100 days |
Table 1: Degradation in Soil Systems. This table compares the persistence of this compound and its alternatives in aerobic and anaerobic soil environments.
| Parameter | This compound | Bifenazate | Spiromesifen | Hexythiazox | References |
| Aqueous Photolysis (DT50) | 17.4 - 34 days | 0.72 - 3.3 days | 1.7 - 8.1 days | 16.6 days | |
| Hydrolysis (DT50) at pH 5 | 9.6 days | 9.1 days | 48 - 107.3 days | Stable | |
| Hydrolysis (DT50) at pH 7 | ~100 days | 4.9 days | 24.8 - 45 days | Stable | |
| Hydrolysis (DT50) at pH 9 | ~100 days | 0.45 hours | 4.3 - 5.7 days | 1.2 x 10⁴ hours | |
| Aerobic Aquatic Metabolism (DT50) | >100 days | Not specified | ~12 - 17 days | 30 - 40 days | |
| Anaerobic Aquatic Metabolism (DT50) | 133 - 155 days | Not specified | 18 days | 120 days |
Table 2: Degradation in Aquatic Systems. This table outlines the persistence of the acaricides in water under different conditions, including light exposure and varying pH levels.
Degradation Pathways and Metabolites
The breakdown of these complex molecules in the environment leads to the formation of various metabolites, which may have their own toxicological profiles. Understanding these pathways is crucial for a complete environmental risk assessment.
This compound Degradation Pathway
This compound degrades in the environment through various mechanisms, including photolysis and metabolism in soil and aquatic systems. The primary degradation products include several identified metabolites, with some exceeding 10% of the applied radioactivity in studies. In aerobic soil, major metabolites include R-8 and R-13. Under anaerobic aquatic conditions, R-4 and R-11 are the more significant metabolites.
Caption: Simplified degradation pathway of this compound in soil and aquatic systems.
Bifenazate Degradation Pathway
Bifenazate degrades rapidly in aerobic soil conditions. The primary degradation product is D3598, which further degrades to D1989. In aquatic environments, hydrolysis and photolysis are significant degradation pathways.
Caption: Major degradation pathways of Bifenazate in soil and water.
Spiromesifen Degradation Pathway
Spiromesifen degrades in both terrestrial and aquatic environments primarily through microbial metabolism and abiotic hydrolysis. A major and more persistent metabolite is spiromesifen-enol.
Caption: Primary degradation pathway of Spiromesifen.
Hexythiazox Degradation Pathway
Hexythiazox is degraded in the environment primarily through microbial metabolism in soil and photolysis in water. The primary degradation pathway involves the cleavage of the thiazolidine ring.
Caption: Main degradation routes for Hexythiazox.
Experimental Protocols for Environmental Fate Studies
The data presented in this guide are typically generated following standardized international guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and regulatory bodies.
Typical Experimental Workflow
A general workflow for assessing the environmental fate of a pesticide is outlined below. This process involves a series of laboratory and field studies to determine its behavior and persistence in soil and water.
Caption: General workflow for pesticide environmental fate studies.
Key Experimental Methodologies
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This test simulates the degradation of a chemical in soil under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions. Radiolabeled test substance is applied to soil samples, which are then incubated at a constant temperature. At various intervals, samples are analyzed to determine the concentration of the parent compound and its transformation products.
-
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308): This guideline evaluates the degradation and distribution of a chemical in a system containing water and sediment. The test substance is added to the water phase, and the system is incubated in the dark. The distribution of radioactivity between the water, sediment, and any volatile products is monitored over time.
-
Hydrolysis as a Function of pH (OECD 111): This study determines the rate of abiotic degradation of a chemical in water at different pH levels (typically 4, 7, and 9) and temperatures. The test substance is added to sterile buffer solutions, and its concentration is measured over time to calculate the hydrolysis half-life.
-
Phototransformation of Chemicals in Water (OECD 316): This test assesses the degradation of a chemical in water when exposed to light that simulates natural sunlight. The test substance in an aqueous solution is irradiated, and its concentration is monitored to determine the photolytic half-life. Dark controls are run in parallel to account for any non-photolytic degradation.
Conclusion
The environmental fate of an acaricide is a complex interplay of its chemical properties and the environmental conditions it encounters. This compound demonstrates moderate persistence in soil and is relatively stable to hydrolysis at neutral and alkaline pH, but is susceptible to photolysis in water. In comparison, bifenazate generally shows rapid degradation of the parent compound, though some of its degradates can be more persistent. Spiromesifen also degrades relatively quickly, but its primary metabolite, spiromesifen-enol, is significantly more persistent. Hexythiazox exhibits moderate persistence in soil and is relatively stable to hydrolysis but degrades through photolysis.
This comparative guide highlights the importance of considering the complete degradation profile of a pesticide, including the formation and persistence of its metabolites, for a thorough environmental risk assessment. The standardized experimental protocols outlined provide a framework for generating the reliable data necessary for such evaluations. Researchers and professionals in the field are encouraged to consult the detailed OECD guidelines for comprehensive experimental design and execution.
References
Assessing the Sublethal Effects of Etoxazole on Beneficial Insects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxazole, a benzoylphenylurea derivative, is a widely used acaricide effective against various mite species. Its primary mode of action is the inhibition of chitin biosynthesis, a crucial process for the development of arthropods.[1][2] This mechanism makes it particularly effective against mite eggs and immature stages.[1] While praised for its efficacy against target pests, a thorough understanding of its sublethal effects on beneficial insects is paramount for its integration into sustainable pest management programs. This guide provides a comparative analysis of the sublethal effects of this compound and other commonly used acaricides on key beneficial insects, supported by experimental data and detailed methodologies.
Comparative Analysis of Sublethal Effects
The sublethal effects of pesticides can manifest as alterations in behavior, reproduction, and development, even at concentrations that do not cause immediate mortality.[3] These subtle impacts can have significant long-term consequences for the populations of beneficial insects and the ecosystem services they provide.
Effects on Predatory Mites
Predatory mites are crucial biological control agents of pest mites in various agricultural systems. The impact of this compound on these beneficials appears to be species-dependent.
This compound:
-
Studies have shown that this compound can have significant negative effects on the egg hatchability of the predatory mite Neoseiulus californicus. One study reported a 91.66% toxic effect on eggs at twice the field application dose.
-
In contrast, some research indicates that this compound does not seriously affect the survival and reproduction of adult female Phytoseiulus persimilis.[4] However, it caused high mortality in the egg and larval stages of this species.
Alternative Acaricides:
-
Abamectin: This nerve poison has been shown to be highly toxic to both nymphs and adults of predatory mites like Phytoseiulus persimilis and Neoseiulus californicus.
-
Bifenazate: While considered to have minimal adverse effects on some predatory mites like Amblyseius womersleyi, other studies have shown it can negatively impact the life history traits of Amblyseius swirskii, reducing longevity and fecundity.
-
Hexythiazox: As a mite growth regulator, it primarily affects immature stages. However, it has been demonstrated to reduce the reproductive parameters of several predatory mite species.
-
Spiromesifen: Sublethal concentrations of spiromesifen have been shown to negatively impact the life-history traits of Neoseiulus californicus, affecting longevity, fecundity, and oviposition days.
Data Summary: Sublethal Effects on Predatory Mites
| Acaricide | Beneficial Species | Sublethal Effect Observed | Quantitative Data | Reference |
| This compound | Neoseiulus californicus | Reduced Egg Hatchability | 91.66% toxic effect on eggs (at 2x field dose) | |
| This compound | Phytoseiulus persimilis | High mortality of eggs and larvae | Data not specified | |
| Abamectin | Phytoseiulus persimilis | High toxicity to nymphs and adults | Data not specified | |
| Bifenazate | Amblyseius swirskii | Reduced longevity and fecundity | Significant decrease compared to control | |
| Hexythiazox | Various predatory mites | Reduced reproductive parameters | Significant reduction in GRR and R0 | |
| Spiromesifen | Neoseiulus californicus | Reduced longevity, fecundity, and oviposition | Significant negative impacts at LC20 |
Effects on Pollinators
Pollinators, such as bees, are vital for crop production and ecosystem health. The assessment of pesticide effects on these non-target organisms is a critical aspect of environmental risk assessment.
This compound:
Information on the sublethal effects of this compound on pollinators like bumblebees (Bombus terrestris) is limited. While some sources state it is "practically non-toxic" to adult honey bees, specific quantitative data on sublethal impacts on colony development, foraging behavior, and queen fecundity are scarce. One study on honey bee larvae did not find significant effects on larval survival at realistic exposure levels.
Alternative Acaricides:
-
Neonicotinoids (e.g., Imidacloprid, Thiamethoxam): Numerous studies have documented the detrimental sublethal effects of neonicotinoids on bees, including impaired foraging behavior, reduced queen fecundity, and negative impacts on colony development.
-
Abamectin: Can be harmful to bees, with sublethal effects on foraging and brood development.
-
Bifenazate: Generally considered to have low toxicity to bees.
Data Summary: Sublethal Effects on Pollinators
| Acaricide | Beneficial Species | Sublethal Effect Observed | Quantitative Data | Reference |
| This compound | Apis mellifera (Honey Bee) | No significant effect on larval survival | No significant mortality at tested concentrations | |
| Imidacloprid | Bombus terrestris | Impaired foraging behavior | Significant reduction in foraging efficiency | |
| Thiamethoxam | Apis mellifera | Reduced queen success and colony growth | 60% queen supersedure in exposed colonies |
Effects on Other Predatory Insects
Predatory insects like the minute pirate bug (Orius insidiosus) are important for controlling a variety of pests.
This compound:
Alternative Acaricides:
-
Abamectin, Cartap hydrochloride, Spirotetramat+Imidacloprid, Flubendiamid: These have been classified as harmful to Orius insidiosus eggs, affecting viability and nymphal survival.
-
Spinosad: In some studies, spinosad has been shown to be less toxic to Orius insidiosus and even increased fecundity compared to a control group.
Data Summary: Sublethal Effects on Predatory Insects
| Acaricide | Beneficial Species | Sublethal Effect Observed | Quantitative Data | Reference |
| This compound | Orius insidiosus | No specific quantitative data found | - | |
| Abamectin | Orius insidiosus | Reduced egg viability and nymphal survival | Classified as harmful | |
| Spinosad | Orius insidiosus | Increased fecundity | Significantly greater than control |
Experimental Protocols
The assessment of sublethal effects of pesticides on beneficial insects requires standardized and rigorous experimental protocols. The following methodologies are commonly employed in the cited studies.
Predatory Mite Reproduction Test (Modified from OECD 226)
This test evaluates the effect of a substance on the reproductive output of predatory mites.
-
Test Organisms: Adult female predatory mites of a standard species (e.g., Hypoaspis aculeifer, Neoseiulus californicus).
-
Test System: Leaf discs placed on a wet substrate or artificial soil are treated with different concentrations of the test substance.
-
Exposure: A cohort of adult female mites is introduced to the treated surface and provided with a suitable food source (e.g., spider mite eggs).
-
Endpoints:
-
Mortality: The number of dead and live adult females is recorded daily.
-
Fecundity: The number of eggs laid per female is counted daily.
-
Egg Hatchability: The percentage of eggs that successfully hatch is determined.
-
Development Time: The time taken for offspring to reach adulthood is recorded.
-
-
Data Analysis: Life table parameters such as the intrinsic rate of increase (r_m), net reproductive rate (R_0), and mean generation time (T) are calculated to assess the overall impact on population growth.
Bumblebee (Bombus terrestris) Colony Development and Foraging Behavior Assay
This protocol assesses the impact of pesticides on bumblebee colony health and foraging activity.
-
Test Organisms: Young, queenless microcolonies of Bombus terrestris.
-
Exposure: Colonies are fed with sugar syrup and pollen containing sublethal concentrations of the test substance for a defined period.
-
Colony Development Endpoints:
-
Colony Weight: The total weight of the colony (bees, brood, and food stores) is measured regularly.
-
Brood Production: The number of eggs, larvae, and pupae are counted at specific intervals.
-
Offspring Production: The number and sex of emerged adults are recorded.
-
-
Foraging Behavior Endpoints (using RFID tracking):
-
Foraging Frequency: The number of foraging trips per bee per day.
-
Foraging Duration: The time spent outside the nest on each foraging trip.
-
Pollen Load: The amount of pollen brought back to the colony.
-
-
Data Analysis: Statistical comparisons are made between treated and control colonies for all measured parameters.
Predatory Bug (Orius insidiosus) Reproduction and Predation Assay
This method evaluates the effects of pesticides on the reproductive capacity and predatory efficacy of Orius insidiosus.
-
Test Organisms: Adult male and female Orius insidiosus.
-
Exposure: Predators are exposed to pesticide residues on a substrate (e.g., leaf discs) or through the consumption of treated prey.
-
Reproduction Endpoints:
-
Fecundity: The number of eggs laid by each female over a specific period is counted. Oviposition substrates (e.g., bean pods) are provided.
-
Egg Viability: The percentage of eggs that hatch is determined.
-
-
Predation Endpoint:
-
Predation Rate: The number of prey items (e.g., spider mite eggs or thrips larvae) consumed by each predator within a defined timeframe is recorded.
-
-
Data Analysis: The reproductive and predation rates of treated and control groups are statistically compared.
Signaling Pathways and Experimental Workflows
Chitin Biosynthesis Pathway and the Action of this compound
This compound inhibits the synthesis of chitin, a vital component of the insect exoskeleton. The following diagram illustrates the simplified chitin biosynthesis pathway and the point of inhibition by this compound.
Caption: Simplified chitin biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Sublethal Effects on Predatory Mites
The following diagram outlines a typical experimental workflow for evaluating the sublethal effects of a pesticide on predatory mites.
Caption: Workflow for assessing sublethal effects on predatory mites.
Experimental Workflow for Assessing Sublethal Effects on Bumblebee Colonies
The following diagram illustrates the workflow for assessing the sublethal effects of a pesticide on bumblebee colonies.
Caption: Workflow for assessing sublethal effects on bumblebee colonies.
Conclusion
The selection of an acaricide should be based on a comprehensive assessment of its efficacy against target pests and its potential risks to beneficial organisms. While this compound demonstrates high efficacy against mites, its sublethal effects on some predatory mites, particularly on their early life stages, warrant careful consideration. For pollinators and other predatory insects, there is a notable gap in the publicly available quantitative data on the sublethal effects of this compound. In contrast, several alternative acaricides have more extensive data available, revealing a range of sublethal impacts. This guide highlights the importance of considering these nuanced effects to develop truly integrated and sustainable pest management strategies that conserve beneficial insect populations. Further research is critically needed to fill the existing data gaps for this compound to allow for a more complete risk assessment.
References
A Comparative Analysis of Etoxazole Enantiomer Toxicity and Environmental Fate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles and environmental persistence of the (R)- and (S)-enantiomers of the acaricide Etoxazole. The data presented is compiled from peer-reviewed studies to facilitate an objective assessment of their differential effects.
Data Presentation
Table 1: Comparative Toxicity of this compound Enantiomers
| Organism | Test Type | Enantiomer | Toxicity Value | Unit | Reference |
| Tetranychus urticae (Two-spotted spider mite) | Ovicidal Activity (LC50) | (+)-(S)-Etoxazole | 16-fold more active than (R)-enantiomer | - | [1] |
| Tetranychus cinnabarinus (Carmine spider mite) | Ovicidal Activity (LC50) | (+)-(S)-Etoxazole | 24-fold more active than (R)-enantiomer | - | [1] |
| Tetranychus cinnabarinus | Activity against mite eggs | (S)-Etoxazole | ~279.63-fold more active than (R)-enantiomer | - | [2] |
| Tetranychus cinnabarinus | Efficacy against adult mites | (S)-Etoxazole | ~5-fold more effective than (R)-enantiomer | - | [2] |
| Daphnia magna (Water flea) | Acute Toxicity (48h LC50) | (+)-(S)-Etoxazole | 8.7-fold more toxic than (R)-enantiomer | - | [1] |
| Danio rerio (Zebrafish) | Acute Toxicity | (-)-(R)-Etoxazole | ~4.5-fold more toxic than (S)-enantiomer | - | |
| Eisenia fetida (Earthworm) | Sublethal Toxicity | (S)-Etoxazole | Induced greater changes in protein content, malondialdehyde, and oxidative stress compared to (R)-Etoxazole | - | |
| Human Breast Cancer Cells (MCF-7) | Cytotoxicity | (R)-Etoxazole | More cytotoxic than (S)-Etoxazole | - |
Table 2: Environmental Fate of this compound Enantiomers
| Environment | Process | Enantiomer with Faster Degradation/Dissipation | Half-life (t1/2) | Notes | Reference |
| Soil (Open-field) | Degradation | (-)-(R)-Etoxazole | R-ETZ: 25.67 days, S-ETZ: 53.32 days | R-Etoxazole degrades faster than its antipode. | |
| Soil | Degradation | (R)-Etoxazole | Not specified | R-etoxazole degraded faster than S-etoxazole. | |
| Apple Fruits (Open-field) | Dissipation | (-)-(R)-Etoxazole | Not specified | ||
| Grape Fruits (Greenhouse) | Dissipation | (+)-(S)-Etoxazole | Not specified | ||
| Strawberry Fruits (Greenhouse) | Dissipation | (+)-(S)-Etoxazole | Not specified | ||
| Citrus Fruits | Degradation | (S)-Etoxazole | Not specified | Results in the enrichment of the (R)-etoxazole isomer. | |
| Chlorella algal fluid | Degradation | (R)-Etoxazole | Not specified | ||
| Mice | Degradation | (R)-Etoxazole | Not specified | ||
| Rat Liver Microsomes | Metabolism | (R)-Etoxazole | R-ETZ: 15.23 min, S-ETZ: 21.73 min | ||
| Human Liver Microsomes | Metabolism | (S)-Etoxazole | R-ETZ: 30.54 min, S-ETZ: 23.50 min |
Experimental Protocols
Chiral Separation of this compound Enantiomers by HPLC
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column and a suitable detector (e.g., UV or Mass Spectrometer) is used.
-
Chiral Columns: Several chiral columns have been shown to be effective, including Lux Cellulose-1, Chiralpak IC, and Chiralpak AD.
-
Mobile Phase: The choice of mobile phase depends on whether normal-phase or reverse-phase HPLC is used.
-
Normal-Phase: Typically a mixture of hexane and an alcohol like isopropanol or n-butanol. For example, hexane/isopropanol (90/10, v/v).
-
Reverse-Phase: Typically a mixture of acetonitrile or methanol and water. For example, acetonitrile/water (70/30, v/v).
-
-
Flow Rate: A typical flow rate is 0.8 mL/min.
-
Temperature: The column temperature is maintained, for example, at 40°C.
-
Detection: The separated enantiomers are detected and quantified using a UV detector at a specific wavelength or a mass spectrometer for higher sensitivity and selectivity.
-
Data Analysis: The retention times of the two enantiomer peaks are used for identification, and the peak areas are used for quantification. Baseline separation (Rs > 1.5) is desired for accurate quantification.
Toxicity Assessment in Zebrafish (Danio rerio) Embryos
Objective: To determine the acute toxicity of this compound enantiomers on the embryonic development of zebrafish.
Methodology:
-
Test Organisms: Fertilized zebrafish embryos are collected shortly after spawning.
-
Exposure Protocol:
-
Healthy, fertilized embryos are selected and placed individually into wells of a multi-well plate (e.g., 24- or 96-well plate).
-
A range of concentrations of the individual this compound enantiomers and a control (dilution water) are prepared.
-
Embryos are exposed to the test solutions for a defined period, typically up to 96 hours post-fertilization (hpf). The solutions are renewed daily.
-
-
Endpoint Assessment:
-
Mortality: The number of dead embryos/larvae is recorded at specific time points (e.g., 24, 48, 72, and 96 hpf).
-
Developmental Abnormalities: Embryos and larvae are examined under a microscope for developmental malformations such as yolk sac edema, pericardial edema, spinal curvature, and delayed hatching.
-
Cardiovascular Effects: Heart rate can be measured, and in transgenic lines (e.g., fli1:eGFP), effects on vascular development can be observed.
-
-
Data Analysis: The LC50 (lethal concentration for 50% of the population) is calculated based on the mortality data. The EC50 (effective concentration for 50% of the population) for developmental abnormalities can also be determined.
Environmental Fate: Soil Degradation Study
Objective: To determine the degradation rate and stereoselectivity of this compound enantiomers in soil.
Methodology:
-
Soil Preparation: A well-characterized soil is sieved and its moisture content adjusted.
-
Application of this compound: The racemic this compound or individual enantiomers are applied to the soil samples at a known concentration.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature and humidity for a specified period.
-
Sampling: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 56 days).
-
Extraction (QuEChERS Method):
-
A subsample of soil (e.g., 10 g) is weighed into a centrifuge tube.
-
Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously.
-
A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.
-
The mixture is centrifuged, and an aliquot of the acetonitrile supernatant is taken for cleanup.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
The extract is mixed with a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components.
-
The mixture is centrifuged, and the cleaned extract is collected for analysis.
-
-
Analysis: The concentrations of the this compound enantiomers in the extracts are determined by chiral HPLC-MS/MS.
-
Data Analysis: The degradation kinetics are determined by plotting the concentration of each enantiomer against time. The half-life (t1/2) for each enantiomer is calculated.
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Proper Disposal of Etoxazole: A Guide for Laboratory Professionals
Providing critical safety and logistical information is paramount for laboratory operations. This document offers a detailed, procedural guide for the proper disposal of etoxazole, a potent acaricide, to ensure the safety of laboratory personnel and the protection of the environment. By adhering to these protocols, researchers, scientists, and drug development professionals can manage this compound waste responsibly, reinforcing a culture of safety and environmental stewardship.
This compound is recognized as being very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that this chemical and its containers are disposed of correctly to prevent environmental contamination. The primary principle of this compound disposal is to avoid release into the environment, particularly waterways.[1][2]
Environmental and Safety Data
To underscore the importance of proper disposal, the following table summarizes key quantitative data regarding the toxicity and environmental hazards of this compound.
| Metric | Value | Species | Source |
| Acute Oral LD50 | >5000 mg/kg | Rat | [3] |
| Acute Dermal LD50 | >5000 mg/kg | Rabbit | |
| Inhalation LC50 (4h) | >2.09 mg/L | Rat | |
| Aquatic Toxicity (Freshwater Invertebrates) | Very Highly Toxic | - | |
| Aquatic Toxicity (Marine/Estuarine Invertebrates) | Very Highly Toxic | - |
Experimental Protocol: this compound Waste Disposal in a Laboratory Setting
This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste within a research environment.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound or its waste.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for all this compound-contaminated materials.
-
This includes unused or expired this compound, solutions containing this compound, and any materials used for cleaning up spills (e.g., absorbent pads, contaminated soil).
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. A Safety Data Sheet (SDS) can provide information on chemical incompatibilities.
3. Disposal of Liquid this compound Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
The container must be kept securely closed except when adding waste.
-
Never dispose of liquid this compound waste down the drain or into any sewer system.
4. Disposal of Solid this compound Waste:
-
Place all solid waste contaminated with this compound, such as used weighing papers, contaminated pipette tips, and gloves, into the designated solid hazardous waste container.
5. Decontamination of Laboratory Glassware:
-
Rinse glassware that has come into contact with this compound three times with a suitable solvent (e.g., acetone, methanol, or ethanol, in which this compound is soluble).
-
Collect the solvent rinsate as hazardous liquid waste.
-
After the initial solvent rinse, glassware can be washed with soap and water.
6. Disposal of Empty this compound Containers:
-
Non-refillable containers must not be reused.
-
Triple-rinse the empty container with an appropriate solvent. To do this:
-
Fill the container about one-quarter full with the solvent.
-
Secure the cap and shake for at least 10 seconds.
-
Drain the rinsate into the designated hazardous liquid waste container.
-
Repeat this process two more times.
-
-
After triple-rinsing, the container can be disposed of through your institution's hazardous waste program. Puncture the container to prevent reuse.
7. Spill Management:
-
In the event of a spill, contain the liquid with an inert absorbent material like dry sand or earth.
-
Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
8. Waste Storage and Pickup:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Wastes resulting from the use of this product should be disposed of at an approved waste disposal facility.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Etoxazole
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Etoxazole. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental contamination.
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, providing a clear reference for its toxicological and environmental profile.
| Parameter | Value | Species | Source |
| Acute Oral LD50 | > 5000 mg/kg bw | Rat | [1] |
| Acute Dermal LD50 | > 2000 mg/kg bw | Rat | [1] |
| Acute Inhalation LC50 | > 1.09 mg/L air (highest attainable conc.) | Rat | [1] |
| Skin Irritation | Non-irritating | Rabbit | [1][2] |
| Eye Irritation | Non-irritating to minimally irritating | Rabbit | |
| Dermal Sensitization | Not a sensitizer | Guinea Pig | |
| Environmental Persistence (DT50) | 19 days | N/A |
Operational and Disposal Protocols
Following a structured, step-by-step procedure is crucial when working with this compound. The workflow diagram below illustrates the key phases, from preparation to final disposal.
Experimental Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
Step-by-Step Guidance
1. Preparation and Personal Protective Equipment (PPE)
Before handling this compound, carefully read and understand the product's Safety Data Sheet (SDS). Ensure that the proper PPE is selected, inspected for damage, and worn correctly.
-
Protective Clothing : Wear a long-sleeved shirt and long pants. For tasks with a high risk of splashing, chemically resistant coveralls or an apron should be used.
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile or PVC). Inspect gloves for holes before use and wash the outside of the gloves before removing them.
-
Eye Protection : Wear tightly fitting safety goggles with side shields. If splashing is a significant risk, a face shield should be worn in addition to goggles.
-
Respiratory Protection : Use in a well-ventilated area. If ventilation is inadequate, or if dusts or aerosols are generated, a suitable respiratory mask or a full-face respirator should be used.
2. Handling Procedures
Safe handling practices are critical to prevent exposure.
-
Ventilation : Always handle this compound in a well-ventilated place.
-
Personal Hygiene : Do not eat, drink, or smoke in the handling area. If you need to take a break, remove PPE and wash your hands and face thoroughly first.
-
Contamination Avoidance : Avoid contact with skin and eyes. Take measures to prevent the formation of dust and aerosols. Keep the product away from water sources, foodstuffs, and feed.
3. First Aid and Emergency Response
In case of accidental exposure, immediate action is required.
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact : Hold the eyes open and rinse cautiously with clean water for at least 15 minutes. Remove contact lenses if present and easy to do so. Consult a doctor immediately.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.
-
Spills : Evacuate the area. Remove all sources of ignition and use non-sparking tools for cleanup. Prevent the spill from entering drains or water sources. Collect the spilled material in a suitable, closed container for disposal.
4. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Product Disposal : Wastes resulting from the use of this product should be disposed of at an approved waste disposal facility or a licensed chemical destruction plant. Do not contaminate water, soil, or sewer systems.
-
Container Disposal : Nonrefillable containers should be triple-rinsed (or equivalent) after emptying. The rinsate should be added to the application mix or disposed of appropriately. The container can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill. Always follow local, state, and federal regulations for waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
